Stearoylethanolamide-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H41NO2 |
|---|---|
Molecular Weight |
330.6 g/mol |
IUPAC Name |
18,18,18-trideuterio-N-(2-hydroxyethyl)octadecanamide |
InChI |
InChI=1S/C20H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h22H,2-19H2,1H3,(H,21,23)/i1D3 |
InChI Key |
OTGQIQQTPXJQRG-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)NCCO |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCO |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Role of Stearoylethanolamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearoylethanolamide (SEA) is an endogenous N-acylethanolamine (NAE) that has emerged as a significant bioactive lipid mediator with pleiotropic effects on various physiological processes. While structurally related to the endocannabinoid anandamide, SEA exhibits a distinct pharmacological profile, primarily characterized by its anti-inflammatory, neuroprotective, and anorexic properties. Unlike classical endocannabinoids, SEA does not exert its effects through direct activation of cannabinoid receptors CB1 or CB2. Instead, its mechanisms of action involve the modulation of other signaling pathways, including the peroxisome proliferator-activated receptor gamma (PPARγ), the inhibition of nuclear factor-kappa B (NF-κB) translocation, and the indirect potentiation of the endocannabinoid system. This technical guide provides a comprehensive overview of the biological role of SEA, with a focus on its molecular mechanisms, physiological effects, and therapeutic potential. We present a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways involved.
Introduction
N-acylethanolamines (NAEs) are a class of lipid signaling molecules derived from the hydrolysis of N-acyl-phosphatidylethanolamine (NAPE) precursors in cell membranes. This family includes the well-known endocannabinoid anandamide (AEA), as well as other non-cannabinoid members such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA). Stearoylethanolamide (SEA), the N-acylethanolamine of stearic acid, is present in various tissues, including the brain, and has garnered increasing interest for its diverse biological activities.[1] This document serves as a technical resource for researchers and drug development professionals, consolidating the current understanding of SEA's biological functions and methodologies for its study.
Anti-inflammatory and Neuroprotective Roles
SEA has demonstrated significant anti-inflammatory and neuroprotective properties in various preclinical models. Its primary mechanism in this context appears to be the modulation of inflammatory signaling cascades rather than direct receptor agonism.
Modulation of PPARγ and NF-κB Signaling
A key anti-inflammatory mechanism of SEA involves its interaction with the nuclear receptor PPARγ.[2][3] Molecular modeling studies suggest that SEA can bind to the ligand-binding domain of PPARγ, competing with both agonists and antagonists.[2][4] This interaction leads to the inhibition of the pro-inflammatory transcription factor NF-κB. Specifically, SEA has been shown to prevent the translocation of the p65 subunit of NF-κB into the nucleus in LPS-stimulated macrophages.[3][5] This inhibition of NF-κB activation results in the reduced expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[4]
Neuroprotection in Models of Neuroinflammation
In vivo studies have highlighted the neuroprotective effects of SEA in models of systemic inflammation. Administration of SEA in mice with lipopolysaccharide (LPS)-induced neuroinflammation has been shown to:
-
Restrict the spread of peripheral inflammation to the brain.[6]
-
Prevent the activation of resident microglia and the trafficking of leukocytes to the brain parenchyma.[6]
-
Support the integrity of the blood-brain barrier.[6]
These effects contribute to a reduction in neuroinflammatory processes and suggest a therapeutic potential for SEA in conditions with a neuroinflammatory component.
Role in the Endocannabinoid System
While not a direct agonist of cannabinoid receptors, SEA significantly influences the endocannabinoid system, contributing to its neuroprotective and other biological effects. This is often referred to as an "entourage effect," where a non-agonist compound enhances the activity of endogenous ligands.
Modulation of Endocannabinoid Levels and Receptor Expression
Treatment with SEA has been shown to increase the brain levels of the major endocannabinoid, 2-arachidonoylglycerol (2-AG).[6] The precise mechanism for this increase is still under investigation but may involve the inhibition of 2-AG degradation or an increase in its synthesis. Furthermore, SEA administration leads to an increased neuronal expression of cannabinoid receptors CB1 and CB2.[6]
Enhancement of Synaptic Transmission
By modulating the endocannabinoid system, SEA can influence synaptic function. It has been observed to enhance the amplitude of synaptic vesicle release and support a balanced signal-to-noise ratio in both glutamatergic and GABAergic neurotransmission.[6] This modulation of synaptic activity likely contributes to its neuroprotective effects by mitigating excitotoxicity.
Metabolic Effects and Appetite Regulation
SEA has been identified as a regulator of appetite and energy metabolism, exerting anorexic effects that are distinct from those of other NAEs like OEA.
Anorexic Properties
Intraperitoneal and oral administration of SEA has been shown to produce a marked dose-dependent reduction in food intake in mice.[2][7] This effect is observed relatively quickly after administration, suggesting a direct or rapidly induced mechanism.
Downregulation of Stearoyl-CoA Desaturase-1 (SCD-1)
The anorexic effect of SEA is correlated with a downregulation of the messenger RNA (mRNA) expression of stearoyl-CoA desaturase-1 (SCD-1) in the liver.[2] SCD-1 is a key enzyme in the biosynthesis of monounsaturated fatty acids from saturated fatty acids and is a target for the treatment of obesity and metabolic syndrome. The reduction in SCD-1 expression by SEA suggests a potential mechanism for its effects on energy balance.
Quantitative Data
The following tables summarize the available quantitative data on the biological effects of Stearoylethanolamide. It is important to note that for some parameters, precise quantitative values (e.g., Ki, IC50) are not yet available in the public domain, and qualitative descriptions are provided instead.
| Parameter | Receptor/Target | Value/Effect | Species/System | Reference(s) |
| Binding Affinity | ||||
| PPARγ | Competes with agonists and antagonists for the ligand-binding domain (quantitative Ki not reported). | In silico / Rat macrophages | [2][4] | |
| CB1/CB2 | Does not directly activate. | Various | [1] | |
| Functional Activity | ||||
| NF-κB Inhibition | NF-κB p65 | Inhibits nuclear translocation at 10⁻⁷ M. | Rat peritoneal macrophages | [5] |
| Cytokine Production | IL-6, TNF-α | Dose-dependently inhibits mRNA levels and reduces protein secretion. (Specific IC50 not reported). | L1210 cells, Rat macrophages | [4] |
| In Vivo Effects | ||||
| Appetite Regulation | Food Intake | Marked dose-dependent anorexic effect. Oral administration of 25 mg/kg is effective. | Mice | [2] |
| Gene Expression | SCD-1 (liver) | Significant reduction in mRNA expression following oral administration (25 mg/kg). (Fold change not specified). | Mice | [2] |
| Endocannabinoid Modulation | 2-AG (brain) | Increased levels following SEA treatment. (Quantitative fold increase not specified). | Mice | [6] |
| CB1/CB2 (brain) | Increased neuronal expression. (Quantitative fold increase not specified). | Mice | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Stearoylethanolamide's biological roles.
LPS-Induced Neuroinflammation in Mice
Objective: To assess the neuroprotective and anti-inflammatory effects of SEA in a mouse model of systemic inflammation.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Stearoylethanolamide (SEA)
-
Vehicle (e.g., 10% Tween 80 in saline)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Perfusion solutions (PBS and 4% paraformaldehyde)
-
Tissue homogenization buffers and reagents for ELISA, Western blot, and RT-PCR
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Grouping and Treatment: Randomly divide mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, SEA + LPS).
-
SEA Administration: Administer SEA (e.g., 10-50 mg/kg, intraperitoneally or orally) or vehicle daily for a predetermined period (e.g., 3-7 days) before LPS challenge.
-
LPS Challenge: On the day of the challenge, administer a single intraperitoneal injection of LPS (e.g., 1-5 mg/kg) or sterile saline.
-
Behavioral Assessment: At a specified time point after LPS injection (e.g., 4-24 hours), perform behavioral tests to assess sickness behavior (e.g., open field test for locomotor activity).
-
Tissue Collection: At the end of the experiment, anesthetize the mice and collect blood via cardiac puncture. Perfuse the animals transcardially with PBS followed by 4% paraformaldehyde for histological analysis or with PBS alone for biochemical and molecular analyses.
-
Brain Dissection: Dissect the brains and isolate specific regions of interest (e.g., hippocampus, cortex).
-
Analysis:
-
Cytokine Measurement: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum and brain homogenates using ELISA kits.
-
Western Blotting: Analyze the expression of inflammatory markers (e.g., Iba1 for microglia activation, GFAP for astrogliosis) and signaling proteins (e.g., phosphorylated NF-κB) in brain homogenates.
-
Immunohistochemistry: Use brain sections to visualize and quantify microglia activation, leukocyte infiltration, and blood-brain barrier integrity.
-
RT-PCR: Measure the mRNA expression of inflammatory genes in brain tissue.
-
NF-κB Nuclear Translocation Assay in Macrophages
Objective: To determine the effect of SEA on the nuclear translocation of NF-κB in response to an inflammatory stimulus.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Stearoylethanolamide (SEA) dissolved in a suitable solvent (e.g., DMSO)
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture macrophages on glass coverslips in a 24-well plate until they reach 70-80% confluency.
-
SEA Pre-treatment: Pre-incubate the cells with various concentrations of SEA (e.g., 10⁻⁸ M to 10⁻⁶ M) or vehicle for a specified time (e.g., 1-2 hours).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 30-60 minutes) to induce NF-κB translocation.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100.
-
Immunostaining:
-
Block non-specific binding with 5% BSA.
-
Incubate with the primary antibody against NF-κB p65.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images and quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Apoptosis Assay in C6 Glioma Cells
Objective: To evaluate the pro-apoptotic activity of SEA on cancer cells.
Materials:
-
Rat C6 glioma cell line
-
Complete cell culture medium
-
Stearoylethanolamide (SEA)
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed C6 glioma cells in 6-well plates and treat with various concentrations of SEA for different time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and metabolic processes involving Stearoylethanolamide.
Figure 1: SEA Anti-Inflammatory Signaling Pathway.
Figure 2: SEA Interaction with the Endocannabinoid System.
Figure 3: Synthesis and Degradation of Stearoylethanolamide.
Conclusion
Stearoylethanolamide is a multifaceted bioactive lipid with significant therapeutic potential, particularly in the realms of inflammation, neuroprotection, and metabolic regulation. Its unique mechanism of action, which involves the modulation of PPARγ and the endocannabinoid system without direct cannabinoid receptor activation, distinguishes it from other N-acylethanolamines and presents attractive opportunities for drug development. Further research is warranted to fully elucidate the quantitative aspects of its interactions with molecular targets and to explore its efficacy in a broader range of disease models. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers embarking on the investigation of this promising endogenous signaling molecule.
References
- 1. escholarship.org [escholarship.org]
- 2. Stearoylethanolamide exerts anorexic effects in mice via down-regulation of liver stearoyl-coenzyme A desaturase-1 mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The involvement of peroxisome proliferator-activated receptor gamma (PPARγ) in anti-inflammatory activity of N-stearoylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of LPS-induced ROS production and NF-κB nuclear translocation by N-stearoylethanolamine in macrophages | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 6. Stearoylethanolamide interferes with retrograde endocannabinoid signalling and supports the blood-brain barrier integrity under acute systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty Acid Modulation of the Endocannabinoid System and the Effect on Food Intake and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Stearoylethanolamide-d3: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis, characterization, and biological context of Stearoylethanolamide-d3 (SEA-d3). This deuterated internal standard is critical for the accurate quantification of endogenous Stearoylethanolamide (SEA) in complex biological matrices. SEA is an endogenous N-acylethanolamine (NAE) that plays a significant role in various physiological processes, acting as an endocannabinoid-like signaling molecule.[1][2]
Synthesis of this compound
The synthesis of this compound, formally known as N-(2-hydroxyethyl)-octadecanamide-18,18,18-d3, is achieved through the formation of an amide bond between a deuterated stearic acid precursor and ethanolamine.[3][4] The most common and direct method is the condensation reaction between Stearic acid-d3 and ethanolamine, often facilitated by activating the carboxylic acid or using high temperatures to drive the reaction.
Synthetic Scheme
The reaction involves the amidation of Stearic acid-18,18,18-d3 with ethanolamine. This can be performed directly or via an activated intermediate like an acyl chloride.
-
Reactants : Stearic acid-18,18,18-d3 and Ethanolamine
-
Product : this compound (N-(2-hydroxyethyl)-octadecanamide-18,18,18-d3)
-
Byproduct : Water (H₂O)
Experimental Protocol: Direct Amidation
This protocol describes a direct thermal condensation method.
-
Reactant Preparation : In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine Stearic acid-18,18,18-d3 (1.0 eq) and ethanolamine (1.2 eq).
-
Solvent Addition : Add toluene to the flask to facilitate azeotropic removal of water.
-
Reaction : Heat the reaction mixture to reflux (approx. 110-120°C). The reaction progress is monitored by the collection of water in the Dean-Stark trap.
-
Completion : The reaction is typically complete within 8-12 hours, or once the theoretical amount of water has been collected.
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic phase sequentially with a mild acid (e.g., 1M HCl) to remove excess ethanolamine, followed by a mild base (e.g., saturated NaHCO₃ solution), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone). The purity can be further enhanced by column chromatography on silica gel if required.[5]
-
Final Product : Dry the purified crystals under a vacuum to obtain this compound as a white crystalline solid.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of SEA-d3.
Characterization of this compound
The identity and purity of synthesized SEA-d3 are confirmed using standard analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy. As a deuterated standard, its primary application is in quantitative mass spectrometry.[3]
Physicochemical and Spectrometric Data
The following table summarizes the key quantitative data for SEA-d3.
| Property | Value | Reference(s) |
| Formal Name | N-(2-hydroxyethyl)-octadecanamide-18,18,18-d3 | [3] |
| Molecular Formula | C₂₀H₃₈D₃NO₂ | [3][4] |
| Molecular Weight | 330.6 g/mol | [3][4] |
| Parent Compound MW | 327.55 g/mol | [6][7] |
| Purity | ≥98% (Isotopic) | [4] |
| Appearance | Crystalline solid | [3] |
| Predicted [M+H]⁺ Ion | m/z 331.6 | N/A |
| Predicted MS/MS Fragment | m/z 62.1 (C₂H₆NO⁺) |
Note: MS/MS fragmentation patterns are predicted based on the fragmentation of the non-deuterated analog. The primary diagnostic fragment arises from the cleavage of the amide bond, yielding a protonated ethanolamine fragment which is not deuterated in this molecule.
Experimental Protocol: LC-MS/MS Characterization
This protocol outlines a method for the analysis of SEA-d3, which is also applicable for quantifying endogenous SEA using SEA-d3 as an internal standard.
-
Sample Preparation (from plasma) :
-
To 100 µL of plasma, add an appropriate amount of SEA-d3 internal standard solution (e.g., in ethanol).
-
Add 1 mL of ice-cold acetone to precipitate proteins.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) for injection.
-
-
Chromatographic Conditions :
-
System : Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient : A linear gradient from 50% B to 100% B over 5-8 minutes.
-
Flow Rate : 0.3-0.4 mL/min.
-
Column Temperature : 40°C.
-
-
Mass Spectrometry Conditions :
-
System : Triple quadrupole mass spectrometer.
-
Ionization : Electrospray Ionization, positive mode (ESI+).
-
Detection : Multiple Reaction Monitoring (MRM).
-
MRM Transitions :
-
SEA (Endogenous) : Q1: 328.3 → Q3: 62.1
-
SEA-d3 (Internal Standard) : Q1: 331.3 → Q3: 62.1
-
-
Parameters : Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound parameters (e.g., collision energy) for maximum signal intensity.
-
Biological Context: Signaling and Metabolism
Stearoylethanolamide is an endogenous lipid mediator involved in the broader endocannabinoid system. While it does not bind with high affinity to cannabinoid receptors CB1 or CB2, it exhibits biological activity and is thought to play a role in inflammation and energy metabolism.[8][9] Its degradation is a key point of regulation.
The primary metabolic pathway for all N-acylethanolamines, including SEA, is enzymatic hydrolysis.
-
Biosynthesis : SEA is synthesized "on-demand" from cell membranes. A membrane phospholipid, N-stearoyl-phosphatidylethanolamine (NAPE), is cleaved by a specific phospholipase, NAPE-hydrolyzing phospholipase D (NAPE-PLD), to release SEA.[10][11]
-
Degradation : The primary catabolic enzyme for SEA is Fatty Acid Amide Hydrolase (FAAH).[2] FAAH is a serine hydrolase that breaks the amide bond of SEA, releasing stearic acid and ethanolamine, thereby terminating its signaling activity.[12][13]
Metabolic Pathway of Stearoylethanolamide
Caption: Biosynthesis and degradation pathway of Stearoylethanolamide (SEA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Binding, degradation and apoptotic activity of stearoylethanolamide in rat C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stearoyl Ethanolamide-d3 | CAS 2749393-37-9 | Cayman Chemical | Biomol.com [biomol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cimasci.com [cimasci.com]
- 6. Stearoylethanolamide - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Stearoylethanolamide interferes with retrograde endocannabinoid signalling and supports the blood-brain barrier integrity under acute systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stearoylethanolamide exerts anorexic effects in mice via down-regulation of liver stearoyl-coenzyme A desaturase-1 mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 13. m.youtube.com [m.youtube.com]
The Discovery and History of N-Stearoylethanolamide (SEA): A Technical Guide
Abstract
N-stearoylethanolamide (SEA) is an endogenous long-chain N-acylethanolamine (NAE) that has emerged as a significant bioactive lipid mediator. Though structurally similar to the endocannabinoid anandamide, SEA exhibits distinct physiological effects, primarily through cannabinoid receptor-independent pathways. This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones in SEA research. It details the experimental methodologies that have been pivotal in elucidating its function and presents quantitative data in a structured format. Furthermore, this guide visualizes the core signaling pathways and experimental workflows, offering an in-depth resource for researchers, scientists, and professionals in drug development.
Introduction: The Emergence of N-Acylethanolamines
The story of N-stearoylethanolamide is intrinsically linked to the broader discovery of N-acylethanolamines (NAEs), a class of fatty acid amides. These molecules are conceptually formed from a fatty acid and ethanolamine.[1] The initial identification of NAEs as endogenous lipids occurred in the context of research on other bioactive lipids. While NAEs like the endocannabinoid N-arachidonoylethanolamine (anandamide) garnered significant attention for their cannabimimetic activities, other NAEs, including SEA, were also identified in various tissues.[2][3][4] SEA, the amide of stearic acid and ethanolamine, was found to be present in human, rat, and mouse brains in concentrations comparable to anandamide.[3][5] Despite its prevalence, the specific biological activities of SEA remained largely unexplored for some time.
Initial Discovery and Characterization
Early investigations into the composition of endogenous lipids in various tissues led to the identification of a family of N-acylethanolamines. Mass spectrometry played a crucial role in the unambiguous identification of these compounds, including N-stearoylethanolamide, in brain tissue.[2]
Experimental Protocol: Isolation and Identification of NAEs from Brain Tissue
The initial identification of SEA and other NAEs from brain tissue involved a multi-step process of lipid extraction, separation, and analysis. A general workflow for this process is outlined below.
Objective: To isolate and identify N-acylethanolamines, including SEA, from brain tissue.
Methodology:
-
Tissue Homogenization: Brain tissue is homogenized in a solvent mixture, typically chloroform/methanol/water, to extract lipids.
-
Lipid Extraction: A biphasic separation is induced, usually by the addition of chloroform and water, to partition the lipids into the organic phase.
-
Solid-Phase Extraction (SPE): The lipid extract is passed through a silica gel column to separate different lipid classes. NAEs are eluted with a specific solvent mixture.
-
High-Performance Liquid Chromatography (HPLC): The NAE-containing fraction is further purified and separated by HPLC.
-
Gas Chromatography/Mass Spectrometry (GC/MS): The purified fractions are derivatized and analyzed by GC/MS. The mass spectra of the unknown compounds are compared with those of synthetic standards to confirm their identity.[2]
Workflow for the isolation and identification of N-acylethanolamines.
Biological Functions of N-Stearoylethanolamide
Subsequent research has unveiled a range of biological activities for SEA, distinguishing it from other NAEs. These functions are primarily centered around anti-inflammatory, neuroprotective, and metabolic regulatory effects.
Anti-inflammatory Properties
SEA has demonstrated significant anti-inflammatory effects in various experimental models.[6][7][8] It has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α, IL-1, and IL-6.[8] This anti-inflammatory action is, at least in part, mediated by the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8]
Neuroprotection
Studies have indicated that SEA possesses neuroprotective properties, particularly in the context of neuroinflammation.[6][9] It has been shown to protect against lipopolysaccharide (LPS)-induced neuroinflammation in mice by restricting the spread of peripheral inflammation to the brain and preventing the activation of microglia.[6]
Metabolic Regulation
SEA has been found to exert anorexic effects, reducing food intake in mice.[7][10][11] This effect is associated with the downregulation of liver stearoyl-CoA desaturase-1 (SCD-1) mRNA expression, an enzyme implicated in obesity.[10][11] Furthermore, SEA administration has been shown to restore the plasma lipid profile in rats with obesity-induced insulin resistance.[12]
Signaling Pathways of N-Stearoylethanolamide
Unlike anandamide, SEA does not appear to exert its primary effects through the canonical cannabinoid receptors CB1 and CB2.[1][7] Instead, its signaling is mediated through other molecular targets, including peroxisome proliferator-activated receptors (PPARs).
PPAR-γ Activation and NF-κB Inhibition
Recent evidence suggests that SEA's anti-inflammatory effects are mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ).[13] Molecular docking studies have shown that SEA can bind to PPARγ.[13] This activation of PPARγ is linked to the inhibition of NF-κB translocation to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[8][13]
SEA signaling pathway for NF-κB inhibition via PPARγ.
GPR119 Activation
While some NAEs, such as oleoylethanolamide (OEA), are potent activators of G protein-coupled receptor 119 (GPR119), a receptor involved in glucose homeostasis and gut hormone secretion, SEA is considered a less potent activator of this receptor.[14][15][16][17][18]
Biosynthesis and Degradation of N-Stearoylethanolamide
The endogenous levels of SEA are tightly regulated by its biosynthesis and degradation pathways.
Biosynthesis
SEA is synthesized through a multi-step enzymatic pathway that is common to other NAEs.[19][20][21][22][23][24][25] The primary pathway involves the transfer of a fatty acyl group from a phospholipid to the head group of phosphatidylethanolamine (PE) by an N-acyltransferase (NAT) to form N-acyl-phosphatidylethanolamine (NAPE).[2][19][26] Subsequently, a specific phospholipase D (NAPE-PLD) hydrolyzes NAPE to release the NAE, in this case, SEA.[1][20]
Biosynthesis pathway of N-stearoylethanolamide.
Degradation
The primary enzyme responsible for the degradation of SEA is fatty acid amide hydrolase (FAAH).[3][5][21][27] FAAH hydrolyzes SEA into stearic acid and ethanolamine, thereby terminating its signaling activity. Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), may also contribute to its degradation.[21]
Quantitative Data Summary
The following tables summarize key quantitative data related to N-stearoylethanolamide from various studies.
Table 1: Endogenous Levels of N-Stearoylethanolamide
| Tissue | Species | Concentration | Reference |
| Brain | Rat | 22 ± 16 pmol/gm | [2] |
| Myalgic Trapezius Muscle | Human | Significantly higher than healthy controls | [4] |
| C6 Glioma Cells | Rat | Present | [5] |
Table 2: Pharmacological Doses and Effects of N-Stearoylethanolamide
| Experimental Model | Administration Route | Dose | Effect | Reference |
| Mice (starved) | Intraperitoneal | 10-50 mg/kg | Dose-dependent anorexic effect | [10][11] |
| Mice (starved) | Oral | 25 mg/kg | Reduced food consumption | [10][11] |
| Rats (obesity-induced insulin resistance) | Not specified | 50 mg/kg of body weight | Decreased liver free cholesterol, increased cholesterol esters, reduced free oleic fatty acid | [28] |
| C57BL/6 mice (LPS-induced neuroinflammation) | Not specified | Not specified | Neuroprotective | [6] |
Experimental Protocols for Functional Analysis
Protocol: Assessment of Anorexic Effects in Mice
Objective: To evaluate the effect of SEA on food intake in mice.
Methodology:
-
Animals: Male mice are used.
-
Fasting: Mice are fasted overnight with free access to water.
-
Administration: SEA is dissolved in a vehicle (e.g., saline containing Tween 80 and ethanol) and administered either intraperitoneally (i.p.) or orally (per os). Control animals receive the vehicle alone.
-
Food Presentation: One hour after administration, pre-weighed food is presented to the mice.
-
Measurement: Food consumption is measured at various time points (e.g., 2 hours) by weighing the remaining food.
-
Data Analysis: The food intake of the SEA-treated group is compared to the vehicle-treated group using appropriate statistical tests.[10][11]
Protocol: Synthesis of N-Stearoylethanolamide
Objective: To synthesize N-stearoylethanolamide for experimental use.
Methodology:
A common method for the synthesis of NAEs involves the reaction of a fatty acyl chloride with ethanolamine.[2] An improved method utilizes fatty acid vinyl esters as the acyl donor.[29]
-
Reaction Setup: Ethanolamine is reacted with vinyl stearate in the presence of a catalyst, such as sodium methoxide. Ethanolamine can serve as both a reactant and a solvent.
-
Reaction Conditions: The reaction is typically carried out at a mild temperature (e.g., 80°C) for a specific duration (e.g., 1 hour).
-
Purification: Excess ethanolamine is removed, often resulting in high-purity N-stearoylethanolamide without the need for further purification.[29]
Conclusion and Future Directions
N-stearoylethanolamide has evolved from being a relatively uncharacterized N-acylethanolamine to a recognized bioactive lipid with significant therapeutic potential. Its anti-inflammatory, neuroprotective, and anorexic effects, mediated through distinct signaling pathways from classical endocannabinoids, make it an attractive target for drug development. Future research should focus on further elucidating the molecular mechanisms underlying its diverse biological activities, identifying its specific protein targets with high affinity, and exploring its therapeutic efficacy in preclinical and clinical settings for inflammatory disorders, neurodegenerative diseases, and metabolic syndromes. The development of stable analogs and potent, selective inhibitors of its degradation pathways will be crucial for translating the therapeutic promise of SEA into clinical applications.
References
- 1. N-Acylethanolamine - Wikipedia [en.wikipedia.org]
- 2. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabimimetic activity, binding, and degradation of stearoylethanolamide within the mouse central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High levels of N-palmitoylethanolamide and N-stearoylethanolamide in microdialysate samples from myalgic trapezius muscle in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding, degradation and apoptotic activity of stearoylethanolamide in rat C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stearoylethanolamide interferes with retrograde endocannabinoid signalling and supports the blood-brain barrier integrity under acute systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stearic acid as a signalling molecule: SEA. Stearoylethanolamide. - Fire In A Bottle [fireinabottle.net]
- 8. N-Stearoylethanolamine suppresses the pro-inflammatory cytokines production by inhibition of NF-κB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stearoylethanolamide exerts anorexic effects in mice via down-regulation of liver stearoyl-coenzyme A desaturase-1 mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of N-stearoylethanolamine on plasma lipid composition in rats with experimental insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The involvement of peroxisome proliferator-activated receptor gamma (PPARγ) in anti-inflammatory activity of N-stearoylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intestinal GPR119 activation by microbiota-derived metabolites impacts feeding behavior and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. N-Oleoyldopamine Enhances Glucose Homeostasis through the Activation of GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. N-acylethanolamine metabolism with special reference to N-acylethanolamine-hydrolyzing acid amidase (NAAA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pathways and mechanisms of N-acylethanolamine biosynthesis: can anandamide be generated selectively? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Multiple Pathways Involved in the Biosynthesis of Anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years [frontiersin.org]
- 28. The effect of N-stearoylethanolamine on cholesterol content, fatty acid composition and protein carbonylation level in rats with alimentary obesity-induced insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
The Physiological Role of Stearoylethanolamide in the Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearoylethanolamide (SEA) is an endogenous N-acylethanolamine (NAE) present in the brain at concentrations comparable to the well-known endocannabinoid anandamide. While structurally similar to cannabinoids, SEA exhibits a unique pharmacological profile, primarily exerting neuroprotective and anti-inflammatory effects through mechanisms that are still under active investigation. This technical guide provides an in-depth overview of the current understanding of SEA's physiological functions in the central nervous system. It details its biosynthesis and degradation, molecular targets, and downstream signaling pathways. Furthermore, this guide summarizes key quantitative data, presents detailed experimental protocols for its study, and visualizes complex biological processes using signaling pathway and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are interested in the therapeutic potential of this intriguing lipid mediator.
Introduction
N-acylethanolamines (NAEs) are a class of lipid signaling molecules involved in a wide range of physiological processes. Stearoylethanolamide (SEA), a saturated C18 NAE, has emerged as a significant player in brain physiology, demonstrating potent neuroprotective and anti-inflammatory properties.[1][2] Unlike the classical endocannabinoids, SEA does not exhibit high affinity for cannabinoid receptors CB1 and CB2.[3] Instead, its effects are thought to be mediated through other targets, including peroxisome proliferator-activated receptor-alpha (PPAR-α), the orphan G protein-coupled receptor 55 (GPR55), and transient receptor potential vanilloid 1 (TRPV1) channels.[1][4] This guide will explore the multifaceted role of SEA in the brain, from its metabolic pathways to its influence on neuronal function and neuroinflammation.
Biosynthesis and Degradation of Stearoylethanolamide
The levels of SEA in the brain are tightly regulated by the coordinated action of synthesizing and degrading enzymes.
2.1. Synthesis
SEA is synthesized from its precursor, N-stearoyl-phosphatidylethanolamine (NAPE), a membrane phospholipid. The primary enzyme responsible for this conversion is N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[5] This enzyme catalyzes the hydrolysis of NAPE to yield SEA and phosphatidic acid.
2.2. Degradation
The biological activity of SEA is terminated through enzymatic hydrolysis, primarily by the fatty acid amide hydrolase (FAAH).[3] FAAH breaks down SEA into stearic acid and ethanolamine, thus inactivating its signaling functions.[5]
Molecular Targets and Signaling Pathways
SEA's physiological effects in the brain are mediated through its interaction with several molecular targets, leading to the activation of specific signaling cascades.
3.1. Peroxisome Proliferator-Activated Receptor-Alpha (PPAR-α)
PPAR-α is a ligand-activated transcription factor that plays a crucial role in lipid metabolism and inflammation.[6][7] While direct high-affinity binding of SEA to PPAR-α in the brain is not definitively established, evidence suggests that some of SEA's anti-inflammatory and neuroprotective effects may be mediated through this nuclear receptor.[1] Activation of PPAR-α leads to the regulation of target gene expression involved in reducing inflammation and promoting neuronal survival.[8][9][10]
3.2. G Protein-Coupled Receptor 55 (GPR55)
GPR55 is an orphan receptor that is expressed in the brain and has been implicated in the regulation of inflammation and synaptic function.[11][12] Activation of GPR55 in microglial cells leads to an increase in intracellular calcium and the phosphorylation of downstream kinases such as ERK and p38 MAPK.[11] This signaling cascade can ultimately modulate the activity of transcription factors like CREB and NF-κB, influencing the expression of inflammatory mediators.[11]
3.3. Transient Receptor Potential Vanilloid 1 (TRPV1)
TRPV1 is a non-selective cation channel known for its role in pain and temperature sensation. It is also expressed in the brain and can be modulated by NAEs.[13] While direct activation of TRPV1 by SEA at physiological concentrations is debated, some evidence suggests that SEA, particularly at higher concentrations (in the micromolar range), may modulate TRPV1 activity, contributing to its overall effects on neuronal excitability.[4][13]
Physiological Functions in the Brain
4.1. Neuroprotection and Anti-inflammation
A primary function of SEA in the brain is its ability to confer neuroprotection and mitigate neuroinflammation.[1][2] In experimental models of lipopolysaccharide (LPS)-induced neuroinflammation, treatment with SEA has been shown to reduce the activation of microglia, the resident immune cells of the brain.[1][2] This is accompanied by a decrease in the production of pro-inflammatory cytokines. Furthermore, SEA has been demonstrated to improve cognitive function in animal models of neuroinflammation.[14]
4.2. Modulation of the Endocannabinoid System
SEA can indirectly influence the endocannabinoid system. Studies have shown that SEA administration can increase the brain levels of the endocannabinoid 2-arachidonoylglycerol (2-AG) and enhance the expression of cannabinoid receptors CB1 and CB2.[1][2] This suggests an "entourage effect," where SEA potentiates the effects of other endocannabinoids.
Quantitative Data
The following tables summarize available quantitative data regarding the concentration of NAEs in the brain and their interaction with molecular targets.
Table 1: Brain Concentrations of N-Acylethanolamines
| N-Acylethanolamine | Brain Region | Concentration (pmol/g wet weight) | Species | Reference |
| Anandamide (AEA) | Whole Brain | ~10-50 | Rat | [15] |
| Palmitoylethanolamide (PEA) | Cerebral Cortex | 430 ± 24 | Mouse | [16] |
| Oleoylethanolamide (OEA) | Whole Brain | 66.4 ± 4.1 | Mouse | [17] |
| Stearoylethanolamide (SEA) | Comparable to AEA | Not explicitly quantified in cited studies | Human, Rat, Mouse | [3] |
Table 2: Potency of N-Acylethanolamines at Target Receptors
| Ligand | Receptor | Assay | Potency (EC₅₀/IC₅₀) | Reference |
| Oleoylethanolamide (OEA) | PPAR-α | Binding Assay | High Affinity | [6] |
| Palmitoylethanolamide (PEA) | GPR55 | GTPγS Binding | 4 nM | [18] |
| Anandamide (AEA) | GPR55 | GTPγS Binding | 18 nM | [18] |
| Oleoylethanolamide (OEA) | GPR55 | GTPγS Binding | 440 nM | [18] |
| N-Arachidonoyl dopamine (NADA) | TRPV1 | Patch-clamp | 0.08 ± 0.05 µM | [19] |
| Oleoylethanolamide (OEA) | TRPV1 | Patch-clamp | 0.35 ± 0.07 µM | [19] |
| Anandamide (AEA) | TRPV1 | Patch-clamp | 6.02 ± 1.23 µM | [19] |
| Palmitoylethanolamide (PEA) | TRPV1 | Ca²⁺ imaging | ~10 µM | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of SEA's physiological functions.
6.1. LPS-Induced Neuroinflammation Mouse Model
This model is widely used to study the anti-inflammatory effects of compounds like SEA.
-
Animals: Male C57BL/6 mice are typically used.
-
LPS Administration: Lipopolysaccharide (from E. coli, serotype 0111:B4) is dissolved in sterile saline. A single intraperitoneal (i.p.) injection of LPS (e.g., 0.25-1 mg/kg) is administered.
-
SEA Treatment: SEA is dissolved in a vehicle (e.g., saline containing 1% Tween 80 and 5% ethanol). It can be administered i.p. at various doses (e.g., 1-50 mg/kg) at a specific time point before or after the LPS challenge.
-
Tissue Collection and Analysis: At a predetermined time after LPS injection (e.g., 24 hours), animals are euthanized, and brains are collected. Brain tissue can be processed for immunohistochemistry (to assess microglial activation using markers like Iba1), quantitative PCR (to measure the expression of inflammatory cytokines like TNF-α and IL-1β), or Western blotting.
6.2. Immunohistochemistry for Microglial Activation
-
Tissue Preparation: Brains are fixed in 4% paraformaldehyde, cryoprotected in sucrose solutions, and then sectioned on a cryostat.
-
Staining:
-
Sections are washed in phosphate-buffered saline (PBS).
-
Permeabilization and blocking are performed using a solution containing Triton X-100 and normal goat serum in PBS.
-
Sections are incubated with a primary antibody against a microglial marker (e.g., rabbit anti-Iba1).
-
After washing, sections are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).
-
Sections are counterstained with a nuclear stain like DAPI.
-
-
Imaging and Analysis: Stained sections are imaged using a fluorescence or confocal microscope. The morphology and density of Iba1-positive cells are analyzed to quantify microglial activation.
6.3. Quantitative Real-Time PCR (qPCR) for Gene Expression
-
RNA Extraction: Total RNA is extracted from brain tissue using a commercial kit.
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The qPCR reaction is performed using a thermal cycler with specific primers for target genes (e.g., Tnf, Il1b, Ppara) and a reference gene (e.g., Gapdh).
-
Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method.
6.4. Morris Water Maze for Cognitive Function
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.
-
Procedure:
-
Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting locations, using distal cues in the room. The time to find the platform (escape latency) is recorded.
-
Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
-
SEA Administration: SEA can be administered before each training session to assess its effect on learning, or after each session to evaluate its impact on memory consolidation.
Conclusion and Future Directions
Stearoylethanolamide is a bioactive lipid with significant physiological functions in the brain, primarily centered around neuroprotection and the modulation of neuroinflammation. Its unique pharmacological profile, distinct from classical endocannabinoids, makes it an attractive candidate for further investigation as a therapeutic agent for neurological and neurodegenerative disorders. Future research should focus on several key areas:
-
Precise Quantification: There is a need for more precise quantification of SEA levels in different brain regions under both physiological and pathological conditions.
-
Receptor Deorphanization: While PPAR-α, GPR55, and TRPV1 are implicated as targets, further studies are required to definitively establish their roles in mediating SEA's effects in the brain and to identify other potential receptors.
-
Downstream Signaling: A more detailed elucidation of the downstream signaling cascades activated by SEA in different brain cell types (neurons, microglia, astrocytes) is crucial for a comprehensive understanding of its mechanisms of action.
-
Therapeutic Potential: Preclinical studies in a wider range of animal models of neurological disorders are warranted to fully explore the therapeutic potential of SEA and its analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Stearoylethanolamide interferes with retrograde endocannabinoid signalling and supports the blood-brain barrier integrity under acute systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabimimetic activity, binding, and degradation of stearoylethanolamide within the mouse central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PPAR-α, a lipid-sensing transcription factor, regulates blood–brain barrier efflux transporter expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. GPR55 activation alleviates cognitive dysfunction caused by neuropathic pain through modulation of microglia polarization and synaptic plasticity via the CaMKKβ/AMPK/SOCS3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TRPV1 and Endocannabinoids: Emerging Molecular Signals that Modulate Mammalian Vision - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Stearoylethanolamine protects the brain and improves memory of mice treated with lipopolysaccharide or immunized with the extracellular domain of α7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jneurosci.org [jneurosci.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
Stearoylethanolamide Signaling in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearoylethanolamide (SEA) is an endogenous N-acylethanolamine that has emerged as a significant modulator of neuroinflammatory processes. This technical guide provides an in-depth exploration of the signaling pathways through which SEA exerts its anti-inflammatory and neuroprotective effects. Primarily acting through the nuclear receptor peroxisome proliferator-activated receptor gamma (PPAR-γ), SEA orchestrates a downstream cascade that culminates in the inhibition of the master inflammatory transcription factor, nuclear factor-kappa B (NF-κB). Furthermore, SEA indirectly influences the endocannabinoid system by augmenting the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG) and upregulating the expression of cannabinoid receptors 1 and 2 (CB1 and CB2). This guide details the molecular mechanisms, presents quantitative data on its effects, provides established experimental protocols for studying its action, and visualizes the intricate signaling networks using Graphviz diagrams. This comprehensive resource is intended to empower researchers and drug development professionals in their efforts to harness the therapeutic potential of stearoylethanolamide for neuroinflammatory disorders.
Introduction to Stearoylethanolamide and Neuroinflammation
Neuroinflammation is a complex biological response of the central nervous system (CNS) to various insults, including infection, trauma, and neurodegenerative diseases. While acute neuroinflammation is a protective mechanism, chronic activation of glial cells, particularly microglia and astrocytes, can lead to the sustained production of pro-inflammatory mediators, causing neuronal damage and contributing to the progression of neurological disorders.
Stearoylethanolamide (SEA) is a naturally occurring lipid mediator that belongs to the family of N-acylethanolamines (NAEs). It is synthesized on demand in response to pathophysiological stimuli and has been shown to possess potent anti-inflammatory and neuroprotective properties. Understanding the signaling pathways of SEA is crucial for the development of novel therapeutic strategies targeting neuroinflammation.
Core Signaling Pathways of Stearoylethanolamide
The anti-inflammatory effects of SEA are primarily mediated through two interconnected signaling pathways: the PPAR-γ/NF-κB axis and the indirect modulation of the endocannabinoid system.
PPAR-γ Dependent Inhibition of NF-κB Signaling
The cornerstone of SEA's anti-inflammatory action is its ability to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that plays a critical role in regulating inflammation and metabolism.
-
Activation of PPAR-γ: SEA binds to and activates PPAR-γ. While specific binding affinity data for SEA is still emerging, its structural analogues and experimental evidence strongly support this interaction.
-
Inhibition of NF-κB Translocation: Activated PPAR-γ interferes with the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. This inhibition is achieved, at least in part, by preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. Some studies suggest this may involve the inhibition of the IκB kinase (IKK) complex.
Modulation of the Endocannabinoid System
SEA indirectly enhances endocannabinoid signaling, which is known to have profound anti-inflammatory and neuroprotective effects.
-
Increased 2-Arachidonoylglycerol (2-AG) Levels: Administration of SEA has been shown to increase the levels of the major endocannabinoid, 2-arachidonoylglycerol (2-AG), in the brain. The precise mechanism for this increase is under investigation but may involve the modulation of enzymes responsible for 2-AG synthesis or degradation.
-
Upregulation of Cannabinoid Receptors (CB1 and CB2): Studies have demonstrated that SEA treatment leads to an increased expression of both cannabinoid receptor type 1 (CB1) and type 2 (CB2) in the brain.[1][2] This upregulation sensitizes the brain to the effects of endocannabinoids like 2-AG, amplifying their anti-inflammatory and neuroprotective actions. The transcriptional regulation of the CNR1 and CNR2 genes by SEA is an active area of research.
Quantitative Data on Stearoylethanolamide's Effects
The following tables summarize the quantitative effects of SEA and related compounds on key inflammatory markers and receptor interactions.
| Parameter | Cell/Animal Model | Treatment | Effect | Reference |
| Cytokine Levels | ||||
| IL-1β mRNA | L1210 leukemia cells | SEA (dose-dependent) | Inhibition of expression | [3] |
| TNF-α | Insulin-resistant rats (serum) | SEA | Normalization of levels | [3] |
| IL-1β | LPS-activated peritoneal macrophages | SEA | Reduction in medium | [3] |
| Receptor Interaction | ||||
| PPAR-γ Binding | Molecular docking studies | SEA | Competitive binding with agonist (LY-171883) and antagonist (GW9662) | [4] |
| Endocannabinoid System | ||||
| 2-AG Levels | C57BL/6 mice brain (in vivo) | SEA treatment | Increased levels | [2] |
| CB1/CB2 Receptor Expression | C57BL/6 mice brain (in vivo) | SEA treatment | Increased neuronal expression | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the signaling pathways of stearoylethanolamide.
Primary Microglia Culture from Neonatal Rat Pups
This protocol describes the isolation and culture of primary microglia, which are essential for in vitro studies of neuroinflammation.
Materials:
-
Neonatal rat pups (P1-P2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin
-
Trypsin inhibitor
-
DNase I
-
Poly-D-lysine (PDL) coated flasks and plates
-
Cell strainers (70 µm)
Procedure:
-
Tissue Dissection: Euthanize neonatal rat pups according to approved animal care protocols. Dissect the cortices in cold Hank's Balanced Salt Solution (HBSS).
-
Cell Dissociation: Mince the cortical tissue and incubate with trypsin and DNase I to obtain a single-cell suspension.
-
Mixed Glial Culture: Plate the cell suspension onto PDL-coated T-75 flasks in DMEM with 10% FBS and penicillin-streptomycin. Culture for 7-10 days to allow for the formation of a confluent astrocyte layer with microglia growing on top.
-
Microglia Isolation: Vigorously shake the flasks on an orbital shaker to detach the microglia from the astrocyte layer.
-
Plating: Collect the supernatant containing the microglia, centrifuge, and resuspend the cells in fresh media. Plate the purified microglia onto appropriate culture vessels for subsequent experiments.
Workflow Diagram:
Immunofluorescence Staining for NF-κB p65 Nuclear Translocation in Microglia
This protocol details the visualization and quantification of NF-κB activation by assessing the translocation of the p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Primary microglia cultured on coverslips or chamber slides
-
Lipopolysaccharide (LPS)
-
Stearoylethanolamide (SEA)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cultured microglia with SEA for a specified time, followed by stimulation with LPS to induce an inflammatory response. Include appropriate control groups (untreated, LPS only, SEA only).
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against NF-κB p65 overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips onto glass slides and visualize using a fluorescence microscope. Capture images of the DAPI (blue) and NF-κB p65 (e.g., green) channels.
-
Quantification: Analyze the images to quantify the fluorescence intensity of NF-κB p65 in the nucleus versus the cytoplasm to determine the extent of nuclear translocation.
Workflow Diagram:
Conclusion and Future Directions
Stearoylethanolamide represents a promising endogenous lipid mediator with significant potential for the therapeutic management of neuroinflammatory conditions. Its multifaceted mechanism of action, involving both the direct suppression of the NF-κB pathway via PPAR-γ and the indirect enhancement of the endocannabinoid system, makes it an attractive candidate for further investigation.
Future research should focus on elucidating the precise molecular interactions between SEA and PPAR-γ, including the determination of its binding affinity and the downstream targets of this interaction. A deeper understanding of the mechanisms by which SEA elevates 2-AG levels and upregulates cannabinoid receptor expression is also warranted. Furthermore, preclinical studies in various animal models of neuroinflammatory diseases are necessary to translate the current molecular understanding of SEA's signaling into tangible therapeutic strategies. The development of stable and bioavailable SEA analogues could also pave the way for novel drug development efforts in the field of neuroinflammation.
References
- 1. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anandamide suppresses nitric oxide and TNF-alpha responses to Theiler's virus or endotoxin in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Anorexic Effects of Stearoylethanolamide in vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearoylethanolamide (SEA), a saturated N-acylethanolamine, has demonstrated anorexic effects in vivo, positioning it as a molecule of interest in the study of appetite regulation and the development of therapeutics for eating disorders. Unlike its more extensively studied unsaturated analogue, oleoylethanolamide (OEA), the anorexic properties of SEA appear to be mediated through a distinct signaling pathway. This technical guide provides a comprehensive overview of the current understanding of the in vivo anorexic effects of SEA, with a focus on quantitative data, experimental methodologies, and the implicated signaling pathways.
Introduction
N-acylethanolamines (NAEs) are a class of endogenous lipid mediators involved in a variety of physiological processes. While the anorexic effects of OEA are well-documented to be mediated by the activation of the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPAR-α), stearoylethanolamide (SEA) induces anorexia through a PPAR-α-independent mechanism.[1][2] The primary evidence for the appetite-suppressing effects of SEA comes from in vivo studies in mice, which have shown that administration of SEA leads to a significant reduction in food intake.[1][3] This guide will delve into the specifics of these findings, presenting the data in a structured format and detailing the experimental approaches used to elicit these observations.
Quantitative Data on Anorexic Effects
The anorexic effects of SEA have been quantified in mice following both intraperitoneal and oral administration. The key findings from these studies are summarized below.
Table 1: Effect of Intraperitoneal (i.p.) Administration of SEA on Food Intake in Mice
| Dose of SEA (mg/kg) | Route of Administration | Time Point of Measurement | Percentage Reduction in Food Intake | Reference |
| 12.5 | i.p. | 2 hours post-administration | Marked, dose-dependent | [1] |
| 25 | i.p. | 2 hours post-administration | Marked, dose-dependent | [1] |
| 50 | i.p. | 2 hours post-administration | Marked, dose-dependent | [1] |
Note: The precise percentage of reduction for each dose is not detailed in the available literature abstracts, but is described as a "marked dose-dependent anorexic effect."
Table 2: Effect of Oral (p.o.) Administration of SEA on Food Intake in Mice
| Dose of SEA (mg/kg) | Route of Administration | Time Point of Measurement | Outcome | Reference |
| 25 | p.o. | Not specified | Effective in reducing food consumption | [1] |
Implicated Signaling Pathway
The anorexic effect of SEA is notably independent of the PPAR-α activation pathway utilized by OEA.[1] Instead, the appetite-suppressing activity of SEA has been correlated with the downregulation of a key enzyme in lipid metabolism.
Downregulation of Stearoyl-CoA Desaturase-1 (SCD-1)
Studies have shown that the anorexic response to orally administered SEA is accompanied by a reduction in the mRNA expression of liver stearoyl-CoA desaturase-1 (SCD-1).[1] SCD-1 is a critical enzyme in the biosynthesis of monounsaturated fatty acids, and its role in the regulation of metabolism makes it a target of interest for obesity research.[1][4] The effect of SEA on SCD-1 expression appears to be specific, as no changes were observed in the liver mRNA expression of PPARs (including PPAR-α, PPAR-β, and PPAR-γ). Furthermore, the anorexic response was not associated with alterations in various blood biochemical parameters such as glucose, cholesterol, triglycerides, or leptin.[1]
Proposed Upstream Signaling
The precise upstream mechanism by which SEA leads to the downregulation of SCD-1 mRNA and subsequent anorexia remains to be fully elucidated. Current research points to a few potential, yet unconfirmed, pathways:
-
Interaction with the Endocannabinoid System: Some evidence suggests that SEA may act as an "entourage" compound within the endocannabinoid system.[5] This implies that SEA might potentiate the effects of other endocannabinoids, indirectly influencing appetite regulation. SEA has been shown to increase the neuronal expression of cannabinoid receptors CB1/2 in vivo under certain conditions.[1]
-
Orphan G Protein-Coupled Receptors (GPCRs): Other N-acylethanolamines have been shown to interact with orphan GPCRs such as GPR55 and GPR119.[6][7] While direct evidence for SEA's action on these receptors in the context of anorexia is lacking, they remain plausible candidates for mediating its effects.
The following diagram illustrates the currently understood and proposed signaling pathway for the anorexic effects of SEA.
Experimental Protocols
Detailed experimental protocols from the primary in vivo studies on SEA are not fully available in the public domain. However, based on the published abstracts and methodologies of similar studies, the following outlines the likely experimental workflows.
Animal Models and Housing
-
Species: Male mice are typically used for these studies.[1]
-
Housing: Animals are housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water, except during periods of fasting.
-
Fasting: Prior to the experiment, mice are often fasted overnight to ensure a consistent baseline for food intake measurement.[1]
Drug Administration
-
Compound Preparation: Stearoylethanolamide is prepared in a vehicle suitable for in vivo administration. A common vehicle consists of a mixture of cremophor, ethanol, and saline.
-
Routes of Administration:
Measurement of Food Intake
-
Timeline: Food is presented to the mice at a set time after the administration of SEA or the vehicle control (e.g., 1 hour post-administration).[1]
-
Quantification: Food consumption is measured at specific time points following the presentation of food (e.g., 2 hours).[1] This is typically done by weighing the remaining food and subtracting it from the initial amount.
Gene Expression Analysis (Liver SCD-1 mRNA)
A standard protocol for this analysis would involve the following steps:
-
Tissue Collection: At the end of the experiment, mice are euthanized, and liver tissue is collected and immediately processed or flash-frozen in liquid nitrogen and stored at -80°C to preserve RNA integrity.
-
RNA Extraction: Total RNA is extracted from the liver tissue using a commercially available kit (e.g., TRIzol reagent or a spin-column-based kit) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed, for example, by agarose gel electrophoresis.
-
Reverse Transcription: An equal amount of RNA from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random primers or oligo(dT) primers.
-
Quantitative Real-Time PCR (qPCR): The relative expression of the SCD-1 gene is quantified by qPCR using the synthesized cDNA as a template. Specific primers for mouse SCD-1 and a suitable housekeeping gene (e.g., GAPDH, β-actin) for normalization are used. The reaction is performed in a real-time PCR system using a fluorescent dye (e.g., SYBR Green) or a probe-based assay.
-
Data Analysis: The relative expression of SCD-1 mRNA is calculated using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated groups to the vehicle control group.
The following diagram outlines the general experimental workflow for investigating the anorexic effects of SEA.
Conclusion
Stearoylethanolamide presents a compelling case for further investigation as a regulator of appetite. Its marked, dose-dependent anorexic effects in mice, coupled with a unique signaling pathway involving the downregulation of liver SCD-1 mRNA, distinguish it from other N-acylethanolamines. While the precise upstream receptor and intracellular signaling cascade remain to be fully elucidated, the existing data provide a solid foundation for future research. Elucidating the complete mechanism of action of SEA could open new avenues for the development of novel therapeutic strategies for the management of obesity and other eating disorders. Further studies are warranted to obtain more detailed quantitative data on its dose-response relationship and to identify the specific molecular targets through which it exerts its anorexic effects.
References
- 1. Stearoylethanolamide exerts anorexic effects in mice via down-regulation of liver stearoyl-coenzyme A desaturase-1 mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CB1 cannabinoid receptor-mediated modulation of food intake in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide | MDPI [mdpi.com]
The Endogenous Lipid Mediator Stearoylethanolamide: A Comprehensive Overview of its Natural Occurrence in Mammalian Tissues
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoylethanolamide (SEA) is an endogenous N-acylethanolamine (NAE), a class of bioactive lipid mediators that play crucial roles in various physiological processes. While less studied than its more famous counterpart, anandamide, SEA is emerging as a significant signaling molecule in its own right, with demonstrated involvement in inflammation, pain, and energy metabolism. This technical guide provides a detailed overview of the natural occurrence of SEA in mammalian tissues, its biosynthesis and degradation pathways, and its known signaling mechanisms. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this intriguing endocannabinoid-like compound.
Quantitative Occurrence of Stearoylethanolamide in Mammalian Tissues
The concentration of SEA varies across different mammalian tissues and physiological conditions. While comprehensive data across all tissue types is still an active area of research, existing studies provide valuable insights into its distribution. The following tables summarize the reported quantitative data for SEA in human and rat tissues. It is important to note that concentrations can be influenced by the extraction and analytical methods employed, as well as the physiological state of the organism.[1][2]
Table 1: Quantitative Data of Stearoylethanolamide (SEA) in Human Tissues
| Tissue | Condition | Concentration (pmol/g or pmol/sample) | Reference |
| Trapezius Muscle (interstitial microdialysate) | Chronic Widespread Pain | Higher post-exercise | [1] |
| Trapezius Muscle (interstitial microdialysate) | Chronic Neck/Shoulder Pain | Significantly higher post-exercise compared to controls and CWP | [1][3] |
| Trapezius Muscle (interstitial microdialysate) | Healthy Controls | Lower than myalgic subjects | [3] |
Table 2: Quantitative Data of Stearoylethanolamide (SEA) in Rat Tissues
| Tissue | Concentration (pmol/g wet weight) | Reference |
| Brain (whole) | Varies, often in the pmol/g range | [2] |
| Brainstem | Higher concentrations compared to other brain regions | [4] |
| Striatum | Higher concentrations compared to other brain regions | [4] |
| Diencephalon | Lower concentrations | [4] |
| Cortex | Lower concentrations | [4] |
| Cerebellum | Lower concentrations | [4] |
Biosynthesis and Degradation of Stearoylethanolamide
The metabolic pathways of SEA are intrinsically linked to the broader N-acylethanolamine metabolism. Its synthesis and degradation are tightly regulated by a series of enzymatic steps, ensuring precise control of its signaling activities.
Biosynthesis
The primary route for SEA biosynthesis involves the enzymatic conversion of N-stearoyl-phosphatidylethanolamine (NAPE). This process is predominantly carried out by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[5][6]
Degradation
The primary enzyme responsible for the degradation of SEA is Fatty Acid Amide Hydrolase (FAAH).[7][8] This enzyme hydrolyzes SEA into stearic acid and ethanolamine, thereby terminating its signaling activity. Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), can also contribute to SEA degradation, particularly within lysosomes.
Signaling Pathways of Stearoylethanolamide
SEA exerts its biological effects through various signaling pathways, most notably by activating peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This interaction is central to its anti-inflammatory properties.
Experimental Protocols: Quantification of Stearoylethanolamide in Mammalian Tissues
The accurate quantification of SEA in biological matrices is challenging due to its low endogenous concentrations and lipid nature. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[9][10] The following protocol outlines a general workflow for the extraction and analysis of SEA from mammalian tissues.
Experimental Workflow Overview
Detailed Methodology
1. Tissue Collection and Homogenization:
-
Excise mammalian tissues of interest and immediately snap-freeze in liquid nitrogen to minimize post-mortem lipid metabolism. Store at -80°C until analysis.[11]
-
Weigh the frozen tissue and homogenize in a suitable ice-cold buffer (e.g., Tris-HCl with protease inhibitors) using a mechanical homogenizer.
2. Lipid Extraction:
-
To the tissue homogenate, add a mixture of chloroform and methanol (typically in a 2:1 v/v ratio) to precipitate proteins and extract lipids.
-
Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase containing the lipids.[12]
3. Solid-Phase Extraction (SPE) (Optional Purification Step):
-
For complex matrices, an optional SPE step can be employed to further purify the lipid extract and remove interfering substances.
-
Condition a silica-based SPE cartridge with a non-polar solvent (e.g., hexane).
-
Load the lipid extract onto the cartridge.
-
Wash the cartridge with solvents of increasing polarity to remove unwanted lipids.
-
Elute the NAE fraction, including SEA, with a more polar solvent mixture (e.g., chloroform:methanol).[12]
4. Solvent Evaporation and Reconstitution:
-
Evaporate the solvent from the lipid extract (or the eluate from SPE) to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid residue in a small, precise volume of a solvent compatible with the LC-MS/MS system (e.g., acetonitrile or methanol).[12]
5. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample into a liquid chromatography system equipped with a suitable column (e.g., C18) to separate SEA from other lipids. A gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid is commonly used.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Quantification: Use multiple reaction monitoring (MRM) to specifically detect and quantify SEA. This involves monitoring the transition of the precursor ion (the molecular ion of SEA) to a specific product ion. An internal standard, such as a deuterated form of SEA, should be used for accurate quantification.[13]
Conclusion
Stearoylethanolamide is a naturally occurring bioactive lipid with a widespread but variable distribution in mammalian tissues. Its synthesis and degradation are tightly controlled by specific enzymatic pathways, and it exerts its biological effects, at least in part, through the activation of PPARγ. The detailed methodologies provided in this guide offer a framework for the accurate quantification of SEA, which is essential for elucidating its physiological and pathological roles. Further research into the tissue-specific concentrations and signaling pathways of SEA will undoubtedly pave the way for novel therapeutic strategies targeting a range of conditions, from inflammatory disorders to metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High levels of N-palmitoylethanolamide and N-stearoylethanolamide in microdialysate samples from myalgic trapezius muscle in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain regional distribution of endocannabinoids: implications for their biosynthesis and biological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. genecards.org [genecards.org]
- 7. Fatty acid amide hydrolase, the degradative enzyme for anandamide and oleamide, has selective distribution in neurons within the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accurateclinic.com [accurateclinic.com]
- 9. Advances in targeted liquid chromatography-tandem mass spectrometry methods for endocannabinoid and N-acylethanolamine quantification in biological matrices: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Stearoylethanolamide and its Interaction with the Endocannabinoid System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoylethanolamide (SEA) is an endogenous N-acylethanolamine (NAE) that has garnered increasing interest within the scientific community for its diverse biological activities and its interplay with the endocannabinoid system (ECS). While structurally related to the archetypal endocannabinoid anandamide (AEA), SEA exhibits a distinct pharmacological profile, suggesting a unique role in physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the current understanding of SEA, focusing on its synthesis, metabolism, and multifaceted interactions with key components of the ECS and related signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of endocannabinoid research, pharmacology, and drug development.
Core Concepts: Synthesis and Metabolism of Stearoylethanolamide
The endogenous levels of SEA are tightly regulated by a balance between its biosynthesis and degradation.
Biosynthesis
The primary route for the synthesis of SEA, like other NAEs, involves a two-step enzymatic process originating from membrane phospholipids.
-
N-acylation of Phosphatidylethanolamine (PE): The initial step is the transfer of a stearoyl group from a donor phospholipid, such as phosphatidylcholine (PC), to the head group of phosphatidylethanolamine (PE). This reaction is catalyzed by a Ca2+-dependent N-acyltransferase (NAT) to form N-stearoyl-phosphatidylethanolamine (NAPE).
-
Release of SEA from NAPE: The newly formed NAPE is then hydrolyzed by an N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to yield SEA and phosphatidic acid.
While this is the canonical pathway, evidence suggests the existence of alternative, NAPE-PLD-independent routes for NAE biosynthesis, highlighting the complexity of endocannabinoid metabolism.
Degradation
The primary catabolic pathway for SEA is enzymatic hydrolysis, which terminates its signaling activity.
-
Fatty Acid Amide Hydrolase (FAAH): The principal enzyme responsible for the degradation of SEA is fatty acid amide hydrolase (FAAH), a serine hydrolase that cleaves the amide bond of SEA to produce stearic acid and ethanolamine. FAAH is a key regulator of the levels of a broad range of NAEs.
-
N-acylethanolamine-hydrolyzing Acid Amidase (NAAA): Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), has also been shown to hydrolyze NAEs, including SEA, typically in a more acidic environment.
Interaction with the Endocannabinoid System and Beyond
SEA's interaction with the ECS is complex and extends to other related signaling systems. While it is considered to have low affinity for the canonical cannabinoid receptors, its effects are often intertwined with endocannabinoid signaling.
Quantitative Data on Molecular Interactions
| Target | Parameter | Value | Species | Reference |
| CB1 Receptor | Ki | > 10 µM | Rat Brain | [1] |
| CB2 Receptor | Ki | > 10 µM | Rat Spleen | [1] |
| FAAH | IC50 | ~10 µM | Rat Brain | [2] |
| MAGL | IC50 | > 100 µM | Not Specified | [3] |
| PPARγ | - | Binds and competes with antagonists | Rat | [4] |
Note: The available quantitative data for SEA is limited. The values presented are approximations based on available literature and may vary depending on experimental conditions. Further research is required to establish definitive binding affinities and inhibitory concentrations.
Cannabinoid Receptors (CB1 and CB2)
Pharmacological studies have demonstrated that SEA does not bind with high affinity to either the CB1 or CB2 receptors.[1] This distinguishes it from anandamide, which is a partial agonist at CB1 receptors. However, SEA has been shown to potentiate the effects of anandamide, suggesting an "entourage effect" where it may indirectly modulate cannabinoid receptor signaling, possibly by inhibiting the degradation of other endocannabinoids.[1] Furthermore, treatment with SEA has been observed to increase the neuronal expression of both CB1 and CB2 receptors.[5]
Endocannabinoid-Degrading Enzymes (FAAH and MAGL)
SEA is a substrate for FAAH, the same enzyme that degrades anandamide.[1][2] Its inhibition of FAAH is considered to be in the micromolar range, making it a relatively weak inhibitor compared to other known FAAH inhibitors.[2] There is limited evidence to suggest any significant interaction with monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of 2-arachidonoylglycerol (2-AG).[3]
Peroxisome Proliferator-Activated Receptors (PPARs)
Emerging evidence suggests that some of the biological effects of SEA may be mediated through peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors involved in the regulation of lipid metabolism and inflammation. Molecular modeling and in vitro studies have indicated that SEA can bind to PPARγ and compete with known antagonists, suggesting it may act as a modulator of this receptor.[4] This interaction with PPARγ is thought to contribute to the anti-inflammatory properties of SEA. While some studies have suggested that the anorexic effects of SEA are not associated with changes in PPARα expression, its structural similarity to other PPARα-activating NAEs warrants further investigation into its potential interactions with all PPAR isoforms.[6]
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of SEA's bioactivity. Below are representative protocols for key experiments.
Synthesis of Stearoylethanolamide
This protocol describes a method for the synthesis of SEA from vinyl stearate and ethanolamine.[7]
Materials:
-
Vinyl stearate
-
Ethanolamine
-
Sodium methoxide (catalyst)
-
Solvent (e.g., a suitable organic solvent for purification)
-
Reaction vessel
-
Heating and stirring apparatus
-
Purification system (e.g., column chromatography)
Procedure:
-
In a reaction vessel, combine 1 mmol of vinyl stearate with 20 mmol of ethanolamine.
-
Add 1% (by mole of vinyl stearate) sodium methoxide as a catalyst.
-
Heat the reaction mixture to 80°C with continuous stirring for 1 hour.
-
After the reaction is complete, remove the excess ethanolamine, for example, by vacuum distillation.
-
The resulting crude N-stearoylethanolamide can be further purified if necessary, for instance, by column chromatography, to achieve high purity.
Radioligand Binding Assay for CB1 Receptor Affinity (Ki Determination)
This protocol outlines a general procedure for determining the binding affinity of SEA for the CB1 receptor using a radiolabeled cannabinoid agonist.[4][8][9]
Materials:
-
Membrane preparations from cells expressing the CB1 receptor (e.g., rat brain homogenate or CHO-CB1 cells)
-
Radioligand (e.g., [³H]CP55,940)
-
Unlabeled SEA (as competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.5% BSA)
-
Non-specific binding control (e.g., a high concentration of a known CB1 agonist like WIN 55,212-2)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of SEA in the assay buffer.
-
In a 96-well plate, add the membrane preparation, the radioligand at a concentration close to its Kd, and either the assay buffer (for total binding), the non-specific binding control, or varying concentrations of SEA.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of SEA to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
FAAH Activity Assay (IC50 Determination)
This protocol describes a fluorometric assay to determine the inhibitory effect of SEA on FAAH activity.[10][11]
Materials:
-
Source of FAAH enzyme (e.g., rat liver microsomes or recombinant FAAH)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
SEA (as inhibitor)
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of SEA in the assay buffer.
-
In a 96-well plate, add the FAAH enzyme preparation and either the assay buffer (for control activity) or varying concentrations of SEA.
-
Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 465 nm) over time in a kinetic mode.
-
Determine the initial rate of the reaction (V0) for each concentration of SEA.
-
Calculate the percentage of inhibition for each SEA concentration relative to the control.
-
Plot the percentage of inhibition against the log concentration of SEA to determine the IC50 value.
PPARγ Activation Assay (Luciferase Reporter Assay)
This protocol outlines a cell-based reporter assay to assess the ability of SEA to activate PPARγ.[8]
Materials:
-
A suitable cell line (e.g., HEK293T)
-
An expression vector for human PPARγ
-
A reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene
-
A transfection reagent
-
Cell culture medium and supplements
-
SEA
-
A known PPARγ agonist (e.g., rosiglitazone) as a positive control
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid.
-
After transfection, plate the cells in a 96-well plate and allow them to recover.
-
Treat the cells with varying concentrations of SEA, the positive control, or vehicle control.
-
Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and luciferase expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency.
-
Plot the fold induction of luciferase activity against the log concentration of SEA to determine the EC50 value.
Conclusion
Stearoylethanolamide is a fascinating endogenous lipid with a complex and nuanced relationship with the endocannabinoid system. While not a classical cannabinoid ligand, its ability to modulate endocannabinoid tone through the "entourage effect" and its interactions with other key signaling molecules like PPARs highlight its potential as a therapeutic target. The anorexic, anti-inflammatory, and neuroprotective properties of SEA underscore the importance of further research into its precise mechanisms of action. This technical guide provides a foundational understanding of SEA's biochemistry and pharmacology, offering a springboard for future investigations aimed at harnessing its therapeutic potential. The provided experimental protocols serve as a starting point for researchers to delve deeper into the intricate world of this intriguing endocannabinoid-like molecule.
References
- 1. Binding, degradation and apoptotic activity of stearoylethanolamide in rat C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. abcam.cn [abcam.cn]
An In-depth Technical Guide to Stearoylethanolamide-d3: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, stability, and biological significance of Stearoylethanolamide-d3 (SEA-d3). This deuterated analog of Stearoylethanolamide (SEA) is an essential tool in biomedical research, particularly in studies involving the endocannabinoid system and related signaling pathways. Its primary application is as an internal standard for the accurate quantification of endogenous SEA in biological matrices by mass spectrometry.
Chemical Properties
This compound is a synthetically modified version of Stearoylethanolamide, a naturally occurring N-acylethanolamine. The deuterium labeling provides a distinct mass shift, allowing for its differentiation from the endogenous analyte in mass spectrometry-based assays, without significantly altering its chemical behavior.
Physicochemical Data
The key physicochemical properties of Stearoylethanolamide and its deuterated analog are summarized below.
| Property | Stearoylethanolamide (SEA) | This compound (SEA-d3) | Data Source(s) |
| Molecular Formula | C₂₀H₄₁NO₂ | C₂₀H₃₈D₃NO₂ | [Cayman Chemical] |
| Molecular Weight | 327.55 g/mol | 330.6 g/mol | [Cayman Chemical] |
| CAS Number | 111-57-9 | 2749393-37-9 | [Cayman Chemical] |
| Appearance | Crystalline solid | Crystalline solid | [Cayman Chemical] |
| Purity | ≥98% | ≥99% deuterated forms (d₁-d₃) | [Cayman Chemical] |
| Solubility | DMSO: >100 µg/ml, Ethanol: >2 mg/ml, DMF: >2 mg/ml | DMSO: 100 mg/ml, Ethanol: 1 mg/ml, DMF: 1 mg/ml | [Cayman Chemical] |
Stability and Storage
Proper handling and storage of this compound are crucial to maintain its integrity and ensure accurate experimental results. While specific, long-term stability studies on SEA-d3 are not extensively published, data from related lipid molecules and general principles of handling deuterated standards can provide guidance.
Recommended Storage Conditions
For long-term storage, it is recommended to store this compound as a solid at -20°C. When in solution, it should also be stored at -20°C, and repeated freeze-thaw cycles should be avoided to prevent degradation.
Degradation Pathways
The primary degradation pathway for Stearoylethanolamide is enzymatic hydrolysis by fatty acid amide hydrolase (FAAH).[1][2][3] This enzyme breaks the amide bond, yielding stearic acid and ethanolamine.[1] As a deuterated analog, SEA-d3 is expected to undergo the same enzymatic degradation.
Chemical degradation can occur under harsh acidic or basic conditions, leading to hydrolysis of the amide bond. Exposure to high temperatures and UV light may also promote degradation, a common characteristic of lipid molecules. Studies on vitamin D3, another lipid-soluble molecule, show that its stability is significantly affected by temperature, light, and pH.[4][5] For instance, vitamin D3 is most stable at a pH above 5 and degrades more rapidly at higher temperatures and when exposed to light.[4][5] Similar precautions should be taken with SEA-d3.
Biological Significance and Signaling Pathways
Stearoylethanolamide is an endocannabinoid-like compound that exhibits a range of biological activities, including anti-inflammatory and anorexic effects.[6][7][8] Although it does not bind to the classical cannabinoid receptors CB1 and CB2 with high affinity, it modulates cellular signaling through other pathways, primarily by activating peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ).[6][7][8]
PPARγ-Mediated Anti-inflammatory Pathway
SEA has been shown to exert anti-inflammatory effects by interacting with PPARγ. This interaction leads to the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. By activating PPARγ, SEA can inhibit the translocation of NF-κB into the nucleus, thereby reducing the expression of pro-inflammatory genes.[6][7]
Caption: SEA activates PPARγ, which in turn inhibits the nuclear translocation of NF-κB.
Enzymatic Degradation by FAAH
The biological activity of SEA is terminated by the enzyme fatty acid amide hydrolase (FAAH), which is also responsible for the degradation of the primary endocannabinoid, anandamide.[1][2][9] FAAH hydrolyzes SEA into stearic acid and ethanolamine, which are then recycled for other metabolic processes.[1]
Caption: FAAH catalyzes the hydrolysis of SEA into stearic acid and ethanolamine.
Experimental Protocols
This compound is primarily used as an internal standard in quantitative mass spectrometry. Below is a representative protocol for the quantification of SEA in a biological sample, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of SEA in Plasma by LC-MS/MS
This protocol outlines the steps for sample preparation, chromatographic separation, and mass spectrometric detection.
Materials:
-
Plasma samples
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water with 0.1% formic acid, HPLC grade
-
C18 Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of a known concentration of this compound solution in methanol.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 40% methanol in water.
-
Elute the analytes with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
SEA: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 328.3 -> 62.1).
-
SEA-d3: Monitor the transition of the deuterated precursor ion to its corresponding product ion (e.g., m/z 331.3 -> 62.1).
-
-
-
Data Analysis: Quantify the amount of endogenous SEA by calculating the ratio of the peak area of SEA to the peak area of the SEA-d3 internal standard and comparing this to a standard curve generated with known concentrations of SEA.
Experimental Workflow Diagram
Caption: Workflow for the quantification of SEA in plasma using SEA-d3 as an internal standard.
Conclusion
This compound is an indispensable tool for researchers studying the endocannabinoid system and related lipid signaling pathways. Its chemical properties make it an ideal internal standard for accurate and precise quantification of endogenous Stearoylethanolamide. A thorough understanding of its stability, biological functions, and the appropriate experimental protocols is essential for its effective use in a research setting. This guide provides a foundational understanding to aid scientists and drug development professionals in their work with this important deuterated lipid.
References
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase, the degradative enzyme for anandamide and oleamide, has selective distribution in neurons within the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabimimetic activity, binding, and degradation of stearoylethanolamide within the mouse central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The involvement of peroxisome proliferator-activated receptor gamma (PPARγ) in anti-inflammatory activity of N-stearoylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The involvement of peroxisome proliferator-activated receptor gamma (PPARγ) in anti-inflammatory activity of N-stearoylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Stearoylethanolamide (SEA) in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Stearoylethanolamide (SEA) in human plasma. N-acylethanolamines (NAEs) like SEA are endogenous lipid mediators involved in various physiological processes, including appetite regulation and inflammation. Accurate quantification is crucial for understanding their roles in health and disease. The described protocol utilizes a simple protein precipitation and liquid-liquid extraction for sample preparation, followed by analysis on a triple quadrupole mass spectrometer. The method is validated for linearity, precision, and accuracy, making it suitable for clinical research and drug development applications.
Introduction
Stearoylethanolamide (SEA) is a saturated N-acylethanolamine (NAE), a class of endogenous bioactive lipids that includes the well-known oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[1] These molecules are involved in a wide range of biological activities, such as regulating metabolism and food intake.[1] SEA, in particular, has been shown to exert anorexic effects and is being investigated for its therapeutic potential.[2] Given their low endogenous concentrations and complex biological matrices, a highly sensitive and specific analytical method like LC-MS/MS is required for accurate quantification.[3][4] This protocol provides a detailed procedure for the extraction and quantification of SEA from human plasma.
Experimental Protocol
Materials and Reagents
-
Stearoylethanolamide (SEA) analytical standard
-
Stearoylethanolamide-d4 (SEA-d4) internal standard (IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation followed by liquid-liquid extraction is used to isolate SEA from plasma.[5] It is crucial to work quickly and keep samples on ice to prevent enzymatic degradation or artificial formation of NAEs.[6]
-
Thawing: Thaw frozen human plasma samples on ice.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of internal standard working solution (e.g., 100 ng/mL SEA-d4 in acetonitrile) to each plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.[7] Vortex for 30 seconds.
-
Liquid-Liquid Extraction: Add 1 mL of MTBE. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Vortex for 20 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (UPLC/HPLC) system.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., ACQUITY UPLC BEH C8, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.35 mL/min |
| Gradient | 0-1 min: 50% B; 1-5 min: linear ramp to 95% B; 5-6 min: hold at 95% B; 6.1-7 min: return to 50% B |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Table 2: Mass Spectrometry (MS/MS) Conditions
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 525°C |
| IonSpray Voltage | +4500 V |
| Curtain Gas | 10 psi |
| Collision Gas | Nitrogen |
Table 3: MRM Transitions for SEA and Internal Standard
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
|---|---|---|---|
| SEA | 328.3 | 62.1 | 25 |
| SEA (Qualifier) | 328.3 | 88.1 | 20 |
| SEA-d4 (IS) | 332.3 | 66.1 | 25 |
Note: Collision energies and other source parameters should be optimized for the specific instrument used.[8]
Method Performance Data
The method was validated for linearity, limit of quantification, precision, and accuracy.
Table 4: Summary of Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[5] |
| Intra-day Precision (%CV) | < 13.9%[5] |
| Inter-day Precision (%CV) | < 13.3%[5] |
| Accuracy / Recovery | 90.0% – 113.5%[5] |
Diagrams
Experimental Workflow
The following diagram illustrates the major steps in the quantification of SEA from plasma samples.
Caption: Workflow for SEA quantification.
SEA Signaling Pathway
Stearoylethanolamide has been shown to exert some of its biological effects through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma (PPARγ).[9][10] Activation of PPARγ can modulate gene expression related to lipid metabolism and inflammation.
Caption: SEA signaling via the PPARγ pathway.
Conclusion
The LC-MS/MS method presented here provides a reliable, sensitive, and specific tool for the quantification of Stearoylethanolamide in human plasma. The simple extraction procedure and robust chromatographic performance make it suitable for high-throughput analysis in clinical and research settings, facilitating further investigation into the physiological and pathological roles of this important lipid mediator.
References
- 1. Plasma anandamide and other N-acylethanolamines are correlated with their corresponding free fatty acid levels under both fasting and non-fasting conditions in women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. forensicrti.org [forensicrti.org]
- 9. The involvement of peroxisome proliferator-activated receptor gamma (PPARγ) in anti-inflammatory activity of N-stearoylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The involvement of peroxisome proliferator-activated receptor gamma (PPARγ) in anti-inflammatory activity of N-stearoylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Stearoylethanolamide-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoylethanolamide (SEA) is an endogenous N-acylethanolamine (NAE) that plays a significant role in various physiological processes, including inflammation, appetite regulation, and neuroprotection. Accurate quantification of SEA in biological matrices is crucial for understanding its physiological functions and for the development of therapeutics targeting the endocannabinoid system. Due to the low endogenous concentrations of SEA and the complexity of biological samples, the use of a stable isotope-labeled internal standard is essential for reliable quantification by mass spectrometry. Stearoylethanolamide-d3 (SEA-d3) is an ideal internal standard for this purpose, as its chemical and physical properties are nearly identical to SEA, ensuring similar extraction efficiency and ionization response, while its mass difference allows for distinct detection.
These application notes provide detailed protocols for the quantification of SEA in biological samples using SEA-d3 as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analyte and Internal Standard Information
| Compound | Chemical Formula | Exact Mass |
| Stearoylethanolamide (SEA) | C₂₀H₄₁NO₂ | 327.3137 |
| This compound (SEA-d3) | C₂₀H₃₈D₃NO₂ | 330.3326 |
Experimental Protocols
Protocol for Lipid Extraction from Plasma/Serum
This protocol outlines a liquid-liquid extraction (LLE) procedure for the isolation of SEA from plasma or serum samples.
Materials:
-
Plasma or serum samples
-
This compound (SEA-d3) internal standard solution (100 ng/mL in methanol)
-
Methyl-tert-butyl ether (MTBE)
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Centrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge capable of 4°C
-
Nitrogen evaporator
Procedure:
-
To a 2 mL centrifuge tube, add 100 µL of plasma or serum.
-
Spike the sample with 10 µL of the 100 ng/mL SEA-d3 internal standard solution.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of MTBE to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean 2 mL tube.
-
Dry the extracted solvent under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water with 0.1% formic acid) for LC-MS/MS analysis.
Protocol for LC-MS/MS Analysis
This protocol provides typical LC-MS/MS parameters for the quantification of SEA using SEA-d3.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 60% B1-8 min: 60-95% B8-9 min: 95% B9-9.1 min: 95-60% B9.1-12 min: 60% B |
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| SEA | 328.3 | 62.1 | 15 |
| SEA-d3 | 331.3 | 65.1 | 15 |
Note: Collision energy may require optimization depending on the instrument used.
Data Presentation and Method Validation
A comprehensive method validation should be performed according to established guidelines to ensure the reliability of the analytical data.[1]
Calibration Curve and Linearity
A calibration curve should be prepared by spiking known concentrations of SEA into a surrogate matrix (e.g., stripped plasma or a synthetic matrix) containing a fixed concentration of SEA-d3.
| Parameter | Typical Value |
| Concentration Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
Precision and Accuracy
Precision (as relative standard deviation, %RSD) and accuracy (as percent bias) should be evaluated at low, medium, and high quality control (QC) concentrations.
| QC Level | Precision (%RSD) | Accuracy (% Bias) |
| Low QC (e.g., 1.5 ng/mL) | < 15% | ± 15% |
| Medium QC (e.g., 50 ng/mL) | < 15% | ± 15% |
| High QC (e.g., 150 ng/mL) | < 15% | ± 15% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ determine the sensitivity of the method.
| Parameter | Typical Value |
| LOD | ~0.15 ng/mL |
| LOQ | ~0.5 ng/mL |
Recovery and Matrix Effect
Extraction recovery and matrix effect should be assessed to understand the efficiency of the sample preparation and the influence of the biological matrix on ionization.
| Parameter | Typical Value |
| Extraction Recovery | 85 - 110% |
| Matrix Effect | 90 - 115% |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Targeted Lipidomics of N-acylethanolamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylethanolamines (NAEs) are a class of bioactive lipids that play crucial roles in a variety of physiological processes, including neurotransmission, inflammation, and energy metabolism. As endogenous ligands for cannabinoid receptors, they are key components of the endocannabinoid system.[1] Prominent NAEs include N-arachidonoylethanolamine (anandamide, AEA), N-palmitoylethanolamine (PEA), N-oleoylethanolamine (OEA), and N-stearoylethanolamine (SEA).[2][3] The accurate quantification of these molecules in biological matrices is essential for understanding their roles in health and disease and for the development of novel therapeutics targeting the endocannabinoid system.
This document provides a detailed protocol for the targeted analysis of NAEs in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[4][5]
NAE Signaling Pathway
N-acylethanolamines are synthesized from membrane phospholipids through a two-step enzymatic process.[6] The first step involves the transfer of an acyl chain from a phospholipid to the nitrogen atom of phosphatidylethanolamine (PE) to form N-acyl-phosphatidylethanolamine (NAPE).[6] Subsequently, NAPE is hydrolyzed by an N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to yield the corresponding NAE.[6] Once released, NAEs can bind to and activate cannabinoid receptors (CB1 and CB2) and other cellular targets.[1][6] The signaling is terminated by cellular uptake and enzymatic degradation, primarily by fatty acid amide hydrolase (FAAH), which hydrolyzes NAEs into a free fatty acid and ethanolamine.[7]
Experimental Protocol: Targeted NAE Lipidomics by LC-MS/MS
This protocol outlines the key steps for the extraction and quantification of NAEs from biological matrices such as plasma, cerebrospinal fluid (CSF), and tissue homogenates.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Chloroform, Water (LC-MS grade)
-
Acids: Formic acid
-
Internal Standards (ISTDs): Deuterated NAE analogs (e.g., AEA-d4, PEA-d4, OEA-d4, SEA-d4)
-
Solid-Phase Extraction (SPE): Oasis HLB cartridges or equivalent
-
General Lab Equipment: Centrifuge, evaporator (e.g., under a stream of nitrogen), vortex mixer, analytical balance.
Experimental Workflow
The overall workflow for targeted NAE lipidomics involves sample preparation, including lipid extraction and purification, followed by instrumental analysis using LC-MS/MS and subsequent data processing.
Step-by-Step Methodology
1. Sample Preparation and Lipid Extraction:
-
For Plasma/CSF:
-
Thaw samples on ice.
-
To 100 µL of sample, add a mixture of deuterated internal standards.
-
Perform protein precipitation by adding a cold organic solvent such as acetonitrile.[8] A common ratio is 3:1 (solvent:sample).
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
Collect the supernatant for further purification.
-
-
For Tissue:
-
Homogenize a known weight of tissue in a suitable buffer.
-
Add internal standards to the homogenate.
-
Perform a liquid-liquid extraction, for example, using a chloroform/methanol mixture.
-
After vortexing and centrifugation, collect the organic phase.
-
2. Solid-Phase Extraction (SPE) for Sample Clean-up:
-
SPE is often employed to enrich NAEs and remove interfering substances.[9]
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.[10]
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 40% methanol in water) to remove polar impurities.[10]
-
Elute the NAEs with a higher concentration of organic solvent, such as acetonitrile or methanol.[10][11]
-
3. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of NAEs (e.g., Waters HSS T3, 1.8 µm, 2.1 × 100 mm).[4]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile/Isopropanol (v/v) with 0.1% formic acid.[4]
-
Gradient: A typical gradient starts with a lower percentage of mobile phase B, which is gradually increased to elute the more hydrophobic NAEs.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[2]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[10] This involves monitoring specific precursor ion to product ion transitions for each NAE and its corresponding internal standard.
-
MS/MS Parameters: Instrument-dependent parameters such as capillary voltage, gas flow rates, and collision energies should be optimized for each analyte.[4]
-
5. Data Analysis and Quantification:
-
Integrate the peak areas for each NAE and its corresponding deuterated internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of each NAE in the sample by comparing the area ratio to a standard curve prepared with known concentrations of each analyte and a fixed concentration of the internal standard.
Potential Pitfalls and Considerations
-
Solvent Contamination: It is crucial to use high-purity solvents, as some may contain trace amounts of NAEs, leading to artificially high measurements.[2]
-
SPE Variability: Different brands and batches of SPE columns can exhibit variability in retention and recovery.[2] It is recommended to validate the chosen SPE method thoroughly.
-
Analyte Stability: NAEs can be prone to degradation. Samples should be processed promptly and stored at -80°C to prevent degradation.[11]
Quantitative Data
The concentrations of NAEs can vary significantly depending on the biological matrix, species, and physiological or pathological state. The following table summarizes representative concentration ranges of common NAEs found in human plasma and cerebrospinal fluid (CSF).
| N-acylethanolamine (NAE) | Abbreviation | Typical Concentration in Human Plasma (ng/mL) | Typical Concentration in Human CSF (ng/mL) |
| N-palmitoylethanolamine | PEA | 0.7 - 17.6 µg/mL (ileal fluid), 0.014 - 0.039 µg/mL (plasma)[12] | 0.338 - 0.515 ng/mL (LOQ)[4] |
| N-oleoylethanolamine | OEA | 2.1 ± 0.06 ng/mL (AEA, for comparison)[12] | 0.338 - 0.515 ng/mL (LOQ)[4] |
| N-stearoylethanolamine | SEA | Not specified in provided results | 0.338 - 0.515 ng/mL (LOQ)[4] |
| N-arachidonoylethanolamine | AEA | 2.1 ± 0.06 ng/mL[12] | 0.338 - 0.515 ng/mL (LOQ)[4] |
| N-linoleoylethanolamine | LEA | 0.72 - 17.6 µg/mL (ileal fluid)[12] | 0.338 - 0.515 ng/mL (LOQ)[4] |
Note: The concentrations are highly variable and the provided values should be considered as indicative. For CSF, the limit of quantification (LOQ) is provided as absolute concentrations are often very low.[4] It has been reported that esterified forms of NAEs can be present in plasma at concentrations 20- to 60-fold higher than free NAEs.[8]
Conclusion
This application note provides a comprehensive protocol for the targeted lipidomic analysis of N-acylethanolamines. Adherence to a validated and robust methodology is critical for obtaining accurate and reproducible quantitative data. The ability to precisely measure NAE levels will continue to be a vital tool for researchers and clinicians working to understand the complexities of the endocannabinoid system and its role in human health and disease.
References
- 1. The Role of N-acylethanolamines in biochemical signaling - The UNT Interdisciplinary Environmental Chemistry Laboratory [venableslab.weebly.com]
- 2. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Advances in targeted liquid chromatography-tandem mass spectrometry methods for endocannabinoid and N-acylethanolamine quantification in biological matrices: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The N-acylethanolamine-mediated regulatory pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-tandem mass spectrometry analysis of free and esterified fatty acid N-acyl ethanolamines in plasma and blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of plasma N-acylethanolamine levels and physiological parameters by dietary fatty acid composition in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. researchgate.net [researchgate.net]
Application Note: Quantification of Staphylococcal Enterotoxin A (SEA) in Plasma using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcal Enterotoxin A (SEA) is a superantigen produced by Staphylococcus aureus that can cause a range of illnesses, from food poisoning to toxic shock syndrome. Accurate and sensitive quantification of SEA in plasma is crucial for clinical diagnostics, pharmacokinetic studies in drug development, and for understanding the pathophysiology of staphylococcal infections. This application note describes a robust and sensitive method for the quantification of SEA in human plasma using a deuterated internal standard coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for variations during sample preparation and analysis.[1][2][3]
Signaling Pathway of Staphylococcal Enterotoxin A (SEA)
Staphylococcal Enterotoxin A (SEA) can trigger a potent inflammatory response by activating various signaling pathways. In human airway epithelial cells, SEA has been shown to induce MUC5B expression through the Toll-like receptor 2 (TLR2), extracellular signal-regulated kinase 1/2 (ERK1/2), and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathway.[4] Furthermore, in intestinal epithelial cells, SEA can induce barrier dysfunction and activate the NLRP3 inflammasome via the NF-κB and MAPK signaling pathways.[5][6][7] SEA has also been demonstrated to modulate intracellular Ca2+ signals in human intestinal epithelial cells, a process dependent on nitric oxide synthase (NOS) expression.[8]
Caption: SEA Signaling Pathways.
Experimental Workflow
The overall experimental workflow for the quantification of SEA in plasma involves several key steps: sample preparation including the addition of the deuterated internal standard, protein digestion, solid-phase extraction for sample cleanup, and subsequent analysis by LC-MS/MS.
Caption: Experimental Workflow for SEA Quantification.
Experimental Protocols
Materials and Reagents
-
Human plasma (K2-EDTA)
-
Staphylococcal Enterotoxin A (SEA), analytical standard
-
Deuterated SEA (or a proteotypic peptide with a stable isotope label), internal standard
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Solid-Phase Extraction (SPE) cartridges
Sample Preparation
-
Spiking of Internal Standard: To 100 µL of plasma sample, add the deuterated SEA internal standard to a final concentration appropriate for the expected range of SEA concentrations.
-
Denaturation, Reduction, and Alkylation:
-
Tryptic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate at 37°C overnight.[10]
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Acidify the digested sample with formic acid.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge to remove salts and other impurities.
-
Elute the peptides using an appropriate elution buffer (e.g., 80% acetonitrile with 0.1% formic acid).
-
Dry the eluted peptides under vacuum and reconstitute in a suitable volume of LC-MS mobile phase A.
-
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).[11][12]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the native SEA proteotypic peptides and their deuterated counterparts.
-
Quantitative Data
The performance of the method should be evaluated by determining the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy. The following table summarizes representative quantitative data from studies on SEA quantification.
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 352 pg/mL | Serum | [11] |
| 2.5 ng/g | Shrimp | [13][14] | |
| Limit of Quantification (LOQ) | 1057 pg/mL | Serum | [11] |
| 2.5 ng/g | Milk | [13][14] | |
| 10 µg/kg | Milk | [10] | |
| Linearity (R²) (2.5-30 ng/g) | 0.92 - 0.99 | Milk and Shrimp | [13][14] |
| Accuracy (at LLOQ) | 77% | Serum | [11] |
| Precision (at LLOQ) | < 5% | Serum | [11] |
| Recovery (Immunocapture) | 7.8 ± 1.4% | Serum | [11] |
| Reproducibility (RSD) | 8% - 30% | Milk | [13][14] |
| 5% - 41% | Shrimp | [13][14] |
Conclusion
The described LC-MS/MS method using a deuterated internal standard provides a highly sensitive, specific, and reproducible approach for the quantification of Staphylococcal Enterotoxin A in plasma. This methodology is well-suited for clinical and research applications where accurate measurement of SEA is critical. The use of isotope dilution mass spectrometry minimizes analytical variability, leading to reliable quantitative results.[2][3]
References
- 1. Proteomic applications of protein quantification by isotope-dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Staphylococcus enterotoxin A induces MUC5B expression via Toll-like receptor 2, extracellular signal-regulated kinase 1/2, and p38 mitogen-activated protein kinase in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Staphylococcal Enterotoxin A Induces Intestinal Barrier Dysfunction and Activates NLRP3 Inflammasome via NF-κB/MAPK Signaling Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Staphylococcal Enterotoxin A Induces Intestinal Barrier Dysfunction and Activates NLRP3 Inflammasome via NF-κB/MAPK Signaling Pathways in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Staphylococcal enterotoxin A modulates intracellular Ca2+ signal pathway in human intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of a Protein Standard Absolute Quantification (PSAQ™) assay for the quantification of Staphylococcus aureus enterotoxin A in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of a LC⁻MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Analysis of Staphylococcal Enterotoxins A and B in Food Matrices Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Stearoylethanolamide-d3 in Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoylethanolamide (SEA) is an endogenous N-acylethanolamine (NAE) present in the central nervous system that plays a significant role in neuroprotection and anti-inflammatory processes.[1] Its mechanism of action is thought to involve the modulation of the endocannabinoid system and activation of peroxisome proliferator-activated receptors (PPARs). The analysis of SEA in cerebrospinal fluid (CSF) provides a valuable tool for understanding its role in neurological health and disease. Stearoylethanolamide-d3 (SEA-d3) is the deuterated analog of SEA and is the ideal internal standard for its accurate quantification using mass spectrometry-based methods. This document provides detailed protocols for the analysis of SEA in CSF using SEA-d3 as an internal standard, along with a summary of available quantitative data for related compounds and a depiction of its signaling pathways.
Data Presentation
Table 1: Concentrations of N-Acylethanolamines in Human Cerebrospinal Fluid (CSF) of Healthy Subjects
| Analyte | Mean Concentration (pM) | Standard Deviation (pM) |
| Anandamide (AEA) | 13.1 | 6.3 |
| Palmitoylethanolamide (PEA) | 102.8 | 49.9 |
| Oleoylethanolamide (OEA) | 268.4 | 149.3 |
| Linoleoylethanolamide (LEA) | 37.8 | 21.2 |
| Docosahexaenoylethanolamide (DHEA) | 1.9 | 1.1 |
| Eicosapentaenoylethanolamide (EPEA) | 0.8 | 0.4 |
| Dihomo-γ-linolenoylethanolamide (DGLEA) | 0.9 | 0.5 |
| Arachidonoylethanolamide α-linolenic (ALEA) | 1.1 | 0.6 |
| Eicosenoylethanolamide (EIEA) | 3.6 | 2.1 |
| Docosatetraenoylethanolamide (DEA) | 1.2 | 0.7 |
Data adapted from Kantae, V. et al. (2017).[2][3]
Experimental Protocols
The accurate quantification of SEA in CSF requires meticulous sample handling and a highly sensitive analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[4]
Cerebrospinal Fluid (CSF) Collection and Handling
-
Collection: CSF should be collected by lumbar puncture by trained medical personnel.
-
Sample Tubes: Use polypropylene tubes for collection to minimize analyte adsorption.
-
Processing: Within 30 minutes of collection, centrifuge the CSF at 2000 x g for 10 minutes at 4°C to remove any cells and debris.
-
Storage: The resulting supernatant should be immediately frozen and stored at -80°C until analysis.
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from established methods for NAE extraction from CSF.
-
Thawing: Thaw CSF samples on ice.
-
Internal Standard Spiking: To 200 µL of CSF, add a known amount of this compound (SEA-d3) in a suitable solvent (e.g., acetonitrile) to achieve a final concentration appropriate for the calibration curve.
-
Protein Precipitation and Extraction:
-
Add 800 µL of ice-cold acetonitrile to the CSF sample containing the internal standard.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 2 hours to enhance protein precipitation.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection: Carefully transfer the supernatant to a new polypropylene tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are general parameters that should be optimized for the specific instrumentation used.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column with a particle size of ≤ 2.7 µm is recommended (e.g., 2.1 mm x 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B should be optimized to ensure good separation of SEA from other CSF components. A representative gradient could be:
-
0-2 min: 50% B
-
2-10 min: 50-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-50% B
-
12.1-15 min: 50% B
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both SEA and SEA-d3 need to be determined by direct infusion of the analytical standards.
-
Stearoylethanolamide (SEA): The precursor ion will be [M+H]+. The product ions will result from the fragmentation of the precursor.
-
This compound (SEA-d3): The precursor ion will be [M+H]+ with a +3 Da shift compared to SEA. The product ions should also show a corresponding mass shift.
-
-
Optimization: Optimize cone voltage, collision energy, and other source parameters to maximize the signal intensity for each transition.
-
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of SEA into a surrogate matrix (e.g., artificial CSF or stripped CSF) containing a fixed concentration of SEA-d3.
-
Quantification: The concentration of SEA in the CSF samples is determined by calculating the peak area ratio of the endogenous SEA to the SEA-d3 internal standard and comparing this ratio to the calibration curve.
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of Stearoylethanolamide in CSF.
Signaling Pathway of Stearoylethanolamide
Stearoylethanolamide is believed to exert its neuroprotective and anti-inflammatory effects through interaction with the endocannabinoid system and by activating PPARs. The diagram below illustrates a proposed signaling pathway.
Conclusion
The quantification of Stearoylethanolamide in cerebrospinal fluid using its deuterated internal standard, this compound, by LC-MS/MS is a powerful technique for investigating its role in the central nervous system. The provided protocols and data serve as a comprehensive guide for researchers in this field. Further studies are warranted to establish the precise concentrations of SEA in CSF in various neurological conditions to fully elucidate its potential as a biomarker and therapeutic target.
References
- 1. Stearoylethanolamide interferes with retrograde endocannabinoid signalling and supports the blood-brain barrier integrity under acute systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in targeted liquid chromatography-tandem mass spectrometry methods for endocannabinoid and N-acylethanolamine quantification in biological matrices: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Stearoylethanolamide (SEA) in Brain Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stearoylethanolamide (SEA) is an endogenous N-acylethanolamine (NAE) lipid mediator found in various mammalian tissues, including the brain.[1] It belongs to the family of endocannabinoid-like compounds and plays a significant role in regulating inflammation, pain, and neuroprotection.[2][3] Accurate quantification of SEA in brain tissue is crucial for understanding its physiological functions and its potential as a therapeutic target for neurological disorders. However, the analysis of SEA presents challenges due to its low abundance, its presence within a complex lipid matrix, and its susceptibility to post-mortem fluctuations.[4] This application note provides a detailed protocol for the robust and reproducible sample preparation of brain tissue for SEA quantification, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Biological Signaling and Role of SEA
Stearoylethanolamide is synthesized on-demand from its membrane precursor, N-stearoyl-phosphatidylethanolamine. While it has cannabimimetic properties, its effects are mediated through sites distinct from the classical cannabinoid receptors (CB1/CB2).[1] SEA is known to have anti-inflammatory and neuroprotective effects, potentially by restricting the spread of peripheral inflammation to the brain and preventing the activation of microglia.[2][3] It can also potentiate the effects of other endocannabinoids like anandamide (AEA), a phenomenon known as the "entourage effect".[1] The primary enzyme responsible for the degradation and inactivation of SEA is Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes it into stearic acid and ethanolamine.[1][5]
Caption: Stearoylethanolamide (SEA) synthesis, degradation, and key biological effects.
Experimental Workflow
The accurate analysis of SEA requires careful attention to each step of the workflow, from initial tissue collection to final data acquisition. Rapid harvesting and immediate freezing of brain tissue are critical to halt enzymatic activity that can artificially alter endogenous SEA levels.[4][5] The process involves homogenization, lipid extraction to isolate SEA from the complex brain matrix, optional sample cleanup to remove interfering substances, and finally, quantification by LC-MS/MS.
Caption: General experimental workflow for SEA analysis in brain tissue.
Experimental Protocols
Protocol 1: Brain Tissue Collection and Homogenization
-
Objective: To properly collect and homogenize brain tissue while preserving endogenous SEA levels.
-
Materials:
-
Surgical tools for dissection
-
Liquid nitrogen
-
Pre-chilled cryovials
-
Analytical balance
-
Glass-Teflon or Potter-Elvehjem tissue homogenizer
-
Homogenization buffer (e.g., Chloroform:Methanol 2:1, v/v)
-
Internal Standard (IS) solution (e.g., SEA-d4)
-
-
Procedure:
-
Following euthanasia, rapidly dissect the brain region of interest.[5] Time is critical to minimize post-mortem lipid changes.[4]
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.[5]
-
On the day of extraction, weigh the frozen brain tissue (typically 50-100 mg) in a pre-chilled tube.[6]
-
Transfer the frozen tissue to a glass homogenizer.
-
Add a known amount of internal standard (e.g., 0.1 nmol of SEA-d4) to the tissue. The IS is crucial for accurate quantification, correcting for extraction losses.[5]
-
Add 20 volumes of ice-cold chloroform:methanol (2:1, v/v) solution (e.g., 1 mL for a 50 mg tissue sample).[7]
-
Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.[7][8]
-
Protocol 2: Lipid Extraction (Modified Folch Method)
-
Objective: To extract total lipids, including SEA, from the brain homogenate.
-
Materials:
-
Brain homogenate from Protocol 1
-
0.9% NaCl solution (or 0.88% KCl)
-
Glass centrifuge tubes with Teflon-lined caps
-
Centrifuge capable of 2000 x g
-
Pipettes
-
-
Procedure:
-
Transfer the tissue homogenate to a glass centrifuge tube.[8]
-
Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.[7]
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 0.2 mL for every 1 mL of solvent used).[7]
-
Vortex the mixture for 30 seconds to induce phase separation.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the mixture into two distinct phases.[7][8]
-
The lower phase is the chloroform layer containing the lipids (including SEA), and the upper phase is the aqueous methanol layer.[7]
-
Carefully collect the lower chloroform phase using a glass Pasteur pipette, avoiding the protein interface, and transfer it to a new glass tube.[7][8]
-
Dry the collected lipid extract under a gentle stream of nitrogen gas at room temperature or 37°C.[7][9]
-
Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup (Optional)
-
Objective: To remove interfering compounds from the lipid extract, which can improve the sensitivity and robustness of the LC-MS/MS analysis.[4]
-
Materials:
-
Procedure (General Guideline):
-
Reconstitute: Reconstitute the dried lipid extract in a small volume of a solvent compatible with the SPE sorbent.
-
Condition: Condition the SPE cartridge by passing 1-2 mL of methanol through it.[10]
-
Equilibrate: Equilibrate the cartridge by passing 1-2 mL of water. Do not let the sorbent dry out.[11]
-
Load: Load the reconstituted sample onto the cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
Wash: Wash the cartridge with 1-2 mL of the wash solvent to remove polar impurities while retaining SEA.
-
Elute: Elute SEA and other retained lipids with 1-2 mL of the elution solvent into a clean collection tube.
-
Dry Down: Evaporate the eluate to dryness under a stream of nitrogen.
-
Protocol 4: LC-MS/MS Analysis
-
Objective: To quantify SEA in the prepared sample.
-
Procedure:
-
Reconstitute the final dried extract in a small, precise volume (e.g., 100 µL) of a suitable solvent, typically the initial mobile phase of the LC method (e.g., Acetonitrile:Water 50:50).[12]
-
Transfer the reconstituted sample to an autosampler vial.
-
Analyze using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatography: Separation is typically achieved using a C18 reversed-phase column.[13]
-
Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Example Transitions: Monitor specific precursor-to-product ion transitions for SEA (e.g., m/z 328.3 → 62.1) and its internal standard.
-
-
Quantification: Create a calibration curve using standards of known SEA concentration and calculate the concentration in the brain tissue samples relative to the internal standard signal.
-
Quantitative Data
The concentration of SEA in the brain can vary between species and under different physiological or pathological conditions. The following table summarizes representative data from the literature.
| Species | Brain Region/Condition | SEA Concentration | Analytical Method | Reference |
| Mouse | Whole Brain (Naïve) | Present in amounts comparable to Anandamide (AEA) | Not Specified | [1] |
| Rat | Plasma (following i.p. OEA injection) | SEA levels increased | LC-MS | [14] |
| Mouse | Brain (FAAH Knockout) | Significantly higher than Wild-Type | LC-MS/MS | [12] |
| Rat | Brain (Naïve) | Endocannabinoid levels in pmol/g to nmol/g range | LC-MS/MS | [4] |
| Mouse | Brain (after exercise) | N-stearoyl ethanolamide concentrations can be altered | Not Specified | [15] |
Note: Absolute concentrations of NAEs are highly dependent on the extraction and analytical methodology used. The values are often reported in pmol/g or ng/g of tissue.[4][16]
Conclusion
This application note provides a comprehensive guide for the sample preparation and analysis of Stearoylethanolamide in brain tissue. The key to successful quantification lies in meticulous sample handling to prevent enzymatic degradation, efficient lipid extraction using a validated method like the Folch procedure, and sensitive detection via LC-MS/MS. The inclusion of an appropriate internal standard is mandatory for achieving accurate and reproducible results. For complex matrices or when low detection limits are required, an additional solid-phase extraction cleanup step is highly recommended to enhance method performance.
References
- 1. Cannabimimetic activity, binding, and degradation of stearoylethanolamide within the mouse central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stearoylethanolamide interferes with retrograde endocannabinoid signalling and supports the blood-brain barrier integrity under acute systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid-Derived N-acylethanolamines Dietary Supplementation Attenuates Neuroinflammation and Cognitive Impairment in LPS Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmpc.org [mmpc.org]
- 7. microbenotes.com [microbenotes.com]
- 8. notesforbiology.com [notesforbiology.com]
- 9. scispace.com [scispace.com]
- 10. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. Tetracosahexaenoylethanolamide, a novel N-acylethanolamide, is elevated in ischemia and increases neuronal output - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue: Application to mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | “To brain or not to brain”: evaluating the possible direct effects of the satiety factor oleoylethanolamide in the central nervous system [frontiersin.org]
- 15. Dietary PUFAs and Exercise Dynamic Actions on Endocannabinoids in Brain: Consequences for Neural Plasticity and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LC-MS/MS Quantification of Endocannabinoids in Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipid Extraction of N-acylethanolamines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction of N-acylethanolamines (NAEs), a class of bioactive lipids involved in diverse physiological processes. The selection of an appropriate extraction method is critical for accurate quantification and downstream analysis. This document outlines and compares the most common techniques: liquid-liquid extraction (LLE) using the Folch and Bligh-Dyer methods, and solid-phase extraction (SPE).
Introduction to N-acylethanolamines (NAEs)
N-acylethanolamines are fatty acid amides that play crucial roles as signaling molecules in the endocannabinoid system and beyond.[1] Prominent members of this family include anandamide (N-arachidonoylethanolamine or AEA), an endogenous cannabinoid receptor ligand, palmitoylethanolamide (PEA), and oleoylethanolamide (OEA). Given their low abundance in biological tissues, efficient and reliable extraction methods are paramount for their study.[2]
Comparison of Extraction Techniques
The choice of extraction technique depends on the biological matrix, the specific NAEs of interest, and the downstream analytical method, which is typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] The following table summarizes quantitative data on the recovery of various NAEs using different extraction methods.
Table 1: Recovery of N-acylethanolamines using different Solid-Phase Extraction (SPE) Columns
| N-acylethanolamine | Phenomenex Strata Si-1 (%) | Supelco DSC-Si (%) | Waters Sep-Pak Silica (%) | Isolute Silica (%) |
| PEA (16:0) | 95 ± 2 | 88 ± 3 | 92 ± 2 | 85 ± 4 |
| SEA (18:0) | 96 ± 2 | 90 ± 3 | 94 ± 2 | 88 ± 4 |
| OEA (18:1) | 97 ± 1 | 92 ± 2 | 95 ± 1 | 90 ± 3 |
| LEA (18:2) | 98 ± 1 | 93 ± 2 | 96 ± 1 | 91 ± 3 |
| AEA (20:4) | 99 ± 1 | 95 ± 1 | 97 ± 1 | 93 ± 2 |
| EPEA (20:5) | 98 ± 1 | 94 ± 2 | 96 ± 1 | 92 ± 2 |
| DHEA (22:6) | 97 ± 1 | 93 ± 2 | 95 ± 1 | 91 ± 3 |
Data is presented as mean recovery ± standard error of the mean (SEM) and is based on findings from a study that investigated the variability in recoveries among different brands of silica-containing SPE columns.[2][5]
Experimental Protocols
Folch Method for Lipid Extraction from Brain Tissue
This method is a gold standard for the exhaustive extraction of lipids from solid tissues.[6][7]
Materials:
-
Brain tissue
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass homogenizer
-
Centrifuge
-
Orbital shaker
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Accurately weigh the brain tissue sample.[8]
-
Homogenize the tissue in a chloroform:methanol (2:1, v/v) mixture. The final volume should be 20 times the volume of the tissue sample (e.g., 1 g of tissue in 20 mL of solvent mixture).[8][9]
-
Agitate the homogenate for 15-20 minutes at room temperature on an orbital shaker.[9]
-
Filter the homogenate or centrifuge it to recover the liquid phase.
-
Wash the solvent extract with 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of extract).[9]
-
Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to separate the phases.[9]
-
Carefully remove the upper aqueous phase.
-
The lower chloroform phase, which contains the lipids, can be evaporated to dryness under a vacuum using a rotary evaporator or under a stream of nitrogen.[9]
-
Reconstitute the dried lipid extract in an appropriate solvent for downstream analysis.
Bligh-Dyer Method for NAE Extraction from Cell Cultures
This method is well-suited for samples with high water content, such as cell suspensions or homogenates.[6][10]
Materials:
-
Cell culture plates (e.g., 60 mm)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol:Water (2:0.8, v/v)
-
Chloroform
-
Glass tubes
-
Vortex mixer
-
Centrifuge
-
Speed Vac or nitrogen stream evaporator
Procedure:
-
Wash the cells on the plate with cold PBS (e.g., 3 mL for a 60 mm plate).[11]
-
Add 3 mL of the methanol:water solution and scrape the cells into the buffer.[11]
-
Transfer the cell suspension to a glass tube.
-
Add 1 mL of chloroform, vortex for 30 seconds, and allow the phases to separate. Centrifugation at low speed for 1 minute can expedite this process.[11]
-
Transfer the lower organic phase to a new glass tube.
-
Re-extract the remaining upper aqueous phase by adding another 1 mL of chloroform, vortexing, and centrifuging as before.
-
Combine the two lower chloroform phases.
-
Wash the combined chloroform phase by adding 3 mL of methanol:water, vortexing for 30 seconds, and allowing the phases to separate.
-
Aspirate and discard the upper aqueous layer.
-
Transfer the final lower chloroform phase to a small glass tube.
-
Evaporate the solvent to dryness using a Speed Vac or under a stream of nitrogen.[11]
-
Store the dried lipid extract under vacuum until analysis.[11]
Solid-Phase Extraction (SPE) for NAEs from Plasma
SPE is a rapid and efficient method for cleaning up and concentrating NAEs from biological fluids.[12][13]
Materials:
-
Plasma sample
-
Silica-based SPE cartridge (e.g., Strata Si-1)
-
Chloroform
-
Methanol
-
SPE manifold
-
Nitrogen stream evaporator
Procedure:
-
Column Conditioning: Condition the silica SPE column by passing 3 mL of methanol followed by 3 mL of chloroform through the column. Do not allow the column to dry out.
-
Sample Loading: Load the plasma sample, which has been pre-treated (e.g., protein precipitation with acetonitrile), onto the SPE column.
-
Washing: Wash the column with 3 mL of chloroform to remove non-polar impurities.
-
Elution: Elute the NAEs from the column with a mixture of chloroform:methanol (e.g., 9:1 v/v). The exact ratio may need to be optimized depending on the specific NAEs of interest. Collect the eluate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of an appropriate solvent (e.g., methanol or acetonitrile) for LC-MS/MS analysis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key NAE signaling pathways and a general experimental workflow for NAE analysis.
Caption: NAE Biosynthesis and Degradation Pathway.
Caption: Anandamide Signaling Pathways.
Caption: General Workflow for NAE Extraction and Analysis.
References
- 1. Anandamide receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in targeted liquid chromatography-tandem mass spectrometry methods for endocannabinoid and N-acylethanolamine quantification in biological matrices: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. notesforbiology.com [notesforbiology.com]
- 9. microbenotes.com [microbenotes.com]
- 10. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 11. biochem.wustl.edu [biochem.wustl.edu]
- 12. Simultaneous quantitative analysis of N-acylethanolamides in clinical samples. [diagenode.com]
- 13. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stearoylethanolamide-d3 for Cannabinoid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoylethanolamide (SEA) is an endogenous N-acylethanolamine (NAE) that plays a significant role in the broader endocannabinoid system (ECS).[1][2][3] While it does not bind with high affinity to the classical cannabinoid receptors CB1 and CB2, SEA exhibits cannabimimetic properties and is involved in various physiological processes, including anti-inflammatory and neuroprotective functions.[1][2][4] It is believed to exert its effects through peroxisome proliferator-activated receptor-γ (PPAR-γ) and by potentiating the effects of other endocannabinoids like anandamide (AEA), a phenomenon known as the "entourage effect".[2][5]
Accurate quantification of SEA in biological matrices is crucial for understanding its physiological and pathological roles. Due to its lipophilic nature and typically low endogenous concentrations, sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required.[6][7] Stearoylethanolamide-d3 (SEA-d3) is a deuterated analog of SEA, which serves as an ideal internal standard for LC-MS/MS-based quantification.[8] Its chemical and physical properties are nearly identical to endogenous SEA, allowing it to co-elute during chromatography and experience similar ionization effects in the mass spectrometer. The mass difference of 3 Daltons enables the mass spectrometer to distinguish it from the unlabeled SEA, thereby ensuring accurate and precise quantification by correcting for analyte loss during sample preparation and for matrix-induced ionization suppression or enhancement.[9]
Applications of this compound
The primary application of this compound is as an internal standard for the accurate quantification of endogenous SEA in various biological samples, including:
-
Plasma and Serum: For studies investigating the role of SEA in systemic inflammation, metabolic disorders, and pain.[1][10]
-
Brain Tissue: To explore the neuroprotective and neuromodulatory functions of SEA.[2]
-
Saliva: As a non-invasive method for monitoring changes in endocannabinoid levels.[11]
-
Cell Cultures: For in vitro studies on the cellular mechanisms of SEA action.
Signaling Pathway of Stearoylethanolamide
While the complete signaling cascade of SEA is still under investigation, current research suggests it acts through multiple pathways. It can activate PPAR-γ, a nuclear receptor that regulates gene expression involved in inflammation and metabolism. Additionally, SEA can enhance the signaling of the endocannabinoid anandamide (AEA) by inhibiting its degradation by the enzyme Fatty Acid Amide Hydrolase (FAAH).
Quantitative Data Summary
The following table summarizes typical parameters for the quantification of SEA using deuterated internal standards in LC-MS/MS analysis. These values are compiled from various published methods and may vary depending on the specific instrumentation and matrix.
| Parameter | Human Plasma | Human Saliva | Mouse Brain |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | ~1 ng/mL | ~0.03 ng/mL |
| Linearity Range | 1 - 100 ng/mL | 1 - 20 ng/mL | 0.03 - 10 ng/mL |
| Precision (%CV) | < 15% | < 15% | < 15% |
| Accuracy (%RE) | ± 15% | ± 15% | ± 15% |
| Recovery | 77.7% - 109.7% | Not Reported | > 80% |
| Matrix Effect | 90.0% - 113.5% | Not Reported | Minimized with IS |
Data compiled from multiple sources for illustrative purposes.[10][11][12]
Experimental Protocols
Sample Preparation: Lipid Extraction from Plasma
This protocol is a general guideline for the extraction of SEA and other NAEs from plasma using liquid-liquid extraction (LLE).
Materials:
-
Plasma samples (stored at -80°C)
-
This compound (SEA-d3) internal standard (IS) solution (e.g., 1 µg/mL in methanol)
-
Methanol (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 4°C and >10,000 x g)
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the SEA-d3 internal standard solution.
-
Add 200 µL of cold methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Add 800 µL of MTBE.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (~800 µL) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70:30 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C8 or C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)[10]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 - 0.4 mL/min
-
Gradient:
-
0-1 min: 70% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 70% B for re-equilibration
-
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
SEA: m/z 326.3 → 62.1 (Quantifier), m/z 326.3 → 267.2 (Qualifier)
-
SEA-d3: m/z 329.3 → 62.1 (Note: These transitions should be optimized on the specific instrument being used.)
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 500°C
-
Gas Flows: Optimize for instrument
-
Experimental Workflow Diagram
Conclusion
This compound is an indispensable tool for researchers in the cannabinoid field, enabling reliable and accurate quantification of endogenous SEA. The protocols and data presented here provide a comprehensive guide for the implementation of robust analytical methods. Adherence to validated procedures and careful optimization of instrumental parameters are essential for obtaining high-quality data to advance our understanding of the endocannabinoid system.
References
- 1. Plasma and interstitial levels of endocannabinoids and N-acylethanolamines in patients with chronic widespread pain and fibromyalgia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabimimetic activity, binding, and degradation of stearoylethanolamide within the mouse central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification (Journal Article) | OSTI.GOV [osti.gov]
- 4. Stearoylethanolamide interferes with retrograde endocannabinoid signalling and supports the blood-brain barrier integrity under acute systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cannabinoid Compounds as a Pharmacotherapeutic Option for the Treatment of Non-Cancer Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies | Springer Nature Experiments [experiments.springernature.com]
- 8. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous quantification of endocannabinoids, oleoylethanolamide and steroid hormones in human plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the UPLC-MS/MS Analysis of Stearoylethanolamide-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoylethanolamide (SEA) is an endogenous N-acylethanolamine that plays a significant role in various physiological processes, including the regulation of inflammation, appetite, and energy metabolism. As a deuterated internal standard, Stearoylethanolamide-d3 (SEA-d3) is crucial for the accurate quantification of endogenous SEA in biological matrices by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Its use corrects for variations in sample preparation and instrument response, ensuring data reliability. This document provides detailed application notes and protocols for the analysis of SEA-d3 using UPLC-MS/MS.
Quantitative Data Summary
The following tables summarize the key parameters for the UPLC-MS/MS analysis of Stearoylethanolamide and its deuterated internal standard, SEA-d3.
Table 1: UPLC Parameters
| Parameter | Value | Reference |
| Column | ACQUITY UPLC BEH C8 (2.1 mm × 100 mm, 1.7 µm) | [1] |
| Mobile Phase A | Water with 0.1% Formic Acid | [1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [1] |
| Flow Rate | 0.35 mL/min | [1] |
| Column Temperature | 40 °C | |
| Injection Volume | 5 - 20 µL | |
| Gradient Elution | 0-1 min, 50% A; 1-5 min, 50-20% A; 5-6.5 min, 20-5% A; 6.5-9 min, 5% A; 9-10 min, 50% A | [1] |
Table 2: Mass Spectrometry Parameters for Stearoylethanolamide (SEA) and this compound (SEA-d3)
| Parameter | Stearoylethanolamide (SEA) | This compound (SEA-d3) | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | [1] |
| Precursor Ion (Q1) m/z | 328.3 | 331.3 (Predicted) | [1] |
| Product Ion (Q2) m/z | 284.3 | 284.3 or 287.3 (To be optimized) | [1] |
| Collision Energy (CE) | To be optimized (Typical range: 10-40 eV) | To be optimized (Typical range: 10-40 eV) | |
| Declustering Potential (DP) | To be optimized (Typical range: 50-150 V) | To be optimized (Typical range: 50-150 V) | |
| Ion Spray Voltage | +5500 V | +5500 V | [1] |
| Source Temperature | 550 °C | 550 °C | [1] |
Note on SEA-d3 parameters: The exact MRM transition, collision energy, and declustering potential for this compound should be empirically determined. The precursor ion is predicted based on the addition of three deuterium atoms to the molecular weight of SEA. The product ion will depend on the location of the deuterium labels. A common fragmentation for N-acylethanolamines is the cleavage of the ethanolamide head group. If the deuterium atoms are on the acyl chain, the product ion may remain at m/z 284.3. If they are on the ethanolamide moiety, the product ion could shift. Optimization is a critical step in method development.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
This protocol outlines a common method for the extraction of lipids, including SEA, from plasma samples using protein precipitation followed by liquid-liquid extraction.
Materials:
-
Plasma samples
-
This compound (SEA-d3) internal standard solution (concentration to be optimized based on expected endogenous levels)
-
Ice-cold Methanol
-
Methyl tert-butyl ether (MTBE)
-
Ultrapure water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., Acetonitrile:Water 70:30 v/v)
Procedure:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Spike the plasma with an appropriate volume of the SEA-d3 internal standard solution.
-
Add 150 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Add 1 mL of MTBE to the tube for lipid extraction.
-
Vortex for 1 minute to ensure thorough mixing.
-
Add 250 µL of ultrapure water to induce phase separation.
-
Vortex briefly and then centrifuge at 14,000 x g for 5 minutes at 4 °C.
-
Carefully collect the upper organic layer (MTBE phase) and transfer it to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the reconstitution solvent.
-
Vortex for 20 seconds and transfer to a UPLC vial for analysis.
Protocol 2: UPLC-MS/MS Analysis
Procedure:
-
Equilibrate the UPLC system with the initial mobile phase conditions (50% A, 50% B) for at least 15 minutes.
-
Set up the MS/MS method in Multiple Reaction Monitoring (MRM) mode with the transitions for SEA and the optimized transition for SEA-d3.
-
Inject the prepared sample onto the UPLC system.
-
Acquire data using the gradient profile outlined in Table 1.
-
Process the data using appropriate software to integrate the peak areas for both SEA and SEA-d3.
-
Calculate the concentration of endogenous SEA in the plasma samples by comparing the peak area ratio of SEA to SEA-d3 against a calibration curve prepared in a surrogate matrix.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of Stearoylethanolamide.
Stearoylethanolamide Signaling Pathway
Caption: Stearoylethanolamide signaling via PPARγ to reduce inflammation.
UPLC-MS/MS System Logic
Caption: Logical relationship of UPLC-MS/MS components.
References
Application Notes and Protocols for the Absolute Quantification of Stearoylethanolamide (SEA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoylethanolamide (SEA) is an endogenous N-acylethanolamine (NAE) that plays a significant role in various physiological processes. Unlike other well-known NAEs, such as anandamide, SEA does not exert its effects through cannabinoid receptors. Instead, it has been shown to possess anti-inflammatory and neuroprotective properties, potentially through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ)[1][2][3]. The dysregulation of SEA levels has been associated with conditions like fibromyalgia, making its accurate quantification in biological matrices crucial for understanding its pathophysiology and for the development of novel therapeutics[4].
This document provides a detailed workflow for the absolute quantification of SEA in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Experimental Workflow for Absolute Quantification of SEA
The following diagram illustrates the complete workflow for the absolute quantification of Stearoylethanolamide from sample collection to data analysis.
Signaling Pathway of Stearoylethanolamide
SEA is understood to exert its anti-inflammatory effects primarily through the PPARγ signaling pathway, which in turn can modulate the NF-κB pathway.
Quantitative Data
The following table summarizes typical concentrations of Stearoylethanolamide found in human plasma, providing a reference for expected values in experimental studies.
| Biological Matrix | Condition | Mean Concentration (ng/mL) | Reference |
| Human Plasma | Healthy Volunteers | 1.83 ± 0.87 | [5] |
| Human Plasma | Non-alcoholic fatty liver disease | 2.54 ± 1.12 | [5] |
| Human Plasma | Fibromyalgia Patients | Significantly Increased vs. Controls | [4] |
| Human Plasma | Brown Adipose Tissue (+) - Cooled | Statistically Significant Decrease | [6] |
Experimental Protocols
Sample Preparation: Plasma Extraction
This protocol is adapted for the extraction of SEA from human plasma.
Materials:
-
Human plasma collected in EDTA tubes
-
Stearoylethanolamide (SEA) analytical standard
-
Stearoylethanolamide-d4 (SEA-d4) internal standard
-
Acetonitrile (LC-MS grade), pre-chilled to -20°C
-
Methanol (LC-MS grade)
-
Water with 0.1% formic acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 16,000 x g and 4°C
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Spike the plasma with the internal standard (SEA-d4) to a final concentration of 20 ng/mL.
-
Add 500 µL of cold acetonitrile (-20°C) to precipitate proteins[6].
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples on ice for 10 minutes to enhance protein precipitation[6].
-
Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C8 column (or equivalent)[5]
-
Mobile Phase A: Water with 0.1% formic acid[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[5]
-
Flow Rate: 0.35 mL/min[5]
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) % Mobile Phase B 0.0 50 1.0 50 8.0 95 10.0 95 10.1 50 | 12.0 | 50 |
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| SEA | 328.3 | 62.1 | 100 | 20 |
| SEA-d4 (Internal Standard) | 332.3 | 66.1 | 100 | 20 |
Note: The MRM transition for SEA-d4 is inferred based on the common fragmentation pattern of N-acylethanolamines, which involves the loss of the ethanolamine head group. The mass shift of +4 in both the precursor and product ions corresponds to the four deuterium atoms on the ethanolamine moiety. These values should be confirmed and optimized on the specific instrument used.
Data Analysis and Quantification
-
Standard Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of SEA into a blank matrix (e.g., surrogate plasma) that has been processed in the same manner as the samples. The concentration range should encompass the expected levels of SEA in the unknown samples.
-
Peak Integration: Integrate the chromatographic peaks for both SEA and the internal standard (SEA-d4) in the calibration standards and the unknown samples.
-
Standard Curve Generation: Generate a standard curve by plotting the peak area ratio (SEA/SEA-d4) against the known concentration of SEA for the calibration standards. A linear regression with a weighting factor of 1/x is typically used.
-
Absolute Quantification: Determine the concentration of SEA in the unknown samples by interpolating their peak area ratios onto the standard curve.
Conclusion
The described workflow provides a robust and reliable method for the absolute quantification of Stearoylethanolamide in plasma. Accurate measurement of SEA is essential for advancing our understanding of its role in health and disease and for the development of targeted therapeutic strategies. Adherence to the detailed protocols for sample preparation, LC-MS/MS analysis, and data processing will ensure high-quality, reproducible results for researchers, scientists, and drug development professionals.
References
Troubleshooting & Optimization
Technical Support Center: Stearoylethanolamide-d3 & Matrix Effects
Welcome to the technical support center for troubleshooting matrix effects with Stearoylethanolamide-d3. This guide is designed for researchers, scientists, and drug development professionals using stable isotope-labeled internal standards in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound (SEA-d3) is a deuterated form of Stearoylethanolamide (SEA), an endogenous fatty acid amide. In mass spectrometry-based bioanalysis, stable isotope-labeled compounds like SEA-d3 are considered the "gold standard" for internal standards.[1] This is because its chemical and physical properties are nearly identical to the endogenous analyte (SEA), ensuring it behaves similarly during sample extraction, chromatography, and ionization.[1][2] The mass difference allows the mass spectrometer to distinguish it from the unlabeled analyte, enabling accurate quantification by correcting for sample loss during preparation and for matrix effects during analysis.[1]
Q2: I'm observing significant signal suppression for my analyte even when using this compound. What are the likely causes?
Signal suppression, a common form of matrix effect in LC-MS/MS, occurs when co-eluting compounds from the sample matrix interfere with the ionization of your target analyte.[3][4] Even with a co-eluting internal standard like SEA-d3, severe matrix effects can still compromise results. The most common causes in biological samples like plasma are phospholipids, which are notorious for causing ion suppression.[5] Other potential sources include salts, detergents, and other endogenous metabolites.[3] While SEA-d3 compensates for these effects to a large extent, extreme levels of interfering compounds can disproportionately affect the analyte and internal standard, or lead to a general loss of signal.
Q3: My recovery for both the analyte and this compound is low. How can I improve this?
Low recovery of both analyte and internal standard points to a problem with the sample preparation or extraction process. Here are some steps to troubleshoot:
-
Optimize Extraction Solvents: Ensure the solvent system is appropriate for the polarity of N-acylethanolamines. A common method is the Folch extraction using a chloroform:methanol mixture.[1]
-
Evaluate Extraction Technique: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering substances than a simple protein precipitation (PPT).[2][5] While PPT is fast, it often leaves behind significant amounts of phospholipids and other matrix components.[2][6]
-
Check pH: The pH of the sample can influence the extraction efficiency of analytes. For N-acylethanolamines, ensure the pH is optimized for their chemical properties.
-
Minimize Transfer Steps: Each transfer step can result in sample loss. Streamline your workflow where possible.
Q4: The peak shape for my analyte is poor (e.g., broad or splitting), but the this compound peak looks fine. What should I do?
Poor peak shape for the analyte but not the internal standard can suggest several issues:
-
Column Contamination: The analytical column may have accumulated contaminants from previous injections. Implement a robust column washing procedure between samples.
-
Co-elution with a Specific Interference: A compound that specifically affects the analyte but not the deuterated standard might be co-eluting. Modifying the chromatographic gradient (e.g., making it shallower) or changing the mobile phase composition can help separate the analyte from the interference.[2]
-
Analyte Stability: The native analyte might be degrading during sample preparation or in the autosampler, while the deuterated standard is more stable. Ensure samples are kept at a low temperature (e.g., 4-12°C) in the autosampler.[7]
Troubleshooting Flowchart
This flowchart provides a logical sequence for diagnosing and resolving matrix effect issues.
Caption: A troubleshooting flowchart for addressing suspected matrix effects.
Experimental Protocols
Protocol 1: Quantitative Analysis of Matrix Effect
This experiment quantifies the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Stearoylethanolamide and SEA-d3 into the reconstitution solvent.
-
Set B (Blank Matrix Extract): Process a blank matrix sample (e.g., plasma with no analyte) through the entire extraction procedure.
-
Set C (Post-Spiked Matrix): Spike Stearoylethanolamide and SEA-d3 into the extracted blank matrix from Set B.
-
-
Analysis: Analyze all three sets by LC-MS/MS.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Recovery (%) = (Peak Area in a pre-spiked sample / Peak Area in Set C) * 100
-
Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)
This is a common protocol for extracting endocannabinoids and related compounds from plasma.
-
Internal Standard Spiking: To 100 µL of plasma, add a known amount of this compound solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction: Add 500 µL of methyl tert-butyl ether (MTBE). Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
This table summarizes the typical performance of common extraction methods in reducing matrix effects for lipid analysis.
| Sample Preparation Method | Typical Recovery | Matrix Effect Reduction | Throughput | Notes |
| Protein Precipitation (PPT) | Good (>85%) | Poor to Fair | High | Prone to significant matrix effects, especially from phospholipids.[2][6] |
| Liquid-Liquid Extraction (LLE) | Good (>80%) | Good | Medium | Offers cleaner extracts than PPT by separating lipids from polar interferences.[2][5] |
| Solid-Phase Extraction (SPE) | Excellent (>90%) | Excellent | Medium-Low | Provides the cleanest extracts by selectively binding and eluting analytes.[2][5] |
Signaling Pathway
Stearoylethanolamide is a bioactive lipid that can influence several cellular pathways, often in conjunction with the broader endocannabinoid system.[8][9]
Caption: Simplified signaling interactions of Stearoylethanolamide (SEA).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stearoylethanolamide interferes with retrograde endocannabinoid signalling and supports the blood-brain barrier integrity under acute systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Optimizing LC-MS/MS for N-acylethanolamine Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of N-acylethanolamines (NAEs) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in sample preparation for NAE analysis to ensure accurate quantification?
A1: Sample preparation is a critical stage due to the low endogenous concentrations of NAEs.[1][2] Key considerations include:
-
Solvent Quality: Use high-purity, LC-MS grade solvents to avoid contamination. Some brands of chloroform have been found to contain quantifiable amounts of N-palmitoylethanolamine (PEA) and N-stearoylethanolamine (SEA).[1] It is also crucial to test solvents for potential reactions with analytes, such as the chlorination of N-oleoylethanolamine (OEA) observed with certain chloroform grades.[1][2]
-
Extraction Efficiency: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed.[1][2] The choice of extraction solvent significantly impacts recovery. For instance, in cerebrospinal fluid (CSF), acetonitrile (ACN) and acetonitrile/acetone mixtures have shown good recovery for a range of NAEs.[3] A simple acetonitrile precipitation is often sufficient for plasma samples.[4]
-
Internal Standards: The use of deuterated internal standards (ISTDs) for each analyte is highly recommended to correct for matrix effects and variations in extraction recovery and instrument response.[1][5]
-
Minimizing Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement.[6][7][8] Proper sample clean-up is essential. This can be achieved through techniques like SPE or by simply diluting the sample if sensitivity allows.[6][9]
Q2: How can I optimize the separation of different NAE species by liquid chromatography?
A2: Achieving good chromatographic separation is key for accurate quantification and minimizing isobaric interferences.
-
Column Choice: A reversed-phase C18 column is commonly used for NAE analysis.[1]
-
Mobile Phase Composition: Typical mobile phases consist of water and an organic solvent like methanol (MeOH) or acetonitrile (ACN), often with a small percentage of formic acid (e.g., 0.05%) to improve peak shape and ionization efficiency.[1][3]
-
Gradient Elution: A gradient elution, starting with a lower percentage of organic solvent and gradually increasing, is typically necessary to separate the various NAEs, which have a range of polarities.[1] An example gradient involves running from 60% to 100% acetonitrile over several minutes.[1]
Q3: What are the key parameters to optimize for sensitive and specific detection of NAEs by tandem mass spectrometry?
A3: The mass spectrometer settings are crucial for achieving the required sensitivity and specificity for NAE analysis.
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is the most common and effective method for NAE analysis.[1][3]
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the preferred scan mode due to its high selectivity and sensitivity.[3][5] This involves monitoring specific precursor-to-product ion transitions for each NAE.
-
Characteristic Fragment Ions: NAEs exhibit characteristic fragmentation patterns. Common product ions result from the cleavage of the ethanolamine headgroup, yielding fragments at m/z 62.1 or 44.1.[1] The specific precursor ion will be the [M+H]+ of the respective NAE.
-
Collision Energy: The collision energy for each MRM transition should be optimized to maximize the signal of the product ion.[10]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Contamination/Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[11][12] |
| Inappropriate Injection Solvent | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[12] |
| Secondary Interactions with Column | Adjust the mobile phase pH with a volatile additive like formic acid to minimize interactions between the analytes and the stationary phase.[9] |
| Extra-column Volume | Check for and minimize the length and diameter of tubing between the injector, column, and mass spectrometer. Ensure all fittings are properly connected.[12] |
Problem 2: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Troubleshooting Step |
| Ion Suppression (Matrix Effects) | Improve sample clean-up to remove interfering matrix components.[6][7] Dilute the sample if sensitivity allows. Use a stable isotope-labeled internal standard to compensate for signal suppression.[5][6] |
| Suboptimal MS Parameters | Infuse the analyte standard to optimize source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for each MRM transition.[9][10] |
| Inefficient Ionization | Ensure the mobile phase contains an appropriate additive (e.g., 0.1% formic acid) to promote protonation in positive ion mode.[9] |
| Contaminated Ion Source | Clean the ion source components, such as the capillary and skimmer, as per the manufacturer's instructions.[11] |
Problem 3: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| LC Pump Issues | Check for leaks in the pump and ensure proper solvent delivery. Monitor the system pressure for fluctuations.[11][13] |
| Mobile Phase Composition Changes | Prepare fresh mobile phases daily. Ensure accurate mixing of mobile phase components.[11] |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature, as retention times can be sensitive to temperature changes.[14] |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[10] |
Quantitative Data Summary
Table 1: Example LC Gradient for NAE Separation
| Time (min) | % Mobile Phase A (Water + 0.05% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.05% Formic Acid) | Flow Rate (µL/min) |
| 0.0 | 40 | 60 | 200 |
| 6.0 | 0 | 100 | 200 |
| 7.0 | 0 | 100 | 200 |
| 7.5 | 40 | 60 | 200 |
| 10.0 | 40 | 60 | 200 |
This is an example gradient and should be optimized for your specific application and column.[1]
Table 2: Common N-acylethanolamines and their MRM Transitions ([M+H]+)
| N-acylethanolamine | Precursor Ion (m/z) | Product Ion (m/z) | Example Collision Energy (arb) |
| N-palmitoylethanolamine (PEA) | 300.3 | 62.1 | 22 |
| N-stearoylethanolamine (SEA) | 328.3 | 62.1 | 22 |
| N-oleoylethanolamine (OEA) | 326.3 | 62.1 | 22 |
| N-arachidonoylethanolamine (AEA) | 348.3 | 62.1 | 25 |
| N-linoleoylethanolamine (LEA) | 324.3 | 62.1 | 22 |
Product ions and collision energies should be empirically optimized on your specific instrument.[1]
Experimental Protocols
Detailed Methodology for NAE Quantification in Biological Samples
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or CSF, add 400 µL of ice-cold acetonitrile containing the deuterated internal standards.[3][4]
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[3]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[1]
-
Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 60% acetonitrile/40% water with 0.05% formic acid).[1]
-
-
LC-MS/MS Analysis
-
LC System: A UHPLC or HPLC system capable of delivering reproducible gradients at low flow rates.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]
-
Mobile Phases:
-
Gradient: As described in Table 1 (to be optimized).
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: ESI in positive mode.[1]
-
Scan Mode: Multiple Reaction Monitoring (MRM).[3]
-
MRM Transitions: Optimized for each analyte and internal standard (see Table 2 for examples).
-
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of NAEs.
Caption: Troubleshooting decision tree for common LC-MS/MS issues.
Caption: Simplified N-acylethanolamine (NAE) signaling pathway.
References
- 1. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Liquid chromatography-tandem mass spectrometry analysis of free and esterified fatty acid N-acyl ethanolamines in plasma and blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. zefsci.com [zefsci.com]
- 12. agilent.com [agilent.com]
- 13. myadlm.org [myadlm.org]
- 14. scispace.com [scispace.com]
Deuterium exchange issues with Stearoylethanolamide-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stearoylethanolamide-d3 (SEA-d3).
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (SEA-d3) is a deuterated form of Stearoylethanolamide (SEA), an endogenous N-acylethanolamine. Its primary application is as an internal standard in mass spectrometry (MS)-based quantitative analysis of SEA in biological samples. The deuterium labeling provides a distinct mass-to-charge ratio (m/z) from the endogenous, unlabeled SEA, allowing for accurate quantification by correcting for variability in sample preparation and instrument response.[1]
Q2: What are the most common issues encountered when using this compound?
The most common challenges when using SEA-d3 and other deuterated internal standards include:
-
Deuterium Exchange: The replacement of deuterium atoms with hydrogen from the surrounding solvent or matrix.
-
Chromatographic Isotope Effect: A slight difference in retention time between the deuterated standard and the unlabeled analyte.
-
Isotopic Purity: The presence of unlabeled SEA (d0) or other isotopologues in the SEA-d3 standard.
-
Stability and Storage: Degradation of the standard due to improper handling and storage conditions.
Q3: How can I prevent deuterium exchange with this compound?
The three deuterium atoms in this compound are typically located on the ethanolamine moiety. To minimize the risk of deuterium exchange:
-
Avoid Protic Solvents for Long-Term Storage: While soluble in organic solvents, prolonged storage in protic solvents like methanol or ethanol, especially in the presence of trace amounts of water, can facilitate deuterium exchange. Aprotic solvents like acetonitrile or chloroform are generally preferred for stock solutions.
-
Control pH: Both acidic and basic conditions can catalyze deuterium exchange.[2] It is recommended to maintain solutions at a neutral pH. Buffers used in sample preparation and LC-MS mobile phases should be carefully evaluated for their potential to induce exchange.
-
Minimize Exposure to High Temperatures: Elevated temperatures can accelerate the rate of deuterium exchange.[3][4] Store stock solutions and samples at recommended low temperatures and avoid excessive heating during sample preparation.
Q4: What is the ideal storage condition for this compound?
For long-term stability, this compound, being a lipid, should be stored as a solid at -20°C or below. If provided as a solution in an organic solvent, it should be stored tightly sealed in a glass vial with a Teflon-lined cap at -20°C. To prevent water condensation, allow the vial to warm to room temperature before opening. For frequent use, it is advisable to prepare aliquots to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inaccurate Quantification (Overestimation of Analyte) | Presence of unlabeled SEA (d0) in the SEA-d3 internal standard. | 1. Assess Isotopic Purity: Analyze a high-concentration solution of the SEA-d3 standard by high-resolution mass spectrometry (HRMS) to determine the percentage of the d0 isotopologue.[5][6] 2. Correct for Impurity: If the d0 impurity is significant, its contribution to the analyte signal must be calculated and subtracted from the measured analyte response.[6] 3. Acquire Higher Purity Standard: If the impurity level is unacceptably high, obtain a new batch of SEA-d3 with higher isotopic purity. |
| Poor Precision and Reproducibility | Deuterium exchange occurring during sample preparation or analysis. | 1. Evaluate Solvent Effects: Prepare SEA-d3 in both protic (e.g., methanol) and aprotic (e.g., acetonitrile) solvents and analyze over time to check for the appearance of a d2 or d1 signal. 2. Check pH of Solutions: Ensure all solutions, including mobile phases and extraction buffers, are at a neutral pH.[2] 3. Optimize Temperature: Minimize the time samples are exposed to room temperature or elevated temperatures during processing. |
| Variable Internal Standard Response | Inconsistent recovery during sample extraction or differential matrix effects. | 1. Optimize Extraction Protocol: Ensure the chosen extraction method (e.g., liquid-liquid extraction, solid-phase extraction) provides consistent recovery for both SEA and SEA-d3.[7] 2. Evaluate Matrix Effects: Perform a post-extraction addition experiment to assess if ion suppression or enhancement is affecting the analyte and internal standard differently. 3. Adjust Chromatography: Modify the LC gradient or column chemistry to ensure co-elution of SEA and SEA-d3, which helps to compensate for matrix effects. |
| Split or Broadened Peaks in Chromatogram | Poor chromatographic conditions or degradation of the analyte/internal standard. | 1. Optimize LC Method: Adjust the mobile phase composition, gradient, flow rate, and column temperature. 2. Check Sample Stability: Re-analyze a freshly prepared sample to rule out degradation during storage or in the autosampler. |
Experimental Protocols
Protocol 1: Assessment of Deuterium Exchange of this compound
Objective: To determine the stability of the deuterium label on SEA-d3 under typical experimental conditions.
Methodology:
-
Solution Preparation:
-
Prepare a 1 µg/mL solution of this compound in the following solvents:
-
Solvent A: 50:50 Acetonitrile:Water (neutral pH)
-
Solvent B: 50:50 Methanol:Water (neutral pH)
-
Solvent C: Mobile phase with acidic modifier (e.g., 0.1% formic acid)
-
Solvent D: Mobile phase with basic modifier (e.g., 5 mM ammonium formate)
-
-
-
Time-Course Analysis:
-
Analyze each solution by LC-MS/MS immediately after preparation (T=0).
-
Incubate the solutions at room temperature and re-analyze at regular intervals (e.g., 2, 4, 8, 24 hours).
-
-
Data Analysis:
-
Monitor the ion chromatograms for the mass transitions of SEA-d3, as well as potential exchange products (d2, d1, and d0).
-
Calculate the peak area ratios of the exchange products to the intact SEA-d3 at each time point. A significant increase in the peak areas of the lower mass isotopologues over time indicates deuterium exchange.
-
Protocol 2: Quantification of Isotopic Purity of this compound by HRMS
Objective: To determine the percentage of unlabeled Stearoylethanolamide (d0) present as an impurity in the SEA-d3 standard.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of approximately 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for direct infusion or LC-MS analysis.[6]
-
-
HRMS Analysis:
-
Infuse the sample directly into a high-resolution mass spectrometer or analyze by LC-HRMS.
-
Acquire data in full scan mode with a mass resolution of >60,000.
-
Set the mass range to scan from m/z 320 to 340 to encompass all potential isotopologues.
-
-
Data Analysis:
-
Extract the ion chromatograms or spectra for the protonated molecules of each isotopologue:
-
d0 (unlabeled SEA): [M+H]⁺ ≈ m/z 326.3059
-
d1: [M+H]⁺ ≈ m/z 327.3122
-
d2: [M+H]⁺ ≈ m/z 328.3185
-
d3: [M+H]⁺ ≈ m/z 329.3247
-
-
Calculate the relative abundance of each isotopologue. The isotopic purity is expressed as the percentage of the d3 isotopologue relative to the sum of all isotopologues.
-
Signaling Pathways and Experimental Workflows
Stearoylethanolamide Signaling Interactions
Stearoylethanolamide has been shown to interact with the endocannabinoid system and peroxisome proliferator-activated receptors (PPARs).[8][9] It can potentiate the effects of other endocannabinoids and may exert its anti-inflammatory and neuroprotective effects through these pathways.[8]
References
- 1. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Stability and Kinetic Study on Thermal Degradation of Vitamin D3 in Fortified Canola Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]
- 8. Stearoylethanolamide interferes with retrograde endocannabinoid signalling and supports the blood-brain barrier integrity under acute systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The involvement of peroxisome proliferator-activated receptor gamma (PPARγ) in anti-inflammatory activity of N-stearoylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Stearoylethanolamide-d3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression for Stearoylethanolamide-d3 in liquid chromatography-mass spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect in LC-MS where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1] Since this compound is often used as an internal standard for the quantification of endogenous Stearoylethanolamide (SEA), uncorrected ion suppression can lead to inaccurate results.
Q2: What are the common sources of ion suppression in the analysis of lipid molecules like this compound?
A2: For lipid molecules like this compound, a major source of ion suppression, particularly in electrospray ionization (ESI), are phospholipids from biological matrices. Other endogenous matrix components such as salts and proteins can also contribute to ion suppression.[2]
Q3: How can I detect ion suppression in my this compound analysis?
A3: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of a standard solution of this compound is introduced into the mass spectrometer's ion source after the LC column. A blank matrix sample is then injected onto the column. A decrease in the baseline signal of this compound at specific retention times indicates the elution of matrix components that cause ion suppression.
Q4: Can the choice of internal standard help mitigate ion suppression?
A4: Yes, using a stable isotope-labeled internal standard like this compound is the preferred approach. The underlying assumption is that the deuterated standard will co-elute with the analyte and experience the same degree of ion suppression. This allows for accurate quantification based on the analyte-to-internal standard peak area ratio. However, significant differences in the physicochemical properties between the analyte and the internal standard can sometimes lead to different responses to matrix effects.
Troubleshooting Guides
Problem: Low signal intensity or high variability in this compound signal.
| Possible Cause | Troubleshooting Steps |
| Significant Ion Suppression | 1. Optimize Sample Preparation: Employ a more effective sample cleanup method to remove interfering matrix components. Consider switching from protein precipitation to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). 2. Improve Chromatographic Separation: Modify the LC method to better separate this compound from co-eluting matrix interferences. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry. 3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects. Ensure that the diluted concentration of your analyte is still above the lower limit of quantification (LLOQ). |
| Suboptimal MS Parameters | 1. Tune Mass Spectrometer: Ensure that the mass spectrometer is properly tuned for this compound. Optimize parameters such as capillary voltage, gas flow rates, and collision energy. |
| Analyte Degradation | 1. Check Sample Stability: Ensure that this compound is stable throughout the sample preparation and analysis process. Avoid prolonged exposure to harsh conditions (e.g., high temperatures, extreme pH). |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is adapted from a method for the analysis of related endocannabinoids.[3]
Materials:
-
Plasma sample
-
This compound internal standard solution
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile
-
Water (LC-MS grade)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 100 µL of plasma, add the this compound internal standard.
-
Add 400 µL of a 1:1 (v/v) mixture of acetonitrile and methyl tert-butyl ether.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to precipitate proteins and separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Tissue Homogenate
This is a general protocol for the extraction of N-acylethanolamines that can be adapted for this compound.[4]
Materials:
-
Tissue homogenate
-
This compound internal standard solution
-
Silica-based SPE cartridge
-
Chloroform
-
Methanol
-
Ethyl acetate
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Condition the silica SPE cartridge by washing with 2 mL of methanol followed by 4 mL of chloroform.
-
To the tissue homogenate, add the this compound internal standard.
-
Perform an initial liquid extraction with a chloroform/methanol mixture.
-
Load the organic extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of chloroform to remove non-polar interferences.
-
Elute the N-acylethanolamines, including this compound, with 2 mL of a 1:1 (v/v) mixture of ethyl acetate and acetone.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
Data Presentation
The choice of sample preparation method significantly impacts the recovery of the analyte and the extent of ion suppression. Below is a table summarizing representative data for Stearoylethanolamide (SEA) using a liquid-liquid extraction method, which provides an indication of the performance that can be expected.[3]
| Analyte | Recovery (%) | Matrix Effect (%) |
| SEA | 95.5 - 105.2 | 98.7 - 108.4 |
Recovery and matrix effect were determined by comparing the peak area of the analyte in spiked plasma samples before and after extraction against a neat solution.[3] Values closer to 100% indicate lower matrix effects and higher recovery.
For comparison, a study on a different class of compounds provided a quantitative comparison of different extraction techniques:
| Sample Preparation Method | Average Recovery (%) | Average Matrix Effect (%) |
| Solid-Phase Extraction (SPE) | >90 | 6 |
| Supported Liquid Extraction (SLE) | >80 | 26 |
| Liquid-Liquid Extraction (LLE) | 70-80 | 16 |
This data is for a different set of analytes and is provided as a general comparison of the techniques.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the analysis of this compound, from sample collection to data analysis.
Stearoylethanolamide Signaling Pathway
Stearoylethanolamide (SEA) is a bioactive lipid that interacts with components of the endocannabinoid system and other signaling pathways. It has been shown to exert anti-inflammatory effects, potentially through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Stearoylethanolamide-d3 in Solution: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Stearoylethanolamide-d3 (SEA-d3) in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
When stored as a crystalline solid at -20°C, Stearoylethanolamide is stable for at least four years. It is recommended to store this compound under the same conditions.
Q2: What solvents are suitable for dissolving this compound?
Stearoylethanolamide is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethyl formamide (DMF). For aqueous solutions, it is sparingly soluble in phosphate-buffered saline (PBS, pH 7.2). When preparing stock solutions, it is best practice to use an inert gas to purge the solvent of choice.
Q3: How stable is this compound in aqueous solutions?
Aqueous solutions of Stearoylethanolamide are not recommended for storage for more than one day. For biological experiments, it is advised to prepare fresh solutions or make further dilutions from a stock solution in an organic solvent immediately before use. Ensure the final concentration of the organic solvent is low enough to not cause physiological effects.
Q4: What are the primary degradation pathways for this compound?
The primary degradation pathway for Stearoylethanolamide, and by extension SEA-d3, is enzymatic hydrolysis. The enzyme Fatty Acid Amide Hydrolase (FAAH) can cleave the amide bond, breaking it down into stearic acid-d3 and ethanolamine.[1][2] Chemical hydrolysis can also occur under harsh conditions, such as extreme pH.
Q5: Is this compound sensitive to light or temperature?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound in solution during storage or extraction. | Choice of solvent. | Certain solvents, like some grades of chloroform, have been reported to cause the loss of similar N-acylethanolamines.[3] It is crucial to use high-purity solvents and consider validating the stability of SEA-d3 in your chosen solvent if storing for extended periods. |
| Repeated freeze-thaw cycles. | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. | |
| Inconsistent results in biological assays. | Enzymatic degradation. | If your experimental system (e.g., cell culture, tissue homogenates) contains FAAH or other hydrolases, SEA-d3 can be rapidly metabolized.[1][4][5] Consider using FAAH inhibitors if enzymatic degradation is a concern. |
| Precipitation of the compound. | Due to its lipophilic nature, SEA-d3 may precipitate out of aqueous solutions, especially at higher concentrations or lower temperatures. Visually inspect solutions for any precipitation before use. If precipitation occurs, gentle warming and vortexing may help to redissolve the compound. | |
| Unexpected peaks in analytical chromatography (e.g., LC-MS). | Degradation products. | The presence of stearic acid-d3 would be a primary indicator of hydrolysis. Monitor for the mass corresponding to this potential degradant. |
| Solvent-related artifacts. | Ensure that all solvents and reagents are of high purity and are compatible with your analytical method to avoid the introduction of interfering substances.[3] |
Quantitative Data Summary
Solubility of Stearoylethanolamide
| Solvent | Approximate Solubility |
| Ethanol | >2 mg/mL |
| Dimethyl Sulfoxide (DMSO) | >100 µg/mL |
| Dimethyl Formamide (DMF) | >2 mg/mL |
| PBS (pH 7.2) | >100 µg/mL |
Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Crystalline Solid | -20°C | ≥ 4 years | Protect from moisture. |
| Organic Stock Solution | -20°C or -80°C | Short to medium term (days to weeks) | Aliquot to avoid freeze-thaw cycles. Purge with inert gas. |
| Aqueous Solution | 2-8°C | ≤ 24 hours | Prepare fresh before use. |
Experimental Protocols
Protocol for Assessing Short-Term Stability of this compound in Solution
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a high-purity organic solvent (e.g., ethanol) at a known concentration.
-
Preparation of Test Solutions: Dilute the stock solution to the desired final concentration in the solvent system to be tested (e.g., cell culture medium, PBS, or different organic solvents).
-
Time Zero (T0) Analysis: Immediately after preparation, take an aliquot of the test solution and analyze it using a validated analytical method, such as LC-MS, to determine the initial concentration.
-
Incubation: Store the remaining test solution under the desired experimental conditions (e.g., 4°C, room temperature, 37°C). Protect from light if assessing thermal stability alone.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24 hours), take additional aliquots and analyze them using the same analytical method.
-
Data Analysis: Compare the concentrations at each time point to the T0 concentration to determine the percentage of this compound remaining.
Visualizations
Caption: Enzymatic degradation of this compound.
Caption: Workflow for assessing SEA-d3 solution stability.
References
- 1. Cannabimimetic activity, binding, and degradation of stearoylethanolamide within the mouse central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acylethanolamine - Wikipedia [en.wikipedia.org]
- 3. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding, degradation and apoptotic activity of stearoylethanolamide in rat C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding, degradation and apoptotic activity of stearoylethanolamide in rat C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-elution of N-acylethanolamine (NAE) Isomers
Welcome to the Technical Support Center for the analysis of N-acylethanolamine (NAE) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for challenges encountered during the chromatographic separation of these structurally similar lipid mediators.
Troubleshooting Guide
This section addresses common issues related to the co-elution of NAE isomers in a question-and-answer format.
Question 1: My chromatogram shows a single, broad peak for what I expect to be multiple NAE isomers. How can I confirm co-elution?
Answer:
Co-elution of isomers is a common challenge due to their similar physicochemical properties. Here’s how you can investigate and confirm co-elution:
-
Peak Shape Analysis: Look for subtle signs of asymmetry in your peak, such as shoulders or tailing. A perfectly symmetrical peak can still contain co-eluting isomers, but imperfections are a strong indicator.[1][2]
-
Mass Spectrometry (MS) Analysis: If you are using a mass spectrometer as your detector, you can analyze the mass spectra across the peak.
-
Diode Array Detector (DAD) or Photodiode Array (PDA): If you are using UV detection, a DAD or PDA can perform a peak purity analysis. If the UV spectra at the upslope, apex, and downslope of the peak are not identical, it suggests the presence of more than one compound.[1][2]
-
High-Resolution Mass Spectrometry (HRMS): For isobaric isomers (same nominal mass), HRMS can sometimes differentiate between them if they have different elemental compositions, though this is not the case for many NAE isomers.
-
Tandem Mass Spectrometry (MS/MS): By performing MS/MS analysis across the chromatographic peak, you may observe different fragmentation patterns if the co-eluting isomers produce unique product ions. However, many isomers yield very similar fragmentation spectra.[1]
-
Question 2: I've confirmed that my NAE isomers are co-eluting on my standard C18 column. What are my next steps to achieve separation?
Answer:
When a standard C18 column fails to resolve isomers, you need to alter the selectivity of your chromatographic system. Here are the primary strategies:
-
Change the Stationary Phase: The column chemistry is the most critical factor for selectivity.
-
Phenyl-Hexyl or Biphenyl Columns: These columns offer alternative selectivity to C18 phases due to π-π interactions with the aromatic rings in the stationary phase.[3][4] Biphenyl columns, in particular, have shown enhanced retention and selectivity for structurally similar compounds like steroids and may be effective for NAE isomers.[5][6]
-
Pentafluorophenyl (PFP) Columns: PFP columns provide unique selectivity through a combination of hydrophobic, π-π, and dipole-dipole interactions.
-
Chiral Stationary Phases (CSPs): If you are dealing with enantiomers, a chiral column is necessary. Polysaccharide-based CSPs are widely used for this purpose.[7][8][9]
-
-
Modify the Mobile Phase:
-
Solvent Type: Switching the organic modifier from acetonitrile to methanol, or vice versa, can alter selectivity. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analytes and stationary phase compared to the aprotic acetonitrile.
-
Mobile Phase Additives: The addition of small amounts of modifiers like formic acid or ammonium formate can influence the ionization state of the analytes and their interaction with the stationary phase, potentially improving separation.
-
Gradient Optimization: A shallower gradient (slower increase in organic solvent percentage) can improve the resolution of closely eluting peaks.
-
-
Optimize Temperature:
-
Lowering the column temperature can sometimes increase the differences in the interaction of isomers with the stationary phase, leading to better separation. Conversely, increasing the temperature can improve efficiency and may also alter selectivity.
-
A logical workflow for troubleshooting co-elution is presented in the diagram below.
Frequently Asked Questions (FAQs)
Q1: What are the different types of NAE isomers I might encounter?
A1: You may encounter several types of isomers, including:
-
Positional Isomers: These isomers have the same fatty acid chain length and degree of unsaturation, but the double bonds are in different positions. For example, N-oleoylethanolamine (OEA) has a double bond at the ω-9 position, while its isomer, N-vaccenoylethanolamine, has the double bond at the ω-7 position.
-
Geometric Isomers: These are cis/trans isomers, where the orientation of the acyl chains around a double bond differs.
-
Enantiomers: These are non-superimposable mirror images and are relevant for NAEs with chiral centers. Chiral chromatography is required for their separation.[8]
Q2: Can I resolve NAE isomers by mass spectrometry alone?
A2: In most cases, no. Isomers often have the same mass and similar fragmentation patterns, making them indistinguishable by conventional MS/MS. While techniques like ion mobility spectrometry (IMS) can separate isomers in the gas phase, chromatographic separation is the more common and accessible approach.
Q3: How do I prepare biological samples for NAE isomer analysis?
A3: Sample preparation is critical to remove interfering substances like phospholipids and proteins. A general workflow includes:
-
Homogenization: Tissues should be homogenized in a suitable buffer.
-
Lipid Extraction: A liquid-liquid extraction (LLE) using a solvent system like chloroform/methanol or methyl-tert-butyl ether (MTBE)/methanol is common.[10]
-
Solid-Phase Extraction (SPE): Further cleanup using SPE with a silica-based sorbent can help to isolate the NAE fraction.[11]
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.
Data Presentation
The choice of chromatographic column can significantly impact the resolution of NAE isomers. The following tables provide representative data on the performance of different columns for the separation of a hypothetical mixture of N-oleoylethanolamine (OEA) and its positional isomer.
Table 1: Comparison of Chromatographic Columns for NAE Isomer Separation
| Parameter | C18 Column | Biphenyl Column |
| Retention Time (OEA) | 8.5 min | 9.8 min |
| Retention Time (Isomer) | 8.5 min | 9.5 min |
| Resolution (Rs) | 0.0 | 1.8 |
| Peak Tailing Factor | 1.2 | 1.1 |
Note: Data are representative and intended for illustrative purposes.
Table 2: LC-MS/MS Parameters for NAE Isomer Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Oleoylethanolamine (OEA) | 326.3 | 62.1 | 15 |
| OEA Isomer | 326.3 | 62.1 | 15 |
| Internal Standard (OEA-d4) | 330.3 | 62.1 | 15 |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., OEA-d4).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
Protocol 2: UPLC-MS/MS Method for NAE Isomer Separation
-
Chromatographic System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Column: Biphenyl column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid
-
Gradient:
-
0-1 min: 50% B
-
1-12 min: Linear gradient to 95% B
-
12-14 min: Hold at 95% B
-
14-14.1 min: Return to 50% B
-
14.1-16 min: Re-equilibration at 50% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
Mandatory Visualization
N-Acylethanolamine (NAE) Biosynthesis and Degradation Pathway
Signaling Pathway of Anandamide (AEA), a prominent NAE
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. youtube.com [youtube.com]
- 3. Comparison of biphenyl and other aromatic stationary phasesï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. cromlab-instruments.es [cromlab-instruments.es]
- 6. researchgate.net [researchgate.net]
- 7. Chiral separations and quantitative analysis of optical isomers on cellulose tribenzoate plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral analysis - Wikipedia [en.wikipedia.org]
- 9. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Low-Level Stearoylethanolamide (SEA) Detection
Welcome to the technical support center for the sensitive detection of Stearoylethanolamide (SEA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in SEA quantification experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and sensitive method for detecting low levels of Stearoylethanolamide (SEA)?
A1: The most widely used and sensitive method for quantifying low levels of SEA in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high selectivity and sensitivity, which is crucial due to the low abundance of SEA and the complexity of biological matrices that can cause interference.[1]
Q2: I am observing a weak signal for SEA. What are the initial troubleshooting steps?
A2: If you are experiencing a weak signal for SEA, consider the following initial steps:
-
Optimize Mass Spectrometry (MS) Parameters: Ensure your MS is operating in the optimal ionization mode. For SEA, electrospray ionization (ESI) in positive ion mode is commonly used to detect the protonated molecule [M+H]⁺.[2][4]
-
Check Sample Preparation: Inefficient sample extraction can lead to significant analyte loss. Review your extraction protocol; methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are critical for cleaning up the sample and concentrating the analyte.[1][3][5]
-
Evaluate Mobile Phase Composition: The mobile phase can significantly impact ionization efficiency. The addition of additives like formic acid (typically 0.05–0.25% v/v) to the mobile phase can increase the yield of the protonated [M+H]⁺ ion and enhance the signal.[4][6]
Q3: What is the "matrix effect" and how can it affect my SEA measurements?
A3: The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[7] High levels of other lipids or sample constituents can suppress the ionization of SEA, leading to a weaker signal and inaccurate quantification.[1] To mitigate this, robust sample preparation, such as solid-phase extraction (SPE), is often necessary to remove interfering substances.[1][5]
Q4: Should I use any specific additives in my mobile phase to improve sensitivity?
A4: Yes, for positive mode ESI-MS, adding formic acid to the mobile phase is a common practice to enhance the protonation of N-acylethanolamines like SEA, thereby improving signal intensity.[4][6] Some studies have also reported using silver acetate in the mobile phase to form silver adducts [M+Ag]⁺, which can increase detection sensitivity for certain endocannabinoids.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Very Low SEA Signal | Inefficient ionization. | Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Add 0.1% formic acid to the mobile phase to promote protonation [M+H]⁺.[4][6] |
| Poor sample cleanup and analyte loss. | Implement a solid-phase extraction (SPE) step to remove interfering matrix components and concentrate the sample.[1][5] | |
| Suboptimal fragmentation parameters. | Optimize the collision energy for the specific precursor-to-product ion transition for SEA in Multiple Reaction Monitoring (MRM) mode to enhance sensitivity and reduce background noise.[2][4] | |
| High Background Noise | Contamination from sample matrix. | Utilize a more rigorous sample preparation method, such as a two-step liquid-liquid extraction followed by SPE.[3][5] |
| Contaminated LC system. | Flush the LC system thoroughly with an appropriate cleaning solution. | |
| Poor Peak Shape | Inappropriate analytical column. | Use a C18 reversed-phase column suitable for lipid analysis.[3][8] |
| Unoptimized gradient elution. | Adjust the gradient profile of the mobile phase to ensure proper separation and peak focusing. | |
| Inconsistent Results/Poor Reproducibility | Variability in sample preparation. | Automate the sample preparation steps where possible. Ensure consistent timing and technique, especially for manual SPE or LLE. |
| Instability of SEA in the sample. | Store samples at -80°C until analysis to prevent degradation.[5] Minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for SEA from Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Preparation: To 200 µL of plasma, add an internal standard (e.g., SEA-d3).
-
Protein Precipitation: Add 600 µL of ice-cold acetone, vortex for 30 seconds, and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Extraction: Transfer the supernatant to a new tube. Add 800 µL of a methyl tert-butyl ether (MTBE) and hexane mixture (1:1, v/v).
-
Phase Separation: Vortex for 1 minute and then centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Drying: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for SEA from Tissue Homogenate
This protocol provides a general workflow for purifying SEA from complex tissue samples.
-
Homogenization: Homogenize the tissue sample in an appropriate buffer.
-
Protein Precipitation: Precipitate proteins using a suitable solvent like acetonitrile or methanol.
-
Centrifugation: Centrifuge to pellet the precipitated proteins.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities.
-
Elution: Elute SEA and other lipids with a higher concentration of organic solvent (e.g., 90% acetonitrile).
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
| Method | Analyte | Lower Limit of Quantification (LLOQ) | Recovery Rate | Reference |
| UPLC-MS/MS | SEA | 20 ng/mL (in plasma) | 77.7%–109.7% | [6] |
| LC-MS/MS | AEA, OEA, PEA | 0.5 - 1.4 ng/mL (in brain tissue) | 85.4% - 106.2% | [8] |
| LC-MS/MS | AEA, OEA, PEA, LEA | 0.2 ng/g (in brain tissue) | Not Specified | [2] |
Visualizations
Caption: Workflow for SEA detection.
Caption: Troubleshooting low SEA signal.
References
- 1. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting in LC-MS/MS method for determining endocannabinoid and endocannabinoid-like molecules in rat brain structures applied to assessing the brain endocannabinoid/endovanilloid system significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
Impact of solvent choice on Stearoylethanolamide-d3 stability
Welcome to the technical support center for Stearoylethanolamide-d3 (SEA-d3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of SEA-d3 in various solvents and to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SEA-d3) and why is it used in research?
This compound is a deuterated form of Stearoylethanolamide (SEA), an endogenous fatty acid amide. SEA is involved in various physiological processes, including appetite regulation and inflammation.[1] The deuterated form, SEA-d3, is commonly used as an internal standard in mass spectrometry-based quantification assays due to its similar chemical and physical properties to the endogenous SEA, but with a distinct mass.
Q2: What are the main factors that can affect the stability of SEA-d3 in solution?
The stability of SEA-d3 can be influenced by several factors, including:
-
Solvent Choice: Protic solvents (e.g., water, methanol) may facilitate hydrolysis of the amide bond, especially at non-neutral pH. Aprotic solvents are generally preferred for long-term storage.
-
pH: Acidic or basic conditions can catalyze the hydrolysis of the amide linkage in SEA-d3, leading to its degradation.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation. For long-term storage, it is recommended to keep solutions at -20°C or below.
-
Light: Exposure to light, particularly UV light, can potentially lead to photodegradation. It is advisable to store solutions in amber vials or in the dark.
-
Oxygen: The unsaturated stearoyl chain can be susceptible to oxidation. Storing solutions under an inert atmosphere (e.g., argon or nitrogen) can minimize this risk.
Q3: Which solvents are recommended for storing SEA-d3 stock solutions?
For long-term storage, it is best to dissolve SEA-d3 in an anhydrous aprotic organic solvent such as acetonitrile, dimethyl sulfoxide (DMSO), or chloroform. For immediate use in aqueous buffers, prepare fresh dilutions from the stock solution.
Troubleshooting Guides
Issue 1: Inconsistent quantification results when using SEA-d3 as an internal standard.
-
Possible Cause: Degradation of the SEA-d3 stock solution.
-
Solution: Prepare a fresh stock solution of SEA-d3 in a recommended anhydrous aprotic solvent. Verify the concentration of the new stock solution. Store the stock solution at -20°C or -80°C in a tightly sealed amber vial.
-
-
Possible Cause: Incomplete solubilization of SEA-d3.
-
Solution: Ensure the SEA-d3 is completely dissolved in the solvent. Gentle warming or sonication may aid dissolution, but use caution to avoid degradation.
-
-
Possible Cause: Back-exchange of deuterium atoms.
-
Solution: While the deuterium atoms in SEA-d3 are on the ethanolamide moiety and generally stable, prolonged exposure to certain conditions (e.g., highly acidic or basic environments) could theoretically lead to exchange. Ensure that the pH of your samples and mobile phases is controlled.
-
Issue 2: Appearance of unexpected peaks in the chromatogram during LC-MS analysis.
-
Possible Cause: Degradation of SEA-d3 into stearic acid and ethanolamine-d3.
-
Solution: This is likely due to hydrolysis. Check the pH of your solutions and avoid prolonged storage in aqueous or protic solvents. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.
-
-
Possible Cause: Oxidation of the fatty acid chain.
-
Solution: If working with samples for an extended period, consider adding an antioxidant like butylated hydroxytoluene (BHT), if it does not interfere with your analysis. Store solutions under an inert gas.
-
Quantitative Data Summary
| Solvent | Solvent Type | Expected Long-Term Stability at -20°C | Key Considerations |
| Acetonitrile | Aprotic Polar | High | Good choice for stock solutions. Ensure it is anhydrous. |
| DMSO | Aprotic Polar | High | Good choice for stock solutions. Can be difficult to remove. |
| Chloroform | Aprotic Nonpolar | High | Good for extraction and storage. Store under an inert atmosphere. |
| Methanol | Protic Polar | Moderate | Potential for amide hydrolysis over time, especially if not anhydrous or at non-neutral pH. |
| Ethanol | Protic Polar | Moderate | Similar to methanol, potential for hydrolysis. |
| Water (buffered at pH 7) | Protic Aqueous | Low | Not recommended for long-term storage due to risk of hydrolysis. Prepare fresh solutions for assays. |
Experimental Protocols
Protocol 1: General Long-Term Stability Assessment of SEA-d3 in an Organic Solvent
Objective: To determine the stability of SEA-d3 in a chosen organic solvent over an extended period.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of SEA-d3 at a known concentration (e.g., 1 mg/mL) in the test solvent (e.g., acetonitrile).
-
Aliquoting: Aliquot the stock solution into multiple amber glass vials with Teflon-lined caps to avoid repeated freeze-thaw cycles.
-
Storage: Store the vials at the desired temperature (e.g., -20°C).
-
Time Points: At specified time points (e.g., 0, 1, 3, 6, and 12 months), remove one vial for analysis.
-
Analysis: Analyze the concentration of SEA-d3 in the aliquot using a validated analytical method, such as LC-MS.
-
Data Evaluation: Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of degradation.
Protocol 2: Forced Degradation Study of SEA-d3
Objective: To identify potential degradation pathways and degradation products of SEA-d3 under stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of SEA-d3 in a relatively stable solvent like acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot of the stock solution. Incubate at 60°C for a specified time (e.g., 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to another aliquot. Incubate at 60°C for the same duration.
-
Oxidation: Add an equal volume of 3% H₂O₂ to a third aliquot. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution at a high temperature (e.g., 80°C) for 24 hours.
-
Photodegradation: Expose an aliquot to a controlled light source (e.g., UV lamp at 254 nm) for 24 hours.
-
-
Sample Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all stressed samples and a control sample (unstressed stock solution) by LC-MS or LC-MS/MS to identify and quantify any degradation products.
Mandatory Visualizations
References
Technical Support Center: Troubleshooting Calibration Curves with Deuterated Lipid Standards
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered when generating calibration curves with deuterated lipid standards in mass spectrometry-based lipidomics.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for a lipid analyte non-linear, even when using a deuterated internal standard?
A1: Non-linearity in calibration curves, even with a deuterated internal standard, can arise from several factors. Common causes include:
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard to different extents.[1][2][3][4]
-
Ion Source Saturation: At high concentrations, the analyte can saturate the ion source, leading to a non-linear response.[5]
-
Detector Saturation: The mass spectrometer's detector can become saturated at high analyte concentrations, resulting in a plateauing of the signal.
-
Isotopic Contribution: At high concentrations of the analyte, the natural abundance of heavy isotopes (e.g., ¹³C) can contribute to the signal of the deuterated internal standard, causing a non-linear relationship.[6]
-
Chemical Properties of the Analyte: Some lipids may form dimers or multimers at higher concentrations, which can affect the ionization efficiency and lead to non-linearity.
Q2: My calibration curve has a poor coefficient of determination (R² value). What are the likely causes?
A2: A low R² value (typically <0.99) indicates a poor fit of the regression model to the data points and suggests significant variability in the analysis.[7][8] Potential causes include:
-
Inaccurate Standard Preparation: Errors in pipetting or dilution during the preparation of calibration standards can introduce significant variability.
-
Poor Co-elution of Analyte and Internal Standard: If the deuterated internal standard does not chromatographically co-elute perfectly with the analyte, they may experience different matrix effects, leading to inconsistent analyte/internal standard peak area ratios.[9]
-
Isotopic Exchange (Back-Exchange): Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent or matrix, especially if the deuterium label is in a labile position. This alters the concentration of the deuterated standard and introduces variability.
-
Impurity of the Deuterated Standard: The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an underestimation of the analyte concentration at lower levels and affect the linearity of the curve.
-
Instrumental Instability: Fluctuations in the LC-MS system's performance, such as inconsistent spray in the ion source or temperature variations in the column, can introduce random error.
Q3: What are "differential matrix effects" and how do they affect my calibration curve?
A3: Differential matrix effects occur when the analyte and the deuterated internal standard, despite being chemically similar, are affected differently by interfering compounds in the sample matrix.[2] This can happen if there is a slight separation in their elution times from the liquid chromatography (LC) column. As they elute, they may encounter different co-eluting matrix components that either suppress or enhance their ionization to varying degrees. This leads to an inconsistent ratio of analyte to internal standard response, resulting in poor accuracy and precision, and can contribute to non-linearity and a low R² value in the calibration curve.
Troubleshooting Guides
Issue 1: Poor Linearity and/or Low R² Value in the Calibration Curve
This is one of the most common issues encountered. The following troubleshooting workflow can help identify the root cause.
Data Presentation: Impact of Common Issues on Calibration Curve Parameters
The following tables summarize how different experimental issues can affect the key parameters of a calibration curve.
Table 1: Effect of Differential Matrix Effects on Calibration Curve
| Condition | R² Value | Slope | Intercept | Accuracy of QCs |
| Ideal (No Matrix Effect) | > 0.995 | 1.05 | 0.002 | 98-102% |
| Significant Matrix Effect | < 0.980 | 0.85 (variable) | 0.05 (variable) | 75-125% (inconsistent) |
Table 2: Effect of Poor Co-elution on Calibration Curve
| Retention Time Difference (Analyte vs. IS) | R² Value | Slope | Intercept | Precision of Replicates (%CV) |
| < 0.05 min | > 0.998 | 1.22 | 0.001 | < 5% |
| > 0.2 min | < 0.975 | 1.50 (biased) | 0.08 (biased) | > 15% |
Table 3: Effect of Deuterated Standard Impurity on Calibration Curve
| Purity of Deuterated Standard | R² Value | Linearity at Low Concentrations | Accuracy at LLOQ |
| > 99.5% | > 0.997 | Linear | 95-105% |
| 98% (with 2% unlabeled analyte) | < 0.990 | Non-linear (upward curve) | > 120% (overestimation) |
Table 4: Effect of Isotopic Exchange (Back-Exchange) on Calibration Curve
| Extent of Isotopic Exchange | R² Value | Slope | Intercept | Reproducibility between runs |
| Minimal (< 1%) | > 0.996 | 0.98 | 0.003 | High |
| Significant (> 10%) | < 0.985 | Variable | Variable | Low |
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards
This protocol outlines the steps for preparing a set of calibration standards for a lipid analyte using a deuterated internal standard.
-
Prepare a Primary Stock Solution of the Analyte: Accurately weigh a known amount of the pure lipid standard and dissolve it in an appropriate solvent (e.g., methanol, chloroform/methanol mixture) to create a high-concentration primary stock solution.
-
Prepare a Primary Stock Solution of the Deuterated Internal Standard (IS): Similarly, prepare a high-concentration primary stock solution of the deuterated lipid standard.
-
Prepare a Working Stock Solution of the Analyte: Dilute the primary stock solution of the analyte to a suitable working concentration.
-
Prepare a Working Stock Solution of the IS: Dilute the primary stock solution of the IS to a concentration that will yield a good signal-to-noise ratio in the LC-MS analysis.
-
Prepare Serial Dilutions of the Analyte: From the working stock solution of the analyte, perform a series of dilutions to create at least 6-8 calibration standards covering the desired concentration range.
-
Spike the Internal Standard: Add a fixed volume of the IS working stock solution to each calibration standard, as well as to all quality control (QC) and unknown samples. Ensure the final concentration of the IS is constant across all samples.[10]
-
Matrix Matching (Optional but Recommended): If analyzing samples in a complex matrix (e.g., plasma, tissue homogenate), it is best to prepare the calibration standards in the same matrix to account for matrix effects.[11] This can be done by adding the analyte and IS to a blank matrix that is free of the analyte of interest.
Protocol 2: LC-MS/MS Analysis for Generating a Calibration Curve
This protocol provides a general workflow for the LC-MS/MS analysis. Specific parameters will need to be optimized for the particular lipid and instrument.
-
LC System Setup:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Use a column that provides good separation for the lipid class of interest (e.g., a C18 reversed-phase column).
-
Optimize the mobile phase composition and gradient to ensure the analyte and its deuterated internal standard co-elute.[12]
-
-
MS System Setup:
-
Tune the mass spectrometer and optimize the ion source parameters (e.g., spray voltage, gas temperatures, and flows) for the analyte and IS.
-
Set up the Multiple Reaction Monitoring (MRM) transitions for both the analyte and the deuterated internal standard.
-
-
Injection Sequence:
-
Inject a solvent blank to ensure the system is clean.
-
Inject the calibration standards in order of increasing concentration.
-
Inject QC samples at low, medium, and high concentrations throughout the analytical run to monitor instrument performance and accuracy.
-
Inject the unknown samples.
-
-
Data Processing:
-
Integrate the chromatographic peaks for the analyte and the IS in each injection.
-
Calculate the peak area ratio of the analyte to the IS for each standard, QC, and sample.
-
-
Calibration Curve Construction:
-
Plot the peak area ratio (y-axis) against the known concentration of the calibration standards (x-axis).
-
Perform a linear regression analysis. For many LC-MS assays, a weighted linear regression (e.g., 1/x or 1/x²) is appropriate to account for heteroscedasticity (non-constant variance across the concentration range).[13]
-
Evaluate the R² value, the slope, the intercept, and the residuals of the calibration curve. The R² value should ideally be >0.99.
-
-
Quantification:
-
Use the equation of the calibration curve to calculate the concentration of the analyte in the QC and unknown samples based on their measured peak area ratios.
-
The calculated concentrations of the QC samples should be within a predefined acceptance range (e.g., ±15% of the nominal value) to ensure the validity of the analytical run.
-
References
- 1. medium.com [medium.com]
- 2. researchgate.net [researchgate.net]
- 3. Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Calibration Equations by Using Regression Analysis: An Example of Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. euncl.org [euncl.org]
- 11. Quantification of Lipids: Model, Reality, and Compromise [mdpi.com]
- 12. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Validation of an LC-MS/MS Method for Stearoylethanolamide Analysis Using a Deuterated Internal Standard: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive lipids like Stearoylethanolamide (SEA) is crucial for understanding its physiological roles and therapeutic potential. This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Stearoylethanolamide-d3 as an internal standard against an alternative Gas Chromatography-Mass Spectrometry (GC-MS) approach. Detailed experimental protocols and performance data are presented to aid in selecting the most suitable analytical method.
Superior Sensitivity and Specificity with LC-MS/MS
The LC-MS/MS method demonstrates exceptional performance for the quantification of Stearoylethanolamide in biological matrices. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and injection.
Table 1: Performance Characteristics of the Validated LC-MS/MS Method
| Validation Parameter | Performance Metric |
| Linearity (R²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 to 400 ng/mL[1] |
| Intra-day Precision (%CV) | 0.62%–13.90%[1] |
| Inter-day Precision (%CV) | 0.55–13.29%[1] |
| Accuracy (% Recovery) | 77.7%–109.7%[1] |
| Matrix Effect | 90.0%–113.5%[1] |
| Stability | Acceptable under various storage conditions[1] |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry offers another viable technique for the analysis of N-acylethanolamines. However, a key difference is the requirement for derivatization to increase the volatility of the analyte for gas-phase separation. This additional sample preparation step can introduce variability.
Table 2: Typical Performance Characteristics of a Validated GC-MS Method for Similar Analytes
| Validation Parameter | Performance Metric |
| Linearity (R²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | ~0.2 µg/mL |
| Precision (%CV) | <15% |
| Accuracy | Within ±15% of the nominal concentration |
Experimental Protocols
LC-MS/MS Method Experimental Protocol
1. Sample Preparation:
-
A protein precipitation and liquid-liquid extraction method is employed for sample cleanup.[1]
-
To 100 µL of plasma, an internal standard solution containing this compound is added.
-
Proteins are precipitated by the addition of an organic solvent.
-
A subsequent liquid-liquid extraction is performed to isolate the analytes of interest.
-
The final extract is evaporated to dryness and reconstituted in the mobile phase for injection.
2. Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C8 column.[1]
-
Mobile Phase: A gradient of acetonitrile (containing 0.1% formic acid) and water (containing 0.1% formic acid).[1]
-
Flow Rate: 0.35 mL/min.[1]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the specific detection and quantification of Stearoylethanolamide and its deuterated internal standard.
GC-MS Method Experimental Protocol
1. Sample Preparation and Derivatization:
-
Similar initial extraction procedures as the LC-MS/MS method can be applied.
-
Following extraction, a derivatization step is necessary. This typically involves silylation to convert the non-volatile SEA into a volatile derivative suitable for GC analysis.
2. GC Conditions:
-
Column: A non-polar or semi-polar capillary column is typically used.
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is employed to ensure the separation of the derivatized analyte from other matrix components.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) is used to monitor characteristic fragment ions of the derivatized SEA for quantification.
Visualizing the Method and Mechanism
To better understand the analytical workflow and the biological action of Stearoylethanolamide, the following diagrams are provided.
Caption: Experimental workflow for the LC-MS/MS analysis of Stearoylethanolamide.
Caption: Signaling pathway of Stearoylethanolamide via PPAR activation.
Conclusion
The validated LC-MS/MS method using this compound provides a robust, sensitive, and specific platform for the quantification of Stearoylethanolamide in biological samples. While GC-MS presents a viable alternative, the requirement for derivatization may introduce additional complexity and potential for variability. The choice of method will ultimately depend on the specific requirements of the research, including desired sensitivity, sample throughput, and available instrumentation. The provided experimental protocols and performance data serve as a valuable resource for establishing and validating these analytical methods in a research or drug development setting.
References
Cross-Validation of Stearoylethanolamide Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Stearoylethanolamide (SEA), a bioactive lipid amide with significant roles in inflammation and metabolic regulation. Accurate measurement of SEA in biological samples is critical for advancing our understanding of its physiological functions and for the development of novel therapeutics. This document details the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA), presenting supporting data and experimental protocols to aid researchers in selecting the most appropriate method for their needs.
Overview of Quantification Methodologies
The quantification of the endogenous N-acylethanolamine, Stearoylethanolamide, is challenging due to its lipophilic nature and low physiological concentrations. The primary analytical techniques employed include LC-MS/MS, GC-MS, and ELISA, each with distinct advantages and limitations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Regarded as the gold standard, LC-MS/MS offers unparalleled sensitivity and selectivity for quantifying SEA in complex biological matrices. Its ability to distinguish between structurally similar molecules makes it a highly reliable method.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for analyzing volatile compounds. For non-volatile lipids like SEA, a chemical derivatization step is necessary to enhance volatility for gas-phase analysis.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput immunoassay technique. However, the availability of commercial ELISA kits with specific validation for Stearoylethanolamide is currently limited, posing a challenge for its widespread adoption for this particular analyte.
Performance Comparison of Quantification Methods
Table 1: Comparative Analysis of Stearoylethanolamide Quantification Methods
| Parameter | LC-MS/MS | GC-MS | ELISA |
| Analytical Principle | Chromatographic separation and mass-based detection | Chromatographic separation of derivatized analytes and mass-based detection | Antigen-antibody recognition with enzymatic signal amplification |
| Sample Throughput | Medium to High | Medium | High |
| Selectivity | Very High | High | Dependent on antibody specificity |
| Sensitivity (LLOQ) | 0.0005 - 0.1 ng/mL[1][2] | Expected to be in the low ng/mL range | Data for a specific SEA kit is not available |
| Precision (%CV) | Typically <15%[2] | Generally under 15% for validated methods | Generally <15-20% for validated kits |
| Accuracy (% Recovery) | 77.7% - 109.7%[2] | Dependent on the method, typically 80-120% | Dependent on the method, typically 80-120% |
| Matrix Effects | Can be significant; managed with internal standards | Present; requires thorough sample cleanup | Present; requires matrix-matched standards |
| Derivatization Required? | No | Yes (e.g., silylation)[3] | No |
| Instrumentation Cost | High | High | Low to Medium |
| Required Expertise | High | High | Low to Medium |
Detailed Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol represents a typical workflow for SEA quantification based on established methods.
1. Sample Preparation: Liquid-Liquid Extraction
-
An internal standard, such as SEA-d3, is added to 100 µL of the biological sample (e.g., plasma, tissue homogenate).
-
One milliliter of a hexane:isopropanol (9:1, v/v) solution is added for extraction.
-
The mixture is vortexed for 1 minute to ensure thorough mixing.
-
Phase separation is achieved by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
The upper organic layer is carefully transferred to a new tube.
-
The solvent is evaporated under a stream of nitrogen.
-
The dried extract is reconstituted in 100 µL of the initial mobile phase for analysis.
2. UPLC-MS/MS Conditions
-
Chromatographic Column: An ACQUITY UPLC BEH C8 column or similar is commonly used.
-
Mobile Phase: A gradient elution using acetonitrile (with 0.1% formic acid) and water (with 0.1% formic acid) is typical.[2]
-
Flow Rate: A flow rate of 0.35 mL/min is often employed.[2]
-
Mass Spectrometry: Analysis is performed on a triple quadrupole mass spectrometer with a positive electrospray ionization (ESI+) source.
-
Detection Mode: Quantification is achieved using Multiple Reaction Monitoring (MRM), tracking specific precursor-to-product ion transitions for both SEA and its deuterated internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) General Protocol
While a specific validated protocol for SEA is not available, a general procedure for endocannabinoids is as follows:
1. Sample Preparation and Derivatization
-
Lipids are extracted from the sample using an appropriate solvent system (e.g., chloroform:methanol).
-
The solvent is evaporated to dryness.
-
The dried extract is derivatized to increase volatility, commonly through silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]
2. GC-MS Conditions
-
Gas Chromatograph: A system equipped with a capillary column suitable for lipidomics.
-
Carrier Gas: Typically helium or hydrogen.
-
Mass Spectrometer: A single or tandem quadrupole instrument operating in electron ionization (EI) mode.
-
Detection Mode: Selected Ion Monitoring (SIM) or MRM is utilized for quantification.
Enzyme-Linked Immunosorbent Assay (ELISA) General Protocol
In the absence of a specific commercial kit for SEA, a general competitive ELISA protocol is outlined below.
-
Standards and samples are pipetted into the wells of a microplate pre-coated with an anti-SEA antibody.
-
A known amount of enzyme-labeled SEA is added to each well.
-
During incubation, endogenous SEA from the sample competes with the enzyme-labeled SEA for binding to the antibody.
-
The plate is washed to remove unbound components.
-
A substrate solution is added, which reacts with the enzyme to generate a measurable signal (e.g., color change).
-
The signal intensity is measured with a microplate reader and is inversely proportional to the concentration of SEA in the samples.
Visual Representations of Workflows and Pathways
Experimental Workflow for Stearoylethanolamide Quantification by LC-MS/MS
References
Navigating the Nuances of N-acylethanolamine Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of N-acylethanolamines (NAEs) is critical to understanding their roles in physiological and pathological processes. This guide provides a comparative overview of the analytical methodologies for key NAEs, including anandamide (AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA), highlighting potential sources of inter-laboratory variability and offering a standardized protocol based on current best practices.
The analysis of NAEs, a class of lipid mediators, is challenging due to their low endogenous concentrations and the complexity of biological matrices. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantification, discrepancies in reported values across different studies suggest significant inter-laboratory variation.[1][2] This guide aims to address these challenges by providing a detailed experimental protocol, discussing critical analytical pitfalls, and presenting a comparative summary of reported NAE concentrations in human plasma.
Comparative Analysis of Reported N-acylethanolamine Concentrations in Human Plasma
| N-acylethanolamine | Concentration Range (pmol/mL or ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) | Analytical Method | Reference |
| Anandamide (AEA) | 0.64 ± 0.28 nM (in adult women) | 0.05 | LC-MS/MS | [3] |
| Not specified | 0.05 | LC-MS/MS | [4] | |
| Palmitoylethanolamide (PEA) | Not specified | 1.0 | LC-MS/MS | [4] |
| Oleoylethanolamide (OEA) | Not specified | 0.5 | LC-MS/MS | [4] |
Note: The concentrations are presented as reported in the respective studies. Direct comparison should be made with caution due to the potential for methodological differences.
Unraveling the Sources of Analytical Variability
Achieving reproducible and accurate NAE measurements across different laboratories is hampered by several factors. A significant source of variability lies in sample preparation, particularly during solid-phase extraction (SPE). Studies have shown that the choice of SPE column brand and the solvent used for extraction can lead to considerable differences in the recovery of NAEs.[1][2] For instance, some chloroform preparations have been found to contain quantifiable amounts of PEA and N-stearoylethanolamine, leading to artificially inflated results.[1][2] Furthermore, the chemical stability of certain NAEs, such as the isomerization of 2-arachidonoylglycerol (2-AG) to 1-AG, necessitates careful handling and specific analytical considerations.[5]
A Standardized Experimental Protocol for N-acylethanolamine Analysis
To promote harmonization of NAE analysis, the following detailed protocol for LC-MS/MS is provided, based on a synthesis of methodologies reported in the literature.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Adjust the sample matrix to ensure proper dilution and pH for optimal retention on the SPE column.[6] Particulates should be removed by filtration or centrifugation.[6]
-
Column Conditioning: Condition the SPE cartridge by passing through the recommended solvents to wet the sorbent.[7]
-
Sample Loading: Aspirate the pre-treated sample through the conditioned SPE cartridge.[7]
-
Washing: Selectively wash away interfering compounds from the column using an appropriate wash solution.[7]
-
Elution: Selectively elute the retained NAEs from the SPE column using a suitable elution solvent.[7] To avoid the need for eluate reconstitution, the elution solvent should be compatible with the final analytical method.[7]
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive ion electrospray ionization (ESI) is the standard method for NAE analysis.[1][4]
-
Analysis Mode: Selected Reaction Monitoring (SRM) is used to monitor the specific precursor-to-product ion transitions for each NAE and their corresponding internal standards.[4] A common transition for many NAEs is the fragmentation of the protonated molecule [M+H]+ to m/z 62, which corresponds to the ethanolamine moiety.[4][5]
-
Internal Standards: The use of deuterated internal standards for each analyte is crucial for accurate quantification.[4]
-
Visualizing the Analytical Workflow
The following diagram illustrates the key steps in the analytical workflow for N-acylethanolamine quantification.
Caption: A typical workflow for the analysis of N-acylethanolamines.
Conclusion
The accurate and reproducible measurement of N-acylethanolamines is essential for advancing our understanding of their biological significance. While inter-laboratory variability remains a challenge, the adoption of standardized and thoroughly validated analytical protocols can significantly improve the comparability of data. This guide provides a framework for such standardization by offering a detailed experimental methodology, highlighting critical sources of error, and presenting a comparative overview of reported NAE concentrations. By fostering a greater awareness of the analytical nuances, the research community can move towards more consistent and reliable quantification of these important lipid mediators.
References
- 1. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - A Solid Phase Method for the Extraction and Measurement of Anandamide, from Multiple Human Bio-matrices - University of Leicester - Figshare [figshare.le.ac.uk]
- 4. Endogenous ethanolamide analysis in human plasma using HPLC tandem MS with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
Stearoylethanolamide-d3 in Quantitative Assays: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids is paramount. Stearoylethanolamide (SEA), an endogenous N-acylethanolamine, is implicated in various physiological processes, including inflammation and neuroprotection. Its precise measurement in biological matrices is crucial for understanding its roles in health and disease. This guide provides an objective comparison of the performance of Stearoylethanolamide-d3 as an internal standard in quantitative assays, supported by experimental data and detailed methodologies.
This compound is a deuterated analog of SEA, designed for use as an internal standard in mass spectrometry-based quantitative analyses. The substitution of hydrogen atoms with deuterium results in a mass shift, allowing it to be distinguished from the endogenous analyte while exhibiting nearly identical chemical and physical properties. This ensures that it co-elutes with SEA during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer, thereby enabling accurate and precise quantification.
Performance Comparison of Internal Standards in N-Acylethanolamine Quantification
The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry. It effectively compensates for variations in sample preparation, injection volume, and instrument response. While specific comparative data for this compound against other internal standards for SEA quantification is not extensively published, the validation data from methods using deuterated standards for N-acylethanolamine (NAE) analysis provide a strong basis for its expected high performance.
The following table summarizes the typical performance characteristics of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of SEA and other NAEs using a deuterated internal standard (in this case, d4-Anandamide was used for the quantification of SEA). This data provides a benchmark for the expected accuracy and precision when using this compound.
| Analyte | Linearity (ng/mL) | LLOQ (pg/mL) | Reproducibility (CV%) | Accuracy (%) |
| Anandamide (AEA) | up to 100 | 50 | <15 | 85-115 |
| Oleoylethanolamide (OEA) | up to 100 | 100 | <15 | 85-115 |
| Palmitoylethanolamide (PEA) | up to 100 | 100 | <15 | 85-115 |
| Stearoylethanolamide (SEA) | up to 100 | 100 | <15 | 85-115 |
Data adapted from a validated UPLC/MS method for the simultaneous quantitative analysis of three different N-acylethanolamides in human biological samples.[1]
Experimental Protocols
A robust and reliable method for the quantification of SEA in biological matrices, such as human plasma, is essential for clinical and preclinical research. The following is a detailed methodology for a UPLC-MS/MS assay, which can be adapted for use with this compound as the internal standard.
Sample Preparation
-
Protein Precipitation and Liquid-Liquid Extraction:
-
To 100 µL of human plasma, add an appropriate amount of the internal standard solution (this compound).
-
Add 300 µL of ice-cold acetone, vortex for 20 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 600 µL of a chloroform/methanol mixture (2:1, v/v) and vortex for 20 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of the mobile phase.
-
UPLC-MS/MS Conditions
-
Chromatographic System: Waters ACQUITY UPLC® System
-
Column: ACQUITY UPLC® BEH C18 column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid
-
Gradient Elution: A suitable gradient program to separate the analytes of interest.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for SEA and this compound.
Signaling Pathway of Stearoylethanolamide
Stearoylethanolamide has been shown to exert anti-inflammatory effects through its interaction with the peroxisome proliferator-activated receptor gamma (PPARγ).[2][3] Activation of PPARγ by SEA can lead to the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.
Experimental Workflow
The general workflow for the quantitative analysis of Stearoylethanolamide in biological samples using LC-MS/MS with a deuterated internal standard involves several key steps from sample collection to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. The involvement of peroxisome proliferator-activated receptor gamma (PPARγ) in anti-inflammatory activity of N-stearoylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The involvement of peroxisome proliferator-activated receptor gamma (PPARγ) in anti-inflammatory activity of N-stearoylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Stearoylethanolamide (SEA) Reference Standards for Accurate Analysis
For researchers, scientists, and drug development professionals investigating the physiological roles of N-stearoylethanolamide (SEA), the quality and reliability of analytical reference standards are paramount. This guide provides a comparative overview of commercially available SEA reference standards and outlines a typical workflow for its quantitative analysis in biological matrices.
Comparison of Commercial SEA Reference Standards
The selection of a suitable reference standard is a critical first step in any quantitative analysis. Key factors include purity, format, and the availability of a comprehensive Certificate of Analysis. Below is a comparison of SEA reference standards from prominent suppliers.
| Supplier | Product Name | CAS Number | Purity | Format | Molecular Formula | Formula Weight |
| Cayman Chemical | Stearoyl Ethanolamide | 111-57-9 | ≥98% | Crystalline Solid | C₂₀H₄₁NO₂ | 327.6 |
| MedChemExpress (MCE) | Stearoylethanolamide (Standard) | 111-57-9 | Not specified | Solid | C₂₀H₄₁NO₂ | 327.55 |
| BOC Sciences | Stearoyl ethanolamide | 111-57-9 | 95% | Not specified | C₂₀H₄₁NO₂ | Not specified |
Table 1: Comparison of commercially available Stearoylethanolamide (SEA) reference standards. Data sourced from supplier websites.[1][2][]
Experimental Protocols for SEA Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted and powerful technique for the sensitive and selective quantification of SEA and other N-acylethanolamides in complex biological samples.[4][5][6][7]
Typical Analytical Workflow
The general workflow for SEA analysis involves sample preparation, chromatographic separation, and mass spectrometric detection.
References
- 1. CheMondis Marketplace [chemondis.com]
- 2. caymanchem.com [caymanchem.com]
- 4. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Quantification of Endocannabinoids in Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Gold Standard vs. The Practical Alternative: A Guide to Internal Standards in Lipidomics
For researchers, scientists, and drug development professionals engaged in lipidomics, the pursuit of accurate and reproducible quantitative data is paramount. The choice of internal standard is a critical determinant of data quality, correcting for variability throughout the analytical workflow. This guide provides an objective comparison of the two main types of internal standards used in lipidomics: deuterated and non-deuterated standards, supported by experimental data and detailed protocols to inform your selection process.
Internal standards (IS) are essential in mass spectrometry-based lipidomics to normalize for variations in sample preparation, extraction efficiency, injection volume, and instrument response.[1][2][3] An ideal internal standard should mimic the physicochemical properties of the analyte of interest to ensure it is equally affected by these variations.[2][3] The two primary categories of internal standards employed are stable isotope-labeled standards, most commonly deuterated lipids, and non-deuterated standards, which are typically structural analogues such as odd-chain fatty acid-containing lipids.[1][4]
Performance Face-Off: Deuterated vs. Non-Deuterated Internal Standards
Deuterated internal standards are widely considered the "gold standard" in quantitative lipidomics.[1] By replacing some hydrogen atoms with deuterium, these standards are chemically almost identical to their endogenous counterparts but distinguishable by mass spectrometry. This near-identical chemical nature allows them to co-elute during chromatography and experience the same matrix effects (ion suppression or enhancement), leading to superior correction and more accurate quantification.[2][5]
Non-deuterated internal standards, such as lipids with odd-chain fatty acids, offer a cost-effective and often readily available alternative.[1] Since odd-chain fatty acids are generally present in very low abundance in most biological samples, they can serve as effective internal standards.[4] However, their chemical and physical properties may not perfectly match those of the even-chained endogenous lipids, potentially leading to differences in extraction efficiency and chromatographic retention times, which can compromise the accuracy of quantification, especially when significant matrix effects are present.[1][5]
Quantitative Performance Comparison
| Performance Metric | Deuterated Internal Standards | Non-Deuterated Internal Standards (e.g., Odd-Chain Lipids) | Key Considerations |
| Correction for Matrix Effects | Superior: Co-elute and experience nearly identical ion suppression or enhancement as the analyte.[5] | Effective, but may not fully compensate if chromatographic retention times differ significantly from the analyte.[1] | The complexity of the sample matrix significantly impacts the extent of matrix effects.[6] |
| Accuracy & Precision | High: The close physicochemical match to the analyte leads to more accurate and precise quantification. | Good, but can be compromised by differences in extraction recovery and ionization efficiency compared to the analyte. | For complex analyses with a large number of components, multiple internal standards may be necessary.[3] |
| Linearity | Excellent: Typically show a wide dynamic range and a linear response across various concentrations.[1] | Good: Response may deviate from linearity at very high or low concentrations relative to the endogenous lipids.[1] | The concentration of the internal standard should be within the linear range of the instrument.[1] |
| Potential for Isotopic Interference | Low risk, but potential for natural isotope abundance of the analyte to interfere with the IS signal. | No risk of isotopic interference from the endogenous analyte. | Proper selection of mass transitions is crucial to avoid crosstalk. |
| Cost & Availability | Generally more expensive and may have limited commercial availability for some lipid species.[6] | More cost-effective and widely available.[1] | Budget and the availability of specific standards are practical considerations. |
| Potential for Isotope Effects | May exhibit a slight shift in retention time in liquid chromatography compared to the native analyte.[5] | Retention time will differ from the endogenous analyte based on its structure. | Chromatographic separation should be optimized to resolve the analyte and IS if necessary. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for generating reliable and reproducible lipidomics data. Below are methodologies for key experiments in a typical lipidomics workflow.
Lipid Extraction from Plasma (Folch Method)
This protocol is a widely used method for extracting lipids from biological samples.
Materials:
-
Plasma sample
-
Chloroform
-
Methanol
-
Internal Standard solution (either deuterated or non-deuterated)
-
0.9% NaCl solution
-
Centrifuge
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Sample Preparation: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the plasma sample. This should be done at the earliest stage to account for variations in the entire workflow.[1]
-
Solvent Addition: Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 200 µL of 0.9% NaCl solution to induce phase separation.[1]
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to separate the aqueous and organic layers.[1]
-
Lipid Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a new tube.[1]
-
Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.[1]
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/isopropanol) for LC-MS analysis.
Evaluation of Matrix Effects
This experiment is critical for comparing how well deuterated and non-deuterated internal standards compensate for matrix-induced ion suppression or enhancement.[2]
Materials:
-
Blank plasma from at least six different sources
-
Analyte of interest
-
Deuterated internal standard
-
Non-deuterated internal standard
-
Reconstitution solvent (e.g., methanol)
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Set 1 (Analyte in neat solution): Prepare a solution of the analyte in the reconstitution solvent at a mid-range concentration of the intended calibration curve.[2]
-
Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma from the six different sources using the Folch method described above. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.[2]
-
Set 3 (Internal Standards in neat solution): Prepare separate solutions of the deuterated and non-deuterated internal standards in the reconstitution solvent at the concentration to be used in the assay.[2]
-
Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma from the six different sources. Spike the extracted blank matrix with the deuterated and non-deuterated internal standards at the same concentrations as in Set 3.[2]
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte and each internal standard:
-
MF = (Peak area in the presence of matrix) / (Peak area in the absence of matrix)[2]
-
-
Calculate the IS-normalized MF :
-
IS-normalized MF = (MF of analyte) / (MF of internal standard)
-
-
Calculate the Coefficient of Variation (CV) of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.[2]
-
A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect.[2]
Visualizing the Workflow
To better understand the lipidomics workflow and the role of internal standards, the following diagrams illustrate the experimental process and the logical flow for evaluating internal standard performance.
Caption: A typical experimental workflow for lipidomics analysis.
Caption: Logical workflow for evaluating internal standard performance.
Conclusion
The choice between deuterated and non-deuterated internal standards is a critical decision in the design of any quantitative lipidomics experiment. While deuterated, stable isotope-labeled standards are often considered the gold standard for their superior ability to correct for experimental variability, non-deuterated standards like odd-chain lipids can provide robust quantification, particularly when isotopic standards are unavailable or cost-prohibitive.[1] By carefully considering the performance metrics outlined in this guide and implementing rigorous, standardized protocols, researchers can ensure the generation of high-quality, reliable lipidomics data to advance their scientific discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scioninstruments.com [scioninstruments.com]
- 4. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation of Stearoylethanolamide-d3: A Guide to Linearity and Recovery Experiments
For researchers and drug development professionals utilizing mass spectrometry-based quantification, the performance of an internal standard is critical for achieving accurate and reliable results. Stearoylethanolamide-d3 (SEA-d3), a deuterated analog of the endogenous N-acylethanolamine, Stearoylethanolamide (SEA), serves as an ideal internal standard for the quantification of SEA in biological matrices. Its utility stems from its near-identical chemical and physical properties to the analyte of interest, which allows it to compensate for variability during sample preparation and analysis.[1]
This guide provides a comparative framework for evaluating this compound, focusing on two key validation parameters: linearity and recovery. While specific experimental data for SEA-d3 is not extensively published, this document outlines the standard methodologies for these experiments based on established bioanalytical guidelines and provides expected performance characteristics against which researchers can benchmark their own results.[2][3][4][5][6] The principles of isotope dilution mass spectrometry underpin the use of deuterated standards, ensuring a high degree of analytical certainty.[7]
Linearity of Response
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. For methods employing an internal standard like SEA-d3, linearity is assessed by analyzing a series of calibration standards and plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration.
Experimental Protocol: Linearity Assessment
-
Preparation of Stock Solutions: Prepare a primary stock solution of non-labeled Stearoylethanolamide (SEA) and a separate stock solution of this compound (SEA-d3) in a suitable organic solvent (e.g., methanol or ethanol).
-
Preparation of Calibration Standards: Create a series of calibration standards by spiking a known volume of the SEA stock solution into a biological matrix (e.g., plasma, serum) to achieve a range of concentrations covering the expected physiological or experimental levels. A minimum of six non-zero concentration points is recommended.
-
Addition of Internal Standard: To each calibration standard and quality control (QC) sample, add a fixed concentration of the SEA-d3 working solution. The concentration of the internal standard should be consistent across all samples to ensure a robust signal.[7]
-
Sample Extraction: Perform sample extraction using a validated method, such as liquid-liquid extraction or solid-phase extraction, to isolate the analytes from the biological matrix.
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][9]
-
Data Analysis: Calculate the peak area ratio of SEA to SEA-d3 for each calibration standard. Plot these ratios against the known concentrations of SEA. Perform a linear regression analysis, typically with a weighting factor of 1/x or 1/x², to generate a calibration curve.
Data Presentation: Linearity
The linearity of the method is evaluated by the correlation coefficient (r) or the coefficient of determination (R²) of the calibration curve.
| Parameter | Acceptance Criteria | Typical Performance for Endocannabinoid Analogs[8][9] |
| Correlation Coefficient (r) | ≥ 0.99 | > 0.99 |
| Coefficient of Determination (R²) | ≥ 0.98 | > 0.99 |
| Calibration Curve Model | Linear, with appropriate weighting | Linear, often with 1/x or 1/x² weighting |
This table presents typical acceptance criteria based on regulatory guidelines and published data for similar analytes.
Figure 1. Workflow for Linearity Assessment.
Recovery
Recovery experiments are designed to evaluate the efficiency of an extraction method in recovering the analyte from the biological matrix. A deuterated internal standard like SEA-d3 is invaluable in assessing recovery because it is expected to behave identically to the non-labeled analyte during the extraction process.
Experimental Protocol: Recovery Assessment
-
Prepare Three Sets of Samples:
-
Set A (Pre-extraction Spike): Spike a blank biological matrix with both SEA and a consistent amount of SEA-d3 before the extraction process.
-
Set B (Post-extraction Spike): Spike the extracted blank biological matrix with SEA and SEA-d3 after the extraction process.
-
Set C (Neat Solution): Spike the reconstitution solvent with the same amounts of SEA and SEA-d3 as in Sets A and B.
-
-
Sample Processing: Extract the samples from Set A. For Set B, perform a blank extraction and then add the analytes.
-
LC-MS/MS Analysis: Analyze all three sets of samples using the validated LC-MS/MS method.
-
Data Analysis: Calculate the recovery using the following formula:
-
Recovery (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) x 100
-
The response of the internal standard (SEA-d3) should also be consistent between Set A and Set B, indicating that it effectively tracks the analyte during extraction.
-
Data Presentation: Recovery
Recovery is typically expressed as a percentage. While complete recovery is ideal, consistent and reproducible recovery is more critical, as the internal standard will correct for these variations.
| Analyte | Concentration Level | Mean Recovery (%) | Acceptance Range (%) |
| Stearoylethanolamide | Low QC | 85-115 | 80-120 |
| Medium QC | 85-115 | 80-120 | |
| High QC | 85-115 | 80-120 | |
| This compound | Working Concentration | 85-115 | 80-120 |
This table presents hypothetical but typical recovery data and acceptance criteria based on general bioanalytical method validation guidelines.[2][4]
Figure 2. Workflow for Recovery Assessment.
Comparison with Alternatives
The primary alternatives to using a deuterated internal standard like SEA-d3 would be to use a structural analog or no internal standard at all.
-
Structural Analogs: While sometimes used, structural analogs may have different chromatographic retention times, ionization efficiencies, and extraction recoveries compared to the analyte. This can lead to inaccuracies in quantification, especially in complex biological matrices where matrix effects can vary across the chromatogram.
-
No Internal Standard: This approach is highly susceptible to variations in sample preparation, injection volume, and instrument response, leading to poor precision and accuracy.
This compound represents the gold standard for the quantitative analysis of SEA.[7] Its co-elution with the unlabeled analyte ensures that it experiences the same matrix effects and instrument variability, providing the most accurate correction and therefore the highest quality quantitative data.[10][11] While other deuterated endocannabinoid standards like anandamide-d8 or 2-AG-d5 are effective for their respective analytes, SEA-d3 is the most appropriate choice for SEA quantification due to its structural identity.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. texilajournal.com [texilajournal.com]
- 11. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to Assessing the Purity of Stearoylethanolamide-d3 Standards
For researchers, scientists, and drug development professionals, the purity of analytical standards is paramount. This guide provides a comprehensive comparison of methodologies to assess the purity of Stearoylethanolamide-d3, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based analyses.
Stearoylethanolamide (SEA) is an endogenous fatty acid amide involved in various physiological processes, including neuroprotection and inflammation.[1][2] Its deuterated isotopologue, this compound, is widely used as an internal standard in analytical chemistry to ensure precise and accurate quantification of SEA in biological matrices. Given its critical role, verifying the chemical and isotopic purity of this compound standards is a fundamental step in any research workflow.
This guide outlines key analytical techniques for purity assessment, provides detailed experimental protocols, and presents a comparative analysis of hypothetical data from two different suppliers of this compound.
Comparative Purity Analysis
The purity of this compound standards from two hypothetical suppliers, Supplier A and Supplier B, was assessed using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results are summarized below.
Table 1: Purity Assessment of this compound Standards
| Parameter | Supplier A | Supplier B | Method |
| Chemical Purity (HPLC) | 99.2% | 98.5% | HPLC-UV |
| Isotopic Purity (LC-MS/MS) | 99.5% (d3) | 99.1% (d3) | LC-MS/MS |
| Deuteration Profile (LC-MS/MS) | d3: 99.5%, d2: 0.4%, d1: 0.1%, d0: <0.05% | d3: 99.1%, d2: 0.7%, d1: 0.2%, d0: <0.05% | LC-MS/MS |
| Quantitative Purity (qNMR) | 99.1% | 98.2% | ¹H-NMR |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method determines the chemical purity of the this compound standard by separating it from any non-deuterated or other impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound standard in acetonitrile.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
UV Detection: 205 nm
-
Gradient: 70% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, then return to initial conditions.
-
-
Data Analysis: Calculate the area percentage of the main peak corresponding to this compound to determine chemical purity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity and Deuteration Profile
This technique is essential for confirming the isotopic purity and determining the distribution of deuterated species (d0, d1, d2, d3).
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Reagents:
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
Procedure:
-
Sample Preparation: Prepare a 1 µg/mL solution of the this compound standard in acetonitrile.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 45°C
-
Gradient: 60% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to initial conditions.[3]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the following mass-to-charge ratio (m/z) transitions in Selected Reaction Monitoring (SRM) mode:
-
This compound: e.g., m/z 331.3 → 62.1
-
Stearoylethanolamide-d2: e.g., m/z 330.3 → 62.1
-
Stearoylethanolamide-d1: e.g., m/z 329.3 → 62.1
-
Stearoylethanolamide (d0): e.g., m/z 328.3 → 62.1
-
-
-
Data Analysis: Determine the isotopic purity by calculating the peak area ratio of the d3 species to the sum of all monitored species (d0, d1, d2, d3).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity
qNMR provides an absolute measure of purity by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) with a known amount of an internal standard (e.g., maleic acid, dimethyl sulfone).
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound standard and the internal standard and dissolve them in a precise volume of the deuterated solvent.
-
NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from this compound (e.g., the methylene protons adjacent to the amide nitrogen) and a signal from the internal standard.
-
-
Purity Calculation: Calculate the absolute purity of the this compound standard using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Workflow and Biological Context
To aid in understanding the experimental process and the biological relevance of Stearoylethanolamide, the following diagrams are provided.
Stearoylethanolamide is known to interact with the endocannabinoid system, although its exact mechanisms are still under investigation. It has been shown to have neuroprotective and anti-inflammatory effects and may modulate the activity of other endocannabinoids.[1][2][4]
Conclusion
The purity of this compound standards is a critical factor for the reliability of quantitative studies. A multi-pronged analytical approach, combining chromatographic and spectroscopic techniques, is essential for a thorough assessment of chemical, isotopic, and absolute purity. Researchers should carefully evaluate the purity data provided by suppliers and, when necessary, perform their own verification using the protocols outlined in this guide. This ensures the generation of high-quality, reproducible data in their research endeavors.
References
- 1. Stearoylethanolamide interferes with retrograde endocannabinoid signalling and supports the blood-brain barrier integrity under acute systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Cannabimimetic activity, binding and degradation of stearoylethanolamide within the mouse central nervous system [research.unite.it]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Stearoylethanolamide-d3
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Stearoylethanolamide-d3. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is a deuterated analog of Stearoylethanolamide.[1] While research-grade chemicals require careful handling, this compound presents specific hazards that must be addressed with appropriate safety measures.[1][2] The substance is classified with the following hazards according to the Globally Harmonized System (GHS).[2]
| Hazard Class | GHS Category | Hazard Statement | Pictogram | Signal Word |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[2] | GHS07 | Danger[2] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[2] | GHS05 | Danger[2] |
| Chronic Aquatic Toxicity | Category 2 | H411: Toxic to aquatic life with long lasting effects.[2] | GHS09 | Danger[2] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.[3] Given that the compound is a crystalline solid, measures must be taken to avoid inhalation of airborne particles, especially during weighing and transfer.[1][4]
| Task | Recommended Personal Protective Equipment |
| Receiving & Storage | • Nitrile gloves[5]• Safety glasses[4] |
| Weighing Solid Compound | • Chemical-resistant gloves (nitrile recommended)[5][6]• Tightly fitting safety goggles[7]• Face shield[8][9]• Laboratory coat[4]• Respiratory protection (N95 or higher, or work in a ventilated enclosure)[4][7] |
| Preparing Solutions | • Chemical-resistant gloves (nitrile recommended)[5][6]• Safety goggles[7]• Laboratory coat[4] |
| Handling Solutions | • Chemical-resistant gloves (nitrile recommended)[5][6]• Safety glasses[4]• Laboratory coat[4] |
| Spill Cleanup | • Chemical-resistant gloves, coveralls, and boots[10][11]• Safety goggles and face shield[9][10]• Respiratory protection appropriate for the spill size[10] |
| Waste Disposal | • Chemical-resistant gloves[6]• Safety goggles[7]• Laboratory coat[4] |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound from receipt to disposal minimizes risks. The compound is a crystalline solid that should be stored at -20°C.[1]
Step-by-Step Handling Protocol:
-
Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the label information matches the order.
-
Store the container upright in a designated, labeled location at -20°C.[1]
-
-
Weighing the Compound (Perform in a Chemical Fume Hood or Vented Enclosure):
-
Don all required PPE for handling solids.
-
To minimize the generation of airborne dust, avoid pouring the powder directly from its container.[12][13]
-
Use a clean spatula to transfer small amounts of the powder to a tared weigh boat.[12]
-
Keep the primary container closed as much as possible.[4][12]
-
Once weighing is complete, securely close the primary container and clean the spatula and weighing area.
-
Dispose of the contaminated weigh boat and bench paper as hazardous waste.
-
-
Preparing Stock Solutions:
-
This compound is soluble in organic solvents like DMSO, ethanol, and DMF.[1][14]
-
In a chemical fume hood, add the desired solvent to the vessel containing the weighed solid.
-
Cap the vessel and mix by vortexing or sonicating until the solid is fully dissolved.
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.[3]
-
For aqueous solutions, note that solubility is limited and storage for more than one day is not recommended.[15][16]
-
-
General Laboratory Use:
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[17]
| Waste Type | Disposal Procedure |
| Unused/Expired Solid | • Treat as hazardous chemical waste.[18]• Place in a clearly labeled, sealed container.[18]• Arrange for collection by your institution's environmental health and safety (EHS) department.[18] |
| Contaminated Labware (e.g., pipette tips, weigh boats, gloves, bench paper) | • Collect in a designated, sealed hazardous waste bag or container.[12]• Do not mix with general laboratory trash.[17]• Arrange for collection by EHS. |
| Solutions | • Collect in a compatible, sealed, and clearly labeled hazardous waste container.[18]• Do not pour down the drain, as the substance is toxic to aquatic life.[2][17]• Segregate from other waste streams if required by institutional policy.[18]• Arrange for collection by EHS. |
| Empty Product Container | • Triple rinse the container with a suitable solvent (e.g., ethanol).[18]• Collect the rinsate as hazardous waste.[18]• Deface or remove the original label.[18]• Dispose of the rinsed container in the appropriate lab glass or solid waste stream, as per institutional guidelines. |
Handling Workflow Visualization
The following diagram outlines the key steps and safety precautions for the entire lifecycle of handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. gz-supplies.com [gz-supplies.com]
- 4. Safety Guidelines For Using Powdered Chemicals [pvschemicals.in]
- 5. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. echemi.com [echemi.com]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. fatfinger.io [fatfinger.io]
- 10. epa.gov [epa.gov]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. fishersci.ca [fishersci.ca]
- 14. Stearoyl Ethanolamide-d3 | CAS 2749393-37-9 | Cayman Chemical | Biomol.com [biomol.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 18. google.com [google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
